2-Bromopyridine-3,4-diamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-bromopyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-5-4(8)3(7)1-2-9-5/h1-2H,8H2,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYYHVZFUOKDPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680245 | |
| Record name | 2-Bromopyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189230-41-9 | |
| Record name | 2-Bromopyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Chemical Properties of 2-Bromopyridine-3,4-diamine
Introduction
This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its strategic arrangement of two vicinal amino groups and a reactive bromine atom on a pyridine scaffold makes it a versatile precursor for constructing complex molecular architectures, particularly fused heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, reactivity, and applications, offering field-proven insights for its effective utilization in a research and development setting.
Molecular Structure and Physicochemical Properties
This compound is a substituted pyridine with the molecular formula C₅H₆BrN₃. The core of its utility lies in the ortho-diamine functionality, which is a classical precursor for forming five-membered heterocyclic rings, and the bromo-substituent at the 2-position, which serves as a versatile handle for cross-coupling reactions.
Caption: Chemical structure of this compound.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 189230-41-9 | [1] |
| Molecular Formula | C₅H₆BrN₃ | [1] |
| Molecular Weight | 188.03 g/mol | [1] |
| Canonical SMILES | C1=CN=C(C(=C1N)N)Br | [1] |
| InChI Key | XXYYHVZFUOKDPI-UHFFFAOYSA-N | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Polar Surface Area | 64.9 Ų |[1] |
Spectroscopic Profile
Accurate characterization is paramount for confirming the identity and purity of starting materials. The following sections detail the expected spectroscopic data for this compound and provide standardized protocols for data acquisition.
Disclaimer: Experimental spectroscopic data for this specific compound is not widely available in public domains. The data presented below is predicted based on established principles of spectroscopy and analysis of structurally similar compounds, such as other substituted diaminopyridines and bromopyridines.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
|---|---|---|---|
| ~7.45 | d | H-6 | Doublet due to coupling with H-5. Located downfield due to proximity to the ring nitrogen. |
| ~6.60 | d | H-5 | Doublet due to coupling with H-6. Shifted upfield by the electron-donating effect of the C4-amino group. |
| ~5.90 | br s | -NH₂ (C4) | Broad singlet for the C4-amino protons. |
| ~5.50 | br s | -NH₂ (C3) | Broad singlet for the C3-amino protons, potentially shifted by intramolecular interactions. |
Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~152.0 | C-2 | Carbon bearing the bromine atom, deshielded. |
| ~145.0 | C-6 | Carbon adjacent to the ring nitrogen. |
| ~138.0 | C-4 | Carbon attached to an amino group, showing a strong shielding effect. |
| ~125.0 | C-3 | Carbon attached to an amino group. |
| ~110.0 | C-5 | Shielded by the adjacent C4-amino group. |
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample for ¹H NMR, or 20-50 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Homogenization: Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition: Insert the NMR tube into the spectrometer. Acquire the spectrum using standard pulse programs, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
Table 4: Expected IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Mode | Rationale |
|---|---|---|
| 3450 - 3300 | N-H Stretching (asymmetric & symmetric) | Characteristic of primary amine groups (-NH₂). Two distinct bands are expected. |
| 3100 - 3000 | Aromatic C-H Stretching | Typical for C-H bonds on the pyridine ring. |
| 1640 - 1600 | N-H Scissoring (Bending) | Deformation vibration of the primary amine groups. |
| 1590 - 1450 | C=C and C=N Ring Stretching | Characteristic vibrations of the pyridine ring skeleton. |
| 1350 - 1250 | C-N Stretching | Aromatic amine C-N bond vibration. |
| 700 - 550 | C-Br Stretching | Characteristic stretching vibration for the carbon-bromine bond. |
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: The background is automatically subtracted. Identify the characteristic absorption bands corresponding to the functional groups.
Mass Spectrometry (MS)
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak [M]⁺ and the [M+H]⁺ peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in two peaks of nearly equal intensity separated by 2 m/z units.
-
Expected [M+H]⁺ for C₅H₆⁷⁹BrN₃: m/z 187.98
-
Expected [M+H]⁺ for C₅H₆⁸¹BrN₃: m/z 189.98
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
System Setup: Introduce the sample into the mass spectrometer via an LC system or direct infusion.
-
Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), in positive ion mode to generate the [M+H]⁺ ion.
-
Analysis: The ions are separated in the mass analyzer based on their mass-to-charge (m/z) ratio.
-
Data Interpretation: Analyze the resulting spectrum, paying close attention to the isotopic pattern around the molecular ion to confirm the presence of a single bromine atom.
Synthesis and Reactivity
Synthesis
The synthesis of this compound is not trivial and often involves a multi-step sequence. A plausible and logical route starts from a more readily available precursor like 2-amino-3-nitropyridine, followed by reduction and bromination steps, or by starting from a pre-brominated pyridine. A common strategy involves the nitration of a substituted aminopyridine, followed by reduction.
Caption: A potential synthetic workflow for this compound.
This protocol is a generalized representation. Reaction conditions, including solvent, temperature, and stoichiometry, must be optimized for safety and yield.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 3,4-diaminopyridine (1.0 eq) in a suitable solvent like acetic acid or aqueous HBr.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Brominating Agent Addition: Slowly add a solution of the brominating agent, such as N-Bromosuccinimide (NBS) or a bromine/HBr mixture (1.0-1.2 eq), to the cooled solution. The addition must be controlled to manage the exothermic reaction.
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 0°C to room temperature) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a cold, saturated aqueous solution of sodium bicarbonate or sodium thiosulfate to neutralize the acid and any excess bromine.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to yield pure this compound.
Chemical Reactivity
The synthetic value of this compound stems from its two distinct reactive sites, which can be addressed selectively or in concert.
The adjacent 3- and 4-amino groups are poised for condensation reactions with 1,2-dicarbonyl compounds, carboxylic acids, or their derivatives to form fused five- or six-membered rings. This is the most powerful application of this building block, leading to the formation of imidazo[4,5-b]pyridines, which are structural analogs of purines.[4]
Caption: Reaction scheme for forming the imidazo[4,5-b]pyridine core.
The C2-bromine atom is an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This allows for the attachment of aryl, alkyl, alkynyl, and other functional groups, making it a key substrate for building compound libraries in drug discovery programs.[5]
-
Suzuki Coupling: Reacts with boronic acids/esters to form C-C bonds.
-
Sonogashira Coupling: Reacts with terminal alkynes to form C-C triple bonds.
-
Buchwald-Hartwig Amination: Reacts with amines to form C-N bonds.
The pyridine nitrogen atom activates the C2 position, facilitating the oxidative addition step in the catalytic cycle.[6]
Caption: Example of Suzuki cross-coupling at the C2 position.
Applications in Research and Drug Development
The unique combination of reactive sites makes this compound a valuable intermediate.
-
Heterocyclic Scaffolds: Its primary use is as a precursor to imidazo[4,5-b]pyridine derivatives.[4] These scaffolds are prevalent in medicinal chemistry and are investigated as:
-
Kinase inhibitors for oncology.
-
Antimicrobial and antiviral agents.
-
Modulators of central nervous system (CNS) receptors.[4]
-
-
Combinatorial Chemistry: The C-Br bond allows for late-stage functionalization, enabling the rapid synthesis of diverse compound libraries to explore structure-activity relationships (SAR).
-
Materials Science: The rigid, planar, and electron-rich nature of the fused heterocyclic systems derived from this compound makes them candidates for organic electronics and functional dyes.
Safety and Handling
It is imperative to handle this compound with appropriate safety precautions in a well-ventilated chemical fume hood.
Table 5: GHS Hazard Statements
| Code | Hazard Statement |
|---|---|
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Source: PubChem CID 52180804[1]
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
References
- 1. This compound | C5H6BrN3 | CID 52180804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to 2-Bromopyridine-3,4-diamine: Structure, Synthesis, and Applications in Drug Discovery
Executive Summary: 2-Bromopyridine-3,4-diamine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Its strategic arrangement of two adjacent amino groups and a reactive bromine atom on a pyridine core makes it an exceptionally versatile building block for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its structure, physicochemical properties, synthesis, and core reactivity. Furthermore, it explores its critical role as a precursor to imidazo[4,5-b]pyridines, a class of compounds recognized for their bioisosteric relationship to natural purines, leading to a wide array of applications in modern drug development.
Molecular Identity and Physicochemical Properties
Nomenclature and Structure
The unambiguous identification of a chemical entity is foundational for research and development. The compound is systematically named according to IUPAC conventions, which clarifies the precise location of each functional group on the pyridine ring.
-
IUPAC Name: this compound[1]
-
Synonyms: 3,4-Diamino-2-bromopyridine, 2-Bromo-3,4-diaminopyridine[1]
-
CAS Number: 189230-41-9[1]
-
Molecular Formula: C₅H₆BrN₃[1]
-
2D Structure:
Physicochemical Data
The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. Below is a summary of its key computed and experimental properties.
| Property | Value | Source |
| Molecular Weight | 188.03 g/mol | --INVALID-LINK--[1] |
| Monoisotopic Mass | 186.97451 Da | --INVALID-LINK--[1][2] |
| Appearance | Solid (predicted) | - |
| XlogP (Predicted) | 0.5 | --INVALID-LINK--[1][2] |
| Hydrogen Bond Donors | 2 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptors | 3 | --INVALID-LINK--[1] |
Synthesis and Purification
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and logical synthetic strategy involves the introduction of nitrogen functionalities onto a pre-brominated pyridine core, followed by reduction.
Retrosynthetic Analysis and Strategy
The key challenge in synthesizing this molecule is the regioselective introduction of the functional groups. A plausible retrosynthetic pathway begins by disconnecting the two amino groups, which can be formed from the reduction of two nitro groups or, more practically, by the reduction of a single nitro group adjacent to an existing amino group. This leads to a di-functionalized intermediate such as 2-bromo-3-amino-4-nitropyridine. This intermediate can be derived from a simpler aminobromopyridine. A well-established route for analogous compounds involves the nitration of an aminopyridine followed by reduction of the nitro group.[3][4]
Synthetic Workflow Diagram
The following diagram illustrates a logical synthetic pathway from a commercially available starting material.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Representative)
This protocol is adapted from established procedures for the nitration and subsequent reduction of substituted aminopyridines.[3][4] Causality: The use of a strong acid mixture (H₂SO₄/HNO₃) is necessary to nitrate the electron-deficient pyridine ring. The subsequent reduction with a metal catalyst like tin(II) chloride or iron in acidic media is a standard and effective method for converting an aromatic nitro group to an amine without affecting the bromo-substituent.
Step 1: Nitration of 2-Amino-3-bromopyridine
-
Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Addition: Slowly add 2-Amino-3-bromopyridine (1.0 eq.) to the cooled sulfuric acid, ensuring the temperature does not exceed 5°C.
-
Nitration: Add a solution of nitric acid (1.1 eq.) in sulfuric acid dropwise via the dropping funnel, maintaining the temperature at 0°C.
-
Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide until basic.
-
Isolation: The precipitated solid, 2-Amino-3-bromo-4-nitropyridine, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Reduction to this compound
-
Setup: To a flask containing the 2-Amino-3-bromo-4-nitropyridine (1.0 eq.) from the previous step, add ethanol and a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4.0 eq.) in concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture and carefully neutralize by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the aqueous mixture multiple times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from its two distinct reactive sites: the vicinal diamino groups and the C2-bromo substituent.
Core Reactivity: A Dual-Functionality Building Block
-
o-Phenylenediamine-type Reactivity: The adjacent 3- and 4-amino groups behave like an ortho-phenylenediamine. This arrangement is ideal for cyclocondensation reactions with various electrophiles (e.g., aldehydes, carboxylic acids, or their derivatives) to form a fused five-membered imidazole ring, yielding the imidazo[4,5-b]pyridine scaffold.[5][6]
-
Aryl Bromide Reactivity: The bromine atom at the C2 position is a versatile handle for palladium-catalyzed cross-coupling reactions . This allows for the introduction of a wide variety of substituents (aryl, alkyl, alkynyl, etc.) through reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, enabling extensive molecular diversification.[7][8][9]
Key Reaction Pathways Diagram
Caption: Primary reaction pathways for elaborating the core scaffold.
Applications in Medicinal Chemistry
The structural similarity of the imidazo[4,5-b]pyridine core to naturally occurring purines (adenine, guanine) makes it a privileged scaffold in drug discovery. This concept of bioisosterism allows molecules derived from this compound to interact with biological targets that normally bind purines, such as kinases, polymerases, and other enzymes.[10][11][12]
Role as a Purine Bioisostere
Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including:
-
Antineoplastic Agents: Many kinase inhibitors targeting signaling pathways crucial for cancer cell proliferation and survival are based on this scaffold.[10]
-
Antimicrobial Agents: The structural motif has been incorporated into compounds with potent antibacterial and antifungal activities.[6][13]
-
CNS Agents: The broader class of imidazopyridines has found use in treating central nervous system disorders.
Example Signaling Pathway: Kinase Inhibition
Imidazo[4,5-b]pyridine derivatives can be designed to compete with ATP (an adenine-based molecule) for the binding site of protein kinases, thereby inhibiting their function and disrupting downstream signaling cascades implicated in diseases like cancer.
Caption: Inhibition of a kinase signaling pathway by a derivative.
Spectroscopic Profile (Predicted)
Definitive experimental spectra for this compound are not widely published. The following data is predicted based on the analysis of analogous structures and foundational spectroscopic principles.[14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two signals for the aromatic protons on the pyridine ring, likely appearing as doublets due to mutual coupling. The protons of the two amino groups will likely appear as two distinct broad singlets, with chemical shifts that are sensitive to solvent and concentration.
-
¹³C NMR: The carbon spectrum should display five distinct signals for the pyridine ring carbons. The carbon atom attached to the bromine (C2) will be significantly influenced by the halogen's inductive effect. The carbons attached to the amino groups (C3, C4) will also show characteristic shifts.
| Predicted ¹H NMR Data (in DMSO-d₆) | |
| Proton Assignment | Expected Chemical Shift (δ, ppm) |
| Aromatic H (H5, H6) | ~6.5 - 7.5 |
| Amino H (C3-NH₂, C4-NH₂) | ~5.0 - 6.5 (broad) |
| Predicted ¹³C NMR Data (in DMSO-d₆) | |
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C2 (C-Br) | ~140 - 150 |
| C3, C4 (C-N) | ~125 - 145 |
| C5, C6 | ~105 - 120 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands corresponding to its functional groups:
-
N-H Stretching: Two or more sharp-to-broad bands in the 3200-3500 cm⁻¹ region.
-
N-H Bending (Scissoring): A band around 1600-1650 cm⁻¹.
-
C=C and C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic ring.
-
C-Br Stretching: A band in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will be characterized by a distinctive isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This will result in two peaks of nearly equal intensity for the molecular ion (M⁺) and the M+2 ion, separated by 2 mass units.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions.
GHS Hazard Classification
| Pictogram | Code | Hazard Statement |
|
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin | |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H332 | Harmful if inhaled | |
| H335 | May cause respiratory irritation | |
| (Source: --INVALID-LINK--)[1] |
Recommended Handling Procedures
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If dusts or aerosols may be generated, use a NIOSH-approved respirator.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.
References
- 1. This compound | C5H6BrN3 | CID 52180804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C5H6BrN3) [pubchemlite.lcsb.uni.lu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 2-Bromopyridine-3,4-diamine: Properties, Reactivity, and Applications
Introduction
2-Bromopyridine-3,4-diamine is a highly functionalized heterocyclic compound of significant interest to the drug discovery and medicinal chemistry sectors. Its structure, which incorporates a pyridine core, a reactive bromine atom, and vicinal diamino groups, makes it a versatile and valuable building block for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for a wide range of chemical transformations, most notably the construction of fused bicyclic systems such as imidazo[4,5-b]pyridines. These scaffolds are of paramount importance as they are structural analogs of endogenous purines, enabling them to interact with a variety of biological targets and exhibit diverse pharmacological activities.[1] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, its reactivity profile, key synthetic applications, and essential safety information for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
The fundamental physical and spectroscopic properties of a compound are critical for its identification, purification, and use in subsequent synthetic steps.
Physical and Chemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for handling, storage, and reaction setup.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 189230-41-9 | [2] |
| Molecular Formula | C₅H₆BrN₃ | [2] |
| Molecular Weight | 188.03 g/mol | [2] |
| Monoisotopic Mass | 186.97451 Da | [2] |
| Appearance | Solid (form may vary by supplier) | N/A |
| Storage | Store at 2-8°C, keep in dark place, under inert atmosphere | |
| SMILES | C1=CN=C(C(=C1N)N)Br | [2] |
| InChIKey | XXYYHVZFUOKDPI-UHFFFAOYSA-N | [2] |
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the structure and purity of this compound. While experimental spectra can vary based on conditions, the following provides an expected profile based on its structure.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the protons of the two amino groups. The aromatic protons will appear as doublets or multiplets in the downfield region (typically δ 6.0-8.0 ppm). The amine protons (-NH₂) will likely appear as broad singlets, and their chemical shift can be highly dependent on the solvent and concentration.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display five signals corresponding to the carbon atoms of the pyridine ring. The carbon atom attached to the bromine (C2) will be significantly influenced by the halogen's electronegativity and isotope effects. The carbons bonded to the amino groups (C3 and C4) will also show characteristic shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. Characteristic absorption bands would include:
-
N-H Stretching: Symmetrical and asymmetrical stretches for the primary amine groups, typically appearing as two distinct sharp bands in the 3300-3500 cm⁻¹ region.
-
C=C and C=N Stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.
-
N-H Bending: Scissoring vibrations for the amino groups around 1600-1650 cm⁻¹.
-
C-Br Stretching: A band in the fingerprint region, typically below 700 cm⁻¹.
-
-
Mass Spectrometry (MS): The mass spectrum is a definitive tool for confirming molecular weight. It will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with an approximate 1:1 ratio, which is the signature of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[3]
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the interplay of its three key functional components: the electron-deficient pyridine ring, the nucleophilic adjacent amino groups, and the electrophilic carbon-bromine bond.
Cyclization Reactions: Gateway to Fused Heterocycles
The most significant application of this compound is its role as a precursor to fused heterocyclic systems. The 1,2-diamine functionality is primed for cyclocondensation reactions with a variety of dielectrophilic partners.
Formation of Imidazo[4,5-b]pyridines: Reacting this compound with reagents such as aldehydes, carboxylic acids (or their derivatives), or orthoesters leads to the formation of the imidazo[4,5-b]pyridine core. This transformation is foundational in medicinal chemistry because the resulting scaffold mimics the natural purine structure, allowing it to function as an antagonist or modulator of enzymes that process purine substrates, such as kinases.[1]
Causality behind the Reaction: The reaction proceeds via a two-step mechanism. First, one of the amino groups acts as a nucleophile, attacking the electrophilic carbon of the coupling partner (e.g., the carbonyl carbon of an aldehyde). This is followed by an intramolecular cyclization where the second amino group attacks the intermediate, leading to the formation of the five-membered imidazole ring after dehydration.
Caption: Synthetic utility of this compound.
Cross-Coupling Reactions
The bromine atom at the 2-position of the pyridine ring is susceptible to substitution via transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, further diversifying the molecular scaffolds that can be generated.
-
Suzuki-Miyaura Coupling: Enables the formation of C-C bonds by coupling with boronic acids or esters. The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the C-Br bond, facilitating the initial oxidative addition step to the palladium catalyst.[4]
-
Buchwald-Hartwig Amination: Allows for the formation of C-N bonds, attaching new amine functionalities.
-
Sonogashira Coupling: Facilitates the formation of C-C triple bonds by coupling with terminal alkynes.
Expert Insight: The presence of the two amino groups can sometimes complicate these reactions by chelating to the metal catalyst, potentially inhibiting the catalytic cycle.[4] Therefore, optimization of ligands, bases, and reaction conditions is often necessary to achieve high yields. The bromine at the 2-position is generally more reactive towards nucleophilic substitution than a bromine at the 3- or 5-position due to the activating effect of the adjacent ring nitrogen.
Experimental Protocol: Synthesis of an Imidazo[4,5-b]pyridine Derivative
This protocol provides a representative, step-by-step methodology for the synthesis of a 7-bromo-2-substituted-imidazo[4,5-b]pyridine, a common scaffold in drug discovery.
Objective: To synthesize 7-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine from this compound.
Materials:
-
This compound (1.0 eq)
-
Acetic Acid (solvent and reactant)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, add this compound (1.0 eq).
-
Reagent Addition: Add an excess of acetic acid to the flask to serve as both the reactant and the solvent.
-
Heating: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Neutralization: Carefully pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the excess acetic acid. Continue adding the bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine.
Caption: Workflow for a typical cyclocondensation reaction.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound. The following information is aggregated from typical safety data sheets.
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][6]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[5][6]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[5][6] Wash hands and any exposed skin thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
-
References
Introduction: The Strategic Importance of a Versatile Pyridine Scaffold
An In-depth Technical Guide to 2-Bromopyridine-3,4-diamine (CAS: 189230-41-9)
This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its strategic arrangement of a bromo substituent and two vicinal amino groups on a pyridine core provides a versatile platform for constructing complex molecular architectures. The ortho-diamine functionality is a classical precursor for the formation of fused five-membered heterocyclic rings, such as imidazoles and triazoles, which are core components of numerous biologically active molecules.[1] Concurrently, the bromine atom serves as a crucial synthetic handle for introducing molecular diversity through a variety of cross-coupling reactions. This guide offers a comprehensive overview of the synthesis, reactivity, and application of this compound, providing field-proven insights and detailed protocols for its effective utilization in research and drug development.
Core Compound Properties and Characteristics
A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its successful application in experimental work. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 189230-41-9 | [2][3][4][5][6] |
| Molecular Formula | C₅H₆BrN₃ | [2][3] |
| Molecular Weight | 188.03 g/mol | [2][3] |
| IUPAC Name | This compound | [2][5] |
| Appearance | Solid (form) | [5] |
| Purity | ≥97% (typical) | [5][6][7] |
| InChI Key | XXYYHVZFUOKDPI-UHFFFAOYSA-N | [2][3][5] |
| SMILES | C1=CN=C(C(=C1N)N)Br | [2] |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [5] |
Synthesis and Purification: A Plausible Experimental Protocol
Rationale for Synthetic Strategy: The synthesis begins with a commercially available nitropyridine. The nitro groups serve as precursors to the required amino functionalities via a robust reduction reaction. Subsequent bromination is directed by the existing substituents on the pyridine ring. The choice of reagents and reaction conditions is critical to control regioselectivity and maximize yield.
Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Selective Reduction of 3,4-Dinitropyridine
-
To a stirred solution of 3,4-dinitropyridine in ethanol, add a solution of sodium sulfide (Na₂S) and ammonium chloride (NH₄Cl) in water dropwise at 0°C. The molar ratio is key to achieving mono-reduction.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude 3-amino-4-nitropyridine.
Step 2: Bromination of 3-Amino-4-nitropyridine
-
Dissolve the crude intermediate from Step 1 in glacial acetic acid.
-
Add N-Bromosuccinimide (NBS) or a solution of bromine in acetic acid portion-wise at room temperature. The amino group directs the bromination to the ortho position (C2).
-
Stir the mixture for 12-16 hours. Monitor the reaction by TLC.
-
Pour the reaction mixture into ice water and neutralize with a saturated sodium bicarbonate solution.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain crude 2-Bromo-3-amino-4-nitropyridine.
Step 3: Reduction of the Remaining Nitro Group
-
Suspend the crude product from Step 2 in a mixture of ethanol and concentrated hydrochloric acid.
-
Add iron powder (or tin(II) chloride) portion-wise, controlling the exothermic reaction with an ice bath.
-
After the addition is complete, heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the mixture to room temperature and filter through a pad of celite to remove excess iron.
-
Neutralize the filtrate with a concentrated sodium hydroxide solution until a pH of 8-9 is reached.
-
Extract the product with dichloromethane or ethyl acetate. The combined organic layers are dried and concentrated.
Purification: The crude this compound is purified by column chromatography on silica gel using a gradient elution system, typically starting with dichloromethane and gradually increasing the polarity with methanol, to afford the final product with high purity (>97%).
Reactivity and Synthetic Utility
The synthetic power of this compound stems from its two distinct reactive centers: the ortho-diamine unit and the C2-bromo substituent. This duality allows for a modular and sequential approach to building complex heterocyclic systems.
-
Ortho-Diamine Reactivity: The adjacent amino groups are nucleophilic and readily condense with a variety of electrophiles containing two reactive sites (e.g., aldehydes, carboxylic acids, phosgene derivatives) to form fused five- and six-membered rings. This is the primary route to imidazo[4,5-b]pyridines, which are structural analogs of endogenous purines and frequently interact with biological targets.[1]
-
C-Br Reactivity: The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the introduction of aryl, alkynyl, and amino moieties, respectively, at the 2-position of the pyridine ring. The reactivity of the C-Br bond is influenced by the electron-donating amino groups, making it susceptible to oxidative addition to a palladium(0) catalyst.[8]
Key Synthetic Transformations
Caption: Major reaction pathways for this compound.
Applications in Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, and its diamino-bromo substituted derivatives are key intermediates for synthesizing active pharmaceutical ingredients (APIs).[9] The imidazo[4,5-b]pyridine core, readily accessible from this compound, is a bioisostere of purine and is found in a multitude of compounds targeting key enzyme families.
Kinase Inhibitors: A significant application lies in the development of kinase inhibitors for oncology.[1] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The imidazo[4,5-b]pyridine scaffold can act as an ATP-competitive hinge-binding motif, a common strategy for kinase inhibition. By functionalizing the core scaffold—for example, through Suzuki coupling at the original bromo-position—medicinal chemists can achieve potent and selective inhibition of specific kinases.
Illustrative Signaling Pathway: The MAP Kinase Cascade
The p38 MAP kinase pathway is a critical signaling cascade involved in inflammatory responses and cellular stress. Inhibitors of p38 have therapeutic potential in a range of inflammatory diseases. Compounds derived from diaminopyridine scaffolds have been explored as potent p38 inhibitors.
Caption: Inhibition of the p38 MAPK pathway by a hypothetical drug candidate.
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is paramount. Adherence to proper handling procedures for all chemical reagents is a non-negotiable aspect of professional practice.
GHS Hazard Classification: Based on aggregated data, this compound is classified with the following hazards:
Precautionary Measures & PPE:
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a certified chemical fume hood.[10][11]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[10]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.
-
Respiratory Protection: If dust or aerosols are generated, use a full-face respirator with an appropriate filter (e.g., P2/N95).[10]
-
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[11] Do not get in eyes, on skin, or on clothing. Wash hands and any exposed skin thoroughly after handling.[11]
-
Storage: Store locked up in a well-ventilated place.[11] Keep the container tightly closed in a dry, inert atmosphere, preferably between 2-8°C.[5]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C5H6BrN3 | CID 52180804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 189230-41-9[this compound]- Acmec Biochemical [acmec.com.cn]
- 4. CAS 189230-41-9 | this compound - Synblock [synblock.com]
- 5. This compound | 189230-41-9 [sigmaaldrich.com]
- 6. 189230-41-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. labcompare.com [labcompare.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
Synthesis of 2-Bromopyridine-3,4-diamine: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of a strategic synthetic approach to 2-Bromopyridine-3,4-diamine, a valuable heterocyclic building block in medicinal chemistry and drug development. Recognizing the limited direct literature on its synthesis, this document outlines a rational, multi-step pathway starting from commercially available precursors. Each synthetic step is detailed with mechanistic insights, field-proven procedural considerations, and safety protocols. This guide is intended for researchers, scientists, and professionals in drug development, offering a practical framework for the laboratory-scale synthesis of this important intermediate.
Introduction: The Significance of Substituted Diaminopyridines
Substituted pyridines, particularly those bearing multiple functional groups, are privileged scaffolds in modern pharmacology. The unique arrangement of a bromine atom and two adjacent amino groups in this compound offers a versatile platform for the synthesis of complex heterocyclic systems. The bromine atom serves as a handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the vicinal diamine moiety is a precursor to a multitude of fused heterocyclic structures, such as imidazopyridines and quinoxalines, which are prevalent in biologically active molecules.
This guide will delineate a robust synthetic strategy, breaking down the process into logical, manageable steps. The causality behind experimental choices, from reagent selection to reaction conditions, will be explained to provide a deeper understanding of the underlying chemistry.
Strategic Synthetic Pathway
The synthesis of this compound can be logically approached from a readily available starting material, 2-aminopyridine, through a sequence of bromination, nitration, and reduction. This pathway is designed to control the regioselectivity of each transformation, leading to the desired product.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of 2-Amino-3-bromopyridine
The initial step involves the regioselective bromination of 2-aminopyridine at the 3-position. The amino group is an activating group and directs electrophilic substitution to the ortho and para positions. In this case, the 3- and 5-positions are activated. Careful control of reaction conditions can favor the formation of the 3-bromo isomer.
Protocol:
-
Dissolve 2-aminopyridine in a suitable organic solvent, such as glacial acetic acid, in a three-necked flask equipped with a stirrer and a dropping funnel.[1]
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise to the stirred solution, maintaining the temperature below 5°C.[1] The reaction is exothermic and the addition rate should be controlled to prevent the formation of di-brominated byproducts.
-
After the complete addition of bromine, allow the reaction mixture to warm to room temperature and stir for a designated period (e.g., 1-2 hours) to ensure complete conversion.
-
Quench the reaction by pouring the mixture into a beaker of ice water.
-
Neutralize the solution with a base, such as sodium hydroxide solution, until the pH is neutral.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-amino-3-bromopyridine.
-
Purify the crude product by column chromatography or recrystallization.
Causality of Experimental Choices:
-
Solvent: Glacial acetic acid is a common solvent for bromination as it can dissolve both the substrate and bromine, and its polar nature can facilitate the reaction.
-
Temperature Control: Low temperature is crucial to control the reactivity of bromine and minimize the formation of undesired byproducts.
Step 2: Synthesis of 2-Amino-3-bromo-4-nitropyridine
The next step is the nitration of 2-amino-3-bromopyridine. The introduction of a nitro group is a key step towards the final diamine. The position of nitration is directed by the existing substituents. The amino group is a strong ortho-, para-director, while the bromo group is a deactivating ortho-, para-director. The nitration is expected to occur at the 4-position.
Protocol:
-
In a flask immersed in an ice bath, carefully add 2-amino-3-bromopyridine to concentrated sulfuric acid while stirring.
-
Once the substrate is completely dissolved, add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, stir the mixture at room temperature for a specified time.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., 40% sodium hydroxide solution) while cooling.[2]
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry.
-
The crude 2-amino-3-bromo-4-nitropyridine can be used in the next step without further purification or can be recrystallized if necessary.
Causality of Experimental Choices:
-
Nitrating Mixture: The combination of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the nitration of the deactivated pyridine ring.
-
Strong Acid Medium: Sulfuric acid protonates the pyridine nitrogen, further deactivating the ring towards electrophilic substitution, which helps to control the reaction.
Step 3: Synthesis of this compound
The final step is the reduction of the nitro group in 2-amino-3-bromo-4-nitropyridine to an amino group. This transformation is commonly achieved using reducing agents like tin(II) chloride or iron in an acidic medium.
Protocol (using Iron powder): [3]
-
To a suspension of 2-amino-3-bromo-4-nitropyridine in a mixture of ethanol and water, add reduced iron powder.[3][4]
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.[4]
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron residue.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Partition the residue between ethyl acetate and a basic aqueous solution (e.g., 2 M potassium hydroxide solution) to neutralize the acid and deprotonate the product.[3]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography or recrystallization.
Causality of Experimental Choices:
-
Reducing Agent: Iron powder in the presence of an acid is a classic and cost-effective method for the reduction of aryl nitro compounds.[4] Tin(II) chloride is another effective, albeit more expensive, option.[3]
-
Acidic Medium: The acid is required to activate the iron and to protonate the nitro group, facilitating its reduction.
Physicochemical Properties and Data
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₆BrN₃ | [5] |
| Molecular Weight | 188.03 g/mol | [5] |
| CAS Number | 189230-41-9 | [5] |
| Appearance | (Expected) Solid | - |
Safety and Handling
The synthesis of this compound involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
2-Aminopyridine and its derivatives: These compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[6][7] Wear gloves, safety goggles, and a lab coat.[6][7]
-
Bromine: Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood and wear appropriate gloves and face protection.[8]
-
Concentrated Acids (Sulfuric and Nitric): These are strong acids and oxidizers. They can cause severe burns. Always add acid to water, not the other way around. Wear acid-resistant gloves and safety goggles.
-
Flammable Solvents (Ethanol, Ethyl Acetate): Keep away from open flames and sources of ignition.[9]
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
Always consult the Safety Data Sheet (SDS) for each chemical before use.[6][7][8][9]
Conclusion
This technical guide provides a detailed and logical synthetic route for the preparation of this compound. By understanding the underlying chemical principles and adhering to the described protocols and safety precautions, researchers can confidently synthesize this valuable building block for applications in drug discovery and materials science. The provided framework emphasizes a systematic and safe approach to organic synthesis, which is paramount for successful and reproducible research.
References
- 1. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | C5H6BrN3 | CID 52180804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
Introduction: The Strategic Importance of a Bifunctional Building Block
An In-depth Technical Guide to the Reactivity of 2-Bromopyridine-3,4-diamine
In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds form the bedrock of innovation. Among these, this compound emerges as a uniquely valuable building block. Its structure is deceptively simple, yet it harbors a sophisticated, bifunctional reactivity profile that allows for the strategic and regioselective construction of complex fused-ring systems. This guide provides an in-depth exploration of the core reactivity of this molecule, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causality behind its reaction pathways, present validated experimental protocols, and illustrate the logical flow of its synthetic transformations.
The molecule's utility is rooted in two key structural features: the ortho-diamine functionality at the C3 and C4 positions, and the halogen handle at the C2 position. The adjacent amino groups are primed for cyclization reactions, serving as a gateway to the medicinally significant imidazo[4,5-b]pyridine and triazolo[4,5-b]pyridine cores.[1] Simultaneously, the bromine atom at the C2 position, activated by the electron-withdrawing nature of the pyridine nitrogen, is an excellent site for nucleophilic substitution and palladium-catalyzed cross-coupling reactions.[2] This dual reactivity allows for a modular approach to synthesis: one can first construct the fused heterocyclic core and then use the bromine as a versatile anchor point for introducing further molecular diversity.
Physicochemical & Spectroscopic Profile
A foundational understanding begins with the molecule's basic properties. All data is computationally derived unless otherwise specified and should be confirmed experimentally.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₅H₆BrN₃ | [3] |
| Molecular Weight | 188.03 g/mol | [3] |
| CAS Number | 189230-41-9 | [3] |
| Canonical SMILES | C1=CN=C(C(=C1N)N)Br | [3] |
| InChIKey | XXYYHVZFUOKDPI-UHFFFAOYSA-N | [3] |
| Predicted XLogP3 | 0.5 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
Note: Experimental spectroscopic data for this specific compound is not widely available in public databases. Researchers should acquire and validate their own data (NMR, IR, MS) for rigorous characterization.
Part 1: The Core Reactivity - Cyclization of the Ortho-Diamine
The most powerful and widely exploited feature of this compound is the propensity of its adjacent amino groups to undergo cyclization with various electrophilic partners. This provides a direct and efficient route to fused heterocyclic systems that are bioisosteres of purines, a privileged scaffold in drug discovery.[4]
Synthesis of 7-Bromoimidazo[4,5-b]pyridines
The condensation of the 3,4-diamine with single-carbon electrophiles is the cornerstone reaction for forming the imidazole ring, leading to the imidazo[4,5-b]pyridine scaffold.
Mechanism with Aldehydes (Phillips-Ladenburg Reaction): The reaction typically proceeds via a two-step sequence. First, one of the amino groups engages in a nucleophilic attack on the aldehyde carbonyl, forming a hemiaminal intermediate which rapidly dehydrates to a Schiff base (imine). The second, intramolecular step involves the attack of the remaining amino group onto the imine carbon, followed by an oxidative aromatization to yield the stable fused imidazole ring.
Caption: Reaction pathway for imidazo[4,5-b]pyridine synthesis.
Experimental Protocol: Synthesis of 7-Bromo-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine
This protocol is adapted from a general procedure for the synthesis of imidazo[4,5-b]pyridine derivatives used in the development of mitochondrial uncouplers.[5]
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add ethyl 2,2,2-trifluoroacetate (1.1 eq).
-
Iron-Mediated Reduction (if starting from a nitro precursor): Note: This step is for the synthesis of the diamine itself, which is often generated in situ. If starting from the corresponding nitro-amine, iron powder (4.0 eq) is added, and the mixture is heated.[5] For the direct cyclization of the isolated diamine, this step is omitted.
-
Cyclization: The reaction mixture is heated to reflux (typically 85-95 °C) and monitored by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[5]
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. If an acid solvent was used, it is carefully neutralized with a base (e.g., saturated NaHCO₃ solution).
-
Extraction: The aqueous mixture is extracted with an organic solvent such as ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the pure 7-bromo-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine.
Synthesis of 7-Bromo-3H-[4][6][7]triazolo[4,5-b]pyridines
The reaction of the ortho-diamine with nitrous acid (generated in situ from sodium nitrite and an acid) is a classical and highly efficient method for forming a fused triazole ring.
Mechanism: The reaction begins with the diazotization of one of the amino groups by the nitrosonium ion (NO⁺). The resulting diazonium salt is highly electrophilic. The adjacent nucleophilic amino group then rapidly attacks the diazonium nitrogen in an intramolecular cyclization, leading directly to the stable aromatic triazole ring system. This reaction is often quantitative and proceeds under mild conditions.
Part 2: The Versatile Handle - Reactivity of the C2-Bromine
The bromine atom at the C2 position is not merely a spectator during the cyclization reactions. Its true value lies in its ability to serve as a point of attachment for a vast array of substituents, typically after the fused heterocyclic core has been established.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution. This effect is most pronounced at the C2 and C4 positions (ortho and para to the ring nitrogen), as the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[2]
Caption: General mechanism for SNAr at the C2 position.
This pathway allows for the direct introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to the C7 position of the imidazo[4,5-b]pyridine core (which corresponds to the C2 position of the original pyridine). The C2 amination of imidazo[4,5-b]pyridines via an SNAr reaction following halogenation is a documented and effective strategy.[6]
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are workhorse transformations in modern organic synthesis. This opens up avenues for creating C-C and C-N bonds with exceptional control and functional group tolerance.
Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups. This is a common strategy for preparing 2,6-disubstituted imidazo[4,5-b]pyridines.[7]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, providing access to a wide range of substituted amino-pyridines.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, introducing linear acetylenic moieties.
Workflow: Sequential Cyclization and Cross-Coupling
A powerful synthetic logic involves first using the diamine functionality to build the fused ring system, and then employing the C-Br bond for diversification via cross-coupling. This avoids potential complications of the cross-coupling catalyst interacting with the free diamine groups.
Caption: A strategic workflow for synthesizing diverse imidazo[4,5-b]pyridines.
Conclusion
This compound is far more than a simple halogenated amine; it is a sophisticated synthetic tool. Its reactivity is governed by a predictable and exploitable dichotomy between the ortho-diamine and the C2-bromo functionalities. By understanding the mechanisms of cyclization and the principles of substitution and cross-coupling, researchers can strategically navigate its chemistry to construct libraries of complex fused heterocycles. This guide has illuminated the core principles and provided a framework for harnessing the full synthetic potential of this versatile building block, empowering the development of next-generation pharmaceuticals and advanced materials.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. This compound | C5H6BrN3 | CID 52180804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-<i>]</i>PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 5. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-amino-imidazo[4,5-b]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Safe Handling of 2-Bromopyridine-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the safety and hazards associated with 2-Bromopyridine-3,4-diamine (CAS No. 189230-41-9). As a specialized heterocyclic building block in pharmaceutical and materials science research, a comprehensive understanding of its hazard profile is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a simple recitation of safety data, offering a narrative grounded in the principles of chemical reactivity and toxicology to provide actionable, field-proven insights for the professional researcher.
Chemical Identity and Physicochemical Profile
This compound is a substituted pyridinediamine. The presence of two electron-donating amino groups and an electron-withdrawing bromine atom on the pyridine ring dictates its reactivity and, consequently, its toxicological profile. Understanding this structure is key to anticipating its behavior.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 189230-41-9 | [1] |
| Molecular Formula | C₅H₆BrN₃ | [1] |
| Molecular Weight | 188.03 g/mol | [1] |
| Physical Form | Solid | |
| Known Synonyms | 3,4-Diamino-2-bromopyridine; 2-Bromo-3,4-pyridinediamine | [1] |
Core Hazard Analysis: A Multi-faceted Threat
The primary hazard data for this compound is derived from its Globally Harmonized System (GHS) classification. The compound presents a significant multi-route exposure risk, demanding stringent handling protocols.[1][2][3]
GHS Hazard Classification
The compound is classified with the following hazard statements:
The signal word for this combination of hazards is Warning .[1]
Caption: GHS Hazard Summary for this compound.
Toxicological Narrative: The "Why" Behind the Hazards
The toxicity profile is consistent with many aromatic amines and halogenated heterocycles.
-
Systemic Toxicity (Oral, Dermal, Inhalation): The "harmful" classification (H302, H312, H332) indicates that absorption through ingestion, skin contact, or inhalation can lead to systemic toxic effects.[1] Aromatic amines are known to be metabolized into reactive species that can interfere with biological processes. While specific toxicological studies on this compound are not widely published, prudence dictates treating it as capable of causing systemic harm upon absorption.
-
Irritation (Skin, Eye, Respiratory): The irritant properties (H315, H319, H335) are a direct consequence of the chemical's reactivity with biological tissues.[1][2] As a solid, airborne dust presents a significant risk for respiratory and eye irritation. Direct contact with skin can disrupt the lipid barrier, leading to inflammation and irritation.
Self-Validating Safety Protocols: From Theory to Practice
The following protocols are designed as a self-validating system. Adherence to each step is critical, as each one mitigates a specific risk identified in the hazard analysis.
Engineering Controls: The First Line of Defense
The causality is simple: to prevent harm from inhalation (H332, H335), the compound must not be allowed to become airborne in the breathing zone.[1][2]
-
Mandatory Use of a Certified Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and adding to reaction vessels, must be performed within a properly functioning chemical fume hood. This is non-negotiable.
-
Ventilation: Ensure adequate ventilation in the laboratory to minimize background concentrations.[4]
-
Proximity to Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[4][5]
Personal Protective Equipment (PPE): The Final Barrier
PPE selection is dictated directly by the compound's GHS classification. The goal is to prevent all routes of personal exposure.
| PPE Item | Specification | Rationale & Causality |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness). Change gloves immediately if contaminated and every 1-2 hours.[6] | Addresses H312 (Harmful in contact with skin) and H315 (Causes skin irritation).[1][2] Nitrile provides good resistance to a broad range of chemicals. Proper glove removal technique is critical to avoid cross-contamination.[4] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[7] | Addresses H319 (Causes serious eye irritation).[1][2] Protects against airborne dust particles and accidental splashes. |
| Body Protection | Long-sleeved laboratory coat. | Prevents accidental skin contact on arms (H312, H315).[1][2] |
| Respiratory Protection | Not typically required if work is conducted within a certified fume hood. | A fume hood provides superior protection against inhalation hazards (H332, H335).[1][2] If a fume hood is not available or fails, a NIOSH-approved respirator with particulate filters would be necessary.[8] |
Storage and Stability: Maintaining Chemical Integrity
Proper storage is essential not only for safety but also for ensuring the compound's purity and reactivity for research applications.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] A recommended storage temperature is 2-8°C.
-
Atmosphere: Keep under an inert atmosphere (e.g., argon or nitrogen) and protect from light. Aromatic amines can be susceptible to slow oxidation.
-
Incompatibilities: While specific reactivity data is limited, as a general principle for this class of compounds, avoid contact with strong oxidizing agents and strong acids.[9]
Emergency Response: A Step-by-Step Workflow
Rapid and correct response to an exposure or spill is critical. The following protocols are derived from the known hazards.
Caption: Emergency First Aid Workflow for Exposures.
First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention.[7][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if it is safe to do so. Seek immediate medical attention from an ophthalmologist.[7][11]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][9]
Accidental Release Measures
-
Personal Precautions: Evacuate the area. Wear full PPE as described in section 3.2, including respiratory protection if not in a fume hood. Avoid breathing dust.[7]
-
Containment and Cleanup: For a small spill, gently sweep or vacuum the solid material into a suitable, labeled container for disposal. Avoid generating dust.[5][7] Clean the spill area thoroughly with a damp cloth or paper towel.
-
Environmental Precautions: Prevent the chemical from entering drains or waterways.[4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam. A water spray can be used to cool containers.[12]
-
Specific Hazards: During a fire, toxic and irritating fumes may be generated, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr) gas.[10]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[7][10]
Conclusion: A Commitment to Proactive Safety
This compound is a valuable research tool, but its utility is matched by its potential hazards. Its profile as a multi-route toxin and irritant necessitates a handling protocol built on the unshakeable foundations of engineering controls, appropriate PPE, and emergency preparedness. By understanding the causal links between its chemical nature and its hazards, researchers can integrate these safety measures seamlessly into their workflow, ensuring both personal safety and the integrity of their scientific endeavors.
References
- 1. This compound | C5H6BrN3 | CID 52180804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 189230-41-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. 189230-41-9[this compound]- Acmec Biochemical [acmec.com.cn]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. echemi.com [echemi.com]
A Senior Application Scientist's Guide to 2-Bromopyridine-3,4-diamine: Procurement, Quality Control, and Synthetic Applications
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount. 2-Bromopyridine-3,4-diamine (CAS No: 163928-57-8) has emerged as a critical heterocyclic building block, prized for its unique arrangement of functional groups.[1] The vicinal diamines on the pyridine ring serve as a potent nucleophilic pair, ideal for constructing fused ring systems, while the bromine atom at the 2-position provides a versatile handle for subsequent functionalization via cross-coupling reactions.
This compound is particularly instrumental in the synthesis of imidazo[4,5-b]pyridines.[2][3] Due to their structural resemblance to endogenous purines, imidazopyridine scaffolds are recognized as "privileged structures" in drug development, forming the core of numerous biologically active agents targeting a wide array of conditions, from cancers to central nervous system disorders.[3][4] This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the commercial supplier landscape, critical quality control considerations, and a detailed, field-tested protocol for its application in synthesis.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful research. All personnel should review the full Safety Data Sheet (SDS) from their supplier before handling.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 163928-57-8 | Internal Verification |
| Molecular Formula | C₅H₆BrN₃ | PubChem[1] |
| Molecular Weight | 188.03 g/mol | PubChem[1] |
| Canonical SMILES | C1=CN=C(C(=C1N)N)Br | PubChem[1] |
| Appearance | Typically a solid (powder/crystalline) | Sigma-Aldrich |
GHS Hazard Summary: this compound is classified as harmful and an irritant. Researchers must use appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, and handle the compound in a well-ventilated fume hood.[1]
-
H302: Harmful if swallowed[1]
-
H312: Harmful in contact with skin[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H332: Harmful if inhaled[1]
Commercial Supplier Landscape & Procurement Strategy
The procurement of high-purity this compound is critical for reproducible synthetic outcomes. Several reputable suppliers specialize in providing complex building blocks for research and development.
| Supplier | Product Name | CAS Number | Notes |
| Frontier Specialty Chemicals | This compound | 189230-41-9 | Offers various quantities for R&D.[5] |
| Synchem | 3,4-Diamino-2-bromopyridine | 189230-41-9 | Provides a range of related heterocyclic compounds.[6] |
| Sigma-Aldrich (Merck) | 6-Bromopyridine-3,4-diamine | 1033203-41-6 | Isomer. An example of a closely related isomer often available. |
| BLD Pharm | 2-Amino-3-bromopyridine | 13534-99-1 | Related Building Block. Demonstrates the availability of various substituted pyridines.[7] |
*Note: Some suppliers list CAS 189230-41-9 for this compound. Researchers should always confirm the structure and specifications with the supplier.
Field Insight: The Isomer Trap A critical point of caution during procurement is the existence of structural isomers, such as 6-Bromopyridine-3,4-diamine. While structurally similar, the placement of the bromine atom dictates the regioselectivity of subsequent reactions and the ultimate structure of the final product. Always verify the CAS number and, more importantly, the chemical structure on the supplier's technical data sheet and your Certificate of Analysis (CoA).
Quality Control: A Self-Validating System
Upon receipt of the material, it is imperative to validate its identity and purity, even when sourced from a trusted supplier.
-
Certificate of Analysis (CoA) Review: The CoA is your first line of defense. Scrutinize the purity assessment, typically determined by HPLC or GC. For this specific molecule, a purity of >97% is recommended for most synthetic applications.
-
Structural Confirmation: The most reliable method for in-house structural confirmation is Nuclear Magnetic Resonance (NMR) spectroscopy. A ¹H NMR spectrum should clearly show the aromatic protons and the two distinct amine (-NH₂) signals. The integration and splitting patterns must match the expected structure of this compound.
-
Physical Properties: Confirm that the physical appearance (e.g., color, form) matches the description on the technical data sheet.
Synthetic Application: Phillips Condensation for Imidazopyridine Synthesis
A primary application of this compound is its use in the Phillips condensation reaction to form the imidazo[4,5-b]pyridine core. This is achieved through a cyclocondensation with an aldehyde. The following protocol outlines a representative procedure.
Workflow Diagram: Synthesis of 2-Aryl-8-bromo-1H-imidazo[4,5-b]pyridine
Caption: Workflow for the synthesis of imidazo[4,5-b]pyridines.
Detailed Step-by-Step Protocol:
-
Objective: To synthesize 8-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine from this compound and benzaldehyde. This protocol is adapted from established methodologies for related diamines.[2]
-
Materials:
-
This compound (1.0 g, 5.31 mmol)
-
Benzaldehyde (0.59 g, 0.56 mL, 5.58 mmol, 1.05 eq)
-
Iodine (0.13 g, 0.53 mmol, 0.1 eq)
-
Ethanol (40 mL)
-
Distilled Water
-
Ethyl Acetate
-
-
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 5.31 mmol).
-
Solvent Addition: Add 40 mL of ethanol to the flask and stir to dissolve the starting material.
-
Reagent Addition: Add benzaldehyde (0.56 mL) dropwise to the solution, followed by the addition of a catalytic amount of iodine (0.13 g).[2]
-
Scientific Rationale: Benzaldehyde serves as the electrophilic carbon source for the new imidazole ring. Iodine acts as a mild oxidizing agent to facilitate the final aromatization step of the cyclized intermediate.
-
-
Heating: Heat the reaction mixture to reflux (approximately 90°C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 50:50 Ethyl Acetate:Hexanes). The reaction is typically complete within 24 hours, indicated by the consumption of the starting diamine.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. A solid product will typically precipitate from the solution.
-
Purification: Filter the solid precipitate using a Büchner funnel. Wash the filter cake sequentially with cold distilled water (3x10 mL) and cold ethyl acetate (2x10 mL) to remove unreacted starting materials and soluble impurities.
-
Drying: Dry the purified product under vacuum to yield the final 8-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine as a solid. Further characterization by NMR and Mass Spectrometry is recommended to confirm identity and purity.
-
Handling & Storage
Proper storage is crucial to maintain the integrity of this reagent.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, it is recommended to store under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C. Keep away from strong oxidizing agents and direct light.[8][9]
-
Handling: Use personal protective equipment as outlined in the safety section. Avoid creating dust. Ensure all chemical waste is disposed of according to institutional and local regulations.[10]
Conclusion
This compound is a high-value building block for constructing complex heterocyclic scaffolds essential for drug discovery. A successful research outcome hinges on a strategic approach that begins with careful supplier selection and stringent quality control to avoid common pitfalls like isomeric contamination. By employing robust and well-understood synthetic protocols, such as the Phillips condensation, researchers can effectively leverage the unique reactivity of this compound to accelerate the development of novel chemical entities.
References
- 1. This compound | C5H6BrN3 | CID 52180804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | [frontierspecialtychemicals.com]
- 6. synchem.de [synchem.de]
- 7. 13534-99-1|2-Amino-3-bromopyridine|BLD Pharm [bldpharm.com]
- 8. 2-Bromopyridine | 109-04-6 [chemicalbook.com]
- 9. chempanda.com [chempanda.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes & Protocols: Leveraging 2-Bromopyridine-3,4-diamine for Advanced Heterocyclic Synthesis
Introduction: The Strategic Value of 2-Bromopyridine-3,4-diamine
This compound is a highly versatile and strategic building block in modern heterocyclic chemistry. Its utility stems from a unique combination of reactive sites: a pair of vicinal (ortho) diamines on a pyridine core and a synthetically malleable bromine atom. This arrangement allows for a two-stage approach to generating molecular diversity. First, the diamine functionality serves as a robust platform for constructing a variety of fused five-membered heterocyclic rings, such as imidazoles, triazoles, and thioureas. Second, the bromine atom at the 2-position acts as a crucial handle for post-cyclization modifications, enabling the introduction of diverse substituents through well-established cross-coupling chemistries.[1]
The resulting fused systems, particularly imidazo[4,5-b]pyridines, are recognized as important purine bioisosteres. This structural mimicry has positioned them as privileged scaffolds in medicinal chemistry, with applications ranging from kinase inhibitors to agents targeting metabolic diseases.[2][3] This guide provides an in-depth exploration of the key synthetic transformations of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Part 1: Synthesis of the Imidazo[4,5-b]pyridine Scaffold
The most prevalent application of this compound is the construction of the 7-bromo-1H-imidazo[4,5-b]pyridine core. This is typically achieved through condensation with single-carbon electrophiles like aldehydes or carboxylic acid derivatives.
Oxidative Cyclization with Aldehydes
The reaction with aldehydes, a variation of the Phillips-Ladenburg condensation, is a straightforward and high-yielding method to access 2-substituted imidazo[4,5-b]pyridines.
Mechanistic Rationale: The synthesis proceeds via a two-step sequence. Initially, the more nucleophilic amino group at the 3-position attacks the aldehyde carbonyl, forming a Schiff base intermediate. Subsequent intramolecular cyclization involving the second amino group generates a dihydro-imidazo[4,5-b]pyridine. This intermediate is then oxidized in situ to the final aromatic product. The use of an oxidizing agent like sodium metabisulfite (Na₂S₂O₅) or air is crucial for driving the reaction to completion and achieving aromatization.
Caption: Oxidative cyclization of this compound with an aldehyde.
Protocol 1: General Procedure for Aldehyde Condensation
This protocol is a robust starting point for the synthesis of 2-aryl or 2-alkyl-7-bromo-1H-imidazo[4,5-b]pyridines.
-
Reagent Preparation: In a round-bottom flask, suspend this compound (1.0 eq) and the desired aldehyde (1.1 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF) (approx. 0.2 M concentration).
-
Addition of Oxidant: Add sodium metabisulfite (Na₂S₂O₅, 1.5 eq) to the suspension.
-
Causality Note: Na₂S₂O₅ serves a dual purpose. It can form an adduct with the aldehyde, moderating its reactivity, and it facilitates the final oxidation step. In some cases, particularly with electron-rich aldehydes, simply refluxing in the presence of air is sufficient.[4]
-
-
Reaction: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Data Summary: Aldehyde Scope
| Entry | Aldehyde (R group) | Solvent | Oxidant | Yield (%) |
| 1 | Phenyl | Ethanol | Na₂S₂O₅ | ~85-95% |
| 2 | 4-Chlorophenyl | DMF | Na₂S₂O₅ | ~90% |
| 3 | 4-Methoxyphenyl | Ethanol | Air | ~80% |
| 4 | Cyclohexyl | DMF | Na₂S₂O₅ | ~70-80% |
Part 2: Synthesis of Thiazine and Triazole Derivatives
The diamine functionality is also amenable to cyclization with other electrophiles to form different heterocyclic systems.
Reaction with Isothiocyanates
Condensation with isothiocyanates provides a direct route to pyridothiourea derivatives, which can exist in equilibrium with, or be converted to, other fused systems. This reaction is fundamental for accessing scaffolds with antitubercular activity.[5]
Mechanistic Rationale: The reaction begins with the nucleophilic attack of one amino group on the central carbon of the isothiocyanate, forming a thiourea intermediate. Depending on the reaction conditions, this intermediate can undergo intramolecular cyclization by the second amino group attacking the thiocarbonyl, leading to a fused heterocyclic system.
Caption: Synthesis of fused pyridothiourea derivatives.
Protocol 2: General Procedure for Isothiocyanate Condensation
-
Reagent Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent like pyridine or DMF.
-
Addition: Add the corresponding isothiocyanate (1.05 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) for 4-12 hours until the starting material is consumed (monitor by TLC).
-
Isolation: Pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purification: The crude product can often be purified by recrystallization from ethanol.
Synthesis of Triazolo[4,5-b]pyridines via Diazotization
The formation of a fused 1,2,3-triazole ring is a classic transformation of ortho-diamines. This reaction provides access to the 7-bromo-1H-[1][6][7]triazolo[4,5-b]pyridine core.
Mechanistic Rationale: The reaction proceeds via diazotization of one of the amino groups with nitrous acid (HONO), which is generated in situ from sodium nitrite and a strong acid. The resulting diazonium salt is highly electrophilic and is immediately attacked by the adjacent amino group, leading to rapid intramolecular cyclization and formation of the stable triazole ring.[8][9]
Protocol 3: Synthesis of 7-Bromo-1H-[1][6][7]triazolo[4,5-b]pyridine
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of acetic acid and water.
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath.
-
Causality Note: Strict temperature control is critical. Diazonium salts are thermally unstable and can decompose violently or lead to unwanted side products if the temperature rises.
-
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cooled diamine solution, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1-2 hours.
-
Workup: Slowly warm the reaction to room temperature and then neutralize carefully with an aqueous base, such as sodium hydroxide or ammonium hydroxide, until the pH is ~7-8.
-
Isolation: Collect the precipitate that forms by vacuum filtration, wash thoroughly with cold water, and dry. The product is often pure enough for subsequent steps without further purification.
Part 3: Post-Cyclization Modification via Cross-Coupling
The true synthetic power of this compound is realized after the initial cyclization. The 7-bromo substituent on the resulting imidazo- or triazolo-pyridine core is perfectly positioned for palladium-catalyzed cross-coupling reactions, enabling the creation of extensive compound libraries.
Caption: Post-cyclization diversification using cross-coupling reactions.
Protocol 4: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol allows for the introduction of aryl or heteroaryl substituents at the 7-position.[3][10]
-
Inert Atmosphere: To an oven-dried Schlenk flask, add the 7-bromo-heterocycle (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).
-
Causality Note: The choice of catalyst and base is crucial and often needs to be optimized for specific substrates. Dppf-based ligands are generally robust for heteroaromatic couplings. An inert atmosphere (Nitrogen or Argon) is essential to prevent the degradation of the palladium(0) catalyst.
-
-
Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-16 hours, monitoring by LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and then with brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel to yield the desired 7-aryl product.
Safety Information
This compound should be handled with care in a well-ventilated fume hood. It is classified as harmful if swallowed, inhaled, or in contact with skin, and it can cause serious skin and eye irritation.[6] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
- 1. SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-<i>]</i>PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [mdpi.com]
- 3. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Some reactions of 2-cyanomethyl-3-methyl-3H-imidazo[4,5-b]pyridine with isothiocyanates. Antituberculotic activity of the obtained compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C5H6BrN3 | CID 52180804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-amino-imidazo[4,5-b]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Triazolo[4',5':4,5]furo[2,3- c]pyridine via Post Modification of an Unusual Groebke-Blackburn-Bienaymé Multicomponent Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-Bromopyridine-3,4-diamine as a Versatile Building Block for Pharmaceutical Synthesis
Introduction: The Strategic Importance of 2-Bromopyridine-3,4-diamine
In the landscape of modern medicinal chemistry, the strategic selection of foundational building blocks is paramount to the successful discovery and development of novel therapeutics. This compound emerges as a preeminent scaffold, offering a unique trifecta of reactive sites that empower chemists to construct complex molecular architectures with precision and efficiency. Its structure is deceptively simple, yet profoundly powerful:
-
A pyridine core , a privileged heterocycle present in numerous FDA-approved drugs, which often serves to engage with biological targets through hydrogen bonding and favorable pharmacokinetic properties.[1]
-
A bromine atom at the 2-position, perfectly poised for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and nitrogen substituents.[2]
-
Vicinal (ortho) diamines at the 3- and 4-positions, which serve as a versatile handle for the construction of fused heterocyclic systems.
The most significant application of this building block is in the synthesis of the imidazo[4,5-b]pyridine core.[3] This scaffold is a well-established bioisostere of natural purines, the core of ATP, making it an ideal framework for competitive kinase inhibitors.[4][5] This guide provides an in-depth exploration of the key transformations of this compound, complete with detailed, field-proven protocols designed for researchers in drug discovery and development.
Physicochemical Properties
A thorough understanding of a building block's physical properties is critical for its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value |
| CAS Number | 163928-30-7 |
| Molecular Formula | C₅H₅BrN₄ |
| Molecular Weight | 201.03 g/mol |
| Appearance | Off-white to brown solid |
| Melting Point | 155-160 °C |
| Purity | Typically ≥97% |
Note: Physical properties should be confirmed by certificate of analysis for each specific lot.
Core Synthetic Transformations and Protocols
The synthetic utility of this compound is primarily driven by the chemoselective reactivity of its functional groups. The bromine atom is readily functionalized via cross-coupling, while the diamine moiety is primed for cyclization reactions.
C-C Bond Formation: Suzuki-Miyaura Coupling
Expert Rationale: The Suzuki-Miyaura coupling is the cornerstone reaction for installing aryl, heteroaryl, or alkyl groups at the 2-position of the pyridine ring. This modification is crucial for tuning the steric and electronic properties of the final compound, often to enhance binding affinity and selectivity for a specific biological target, such as the ATP-binding pocket of a protein kinase.[6] The choice of a phosphine ligand and a robust base is critical to overcome potential catalyst inhibition by the pyridine nitrogen.[6]
This protocol details a representative coupling with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Add the palladium catalyst, followed by the degassed solvent system via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–18 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradient) to yield the 2-aryl-pyridine-3,4-diamine product.
Heterocycle Formation: Synthesis of the Imidazo[4,5-b]pyridine Core
Expert Rationale: The condensation of the 1,2-diamine functionality with a one-carbon electrophile is the most powerful application of this building block, directly leading to the medicinally relevant imidazo[4,5-b]pyridine scaffold.[4] The reaction with an aldehyde is a common and efficient method. It proceeds via the formation of a di-imine intermediate, which then undergoes oxidative cyclization. An oxidant such as p-benzoquinone is often included to facilitate the final aromatization step, leading to high yields of the desired heterocycle.[7]
This protocol describes the formation of a 2-aryl-3H-imidazo[4,5-b]pyridine derivative.
Materials:
-
A 2-substituted-pyridine-3,4-diamine (e.g., from Protocol 1) (1.0 equiv)
-
Aromatic aldehyde (1.0–1.1 equiv)
-
Oxidant (e.g., p-benzoquinone, 1.0 equiv)
-
Solvent (e.g., absolute ethanol or methanol)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 2-substituted-pyridine-3,4-diamine and the aromatic aldehyde in the solvent.
-
Oxidant Addition: Add the p-benzoquinone to the mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 70-80 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 4–24 hours, indicated by the disappearance of the diamine starting material.[8]
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, reduce the solvent volume in vacuo until a solid precipitates.
-
Purification: Wash the collected solid with a small amount of cold solvent (e.g., ethanol) and then diethyl ether to remove impurities. The product is often pure enough at this stage, but it can be further purified by recrystallization or column chromatography if necessary.[7]
Integrated Application: Pathway to Kinase Inhibitor Scaffolds
The true synthetic power of this compound is realized when these individual reactions are combined into a cohesive strategy. A researcher can start with this single building block and, in two high-yielding steps, generate a highly decorated and drug-like imidazo[4,5-b]pyridine core, ready for further functionalization or direct biological screening. This modular approach allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR).
The diagram below illustrates this integrated synthetic logic, showcasing how a diverse range of functionalities can be introduced at key positions to modulate the pharmacological profile of the final molecule. This pathway is central to the discovery of inhibitors targeting various kinases, which are implicated in diseases like cancer and inflammation.[5][9]
Conclusion
This compound stands as a testament to the power of strategic functionalization in a compact molecular framework. Its ability to undergo selective, high-yielding transformations at three distinct positions makes it an invaluable asset for medicinal chemists. By providing reliable access to the imidazo[4,5-b]pyridine core, this building block serves as a direct gateway to the synthesis of potential therapeutics, particularly in the highly competitive field of kinase inhibitor research. The protocols and strategies outlined in this guide provide a robust foundation for researchers to leverage the full synthetic potential of this versatile compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromopyridine-3,4-diamine
Introduction: Unlocking the Potential of a Privileged Scaffold
For researchers, scientists, and drug development professionals, the pyridine ring system is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents. The strategic functionalization of this heterocycle is paramount to modulating biological activity. 2-Bromopyridine-3,4-diamine is a particularly valuable, yet underutilized, building block. Its unique arrangement of a reactive bromine atom and two adjacent amino groups offers a direct route to a class of compounds of immense interest: the imidazo[4,5-b]pyridines. These fused heterocyclic systems are structural analogues of purines and have demonstrated a wide range of biological activities, making them attractive targets in drug discovery.[1][2]
Palladium-catalyzed cross-coupling reactions are a powerful and versatile set of tools for the construction of carbon-carbon and carbon-heteroatom bonds.[3] This guide provides a detailed exploration of three key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to this compound. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols based on closely related substrates, and offer insights into reaction optimization and troubleshooting. The ultimate goal is to empower researchers to efficiently synthesize a diverse library of 2-substituted pyridine-3,4-diamines, which can then be readily cyclized to form the valuable imidazo[4,5-b]pyridine scaffold.
The Catalytic Heart: Understanding the Palladium Cross-Coupling Cycle
The success of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings hinges on a common catalytic cycle revolving around a palladium center, which typically shuttles between the Pd(0) and Pd(II) oxidation states.[4][5] A general understanding of this cycle is crucial for rational troubleshooting and optimization.
Figure 1: Generalized palladium-catalyzed cross-coupling cycle.
-
Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step, particularly with electron-rich heteroaromatics.
-
Transmetalation: The organic moiety from the coupling partner (e.g., the aryl group from a boronic acid in a Suzuki reaction) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
Navigating the Ortho-Diamine: A Key Consideration
A critical aspect of working with this compound is the presence of the two adjacent amino groups. These groups are basic and can potentially act as a bidentate ligand, coordinating to the palladium center. This chelation could sequester the catalyst, inhibiting its entry into the catalytic cycle and leading to low or no conversion. While direct literature on this specific substrate is scarce, successful cross-couplings on the closely related 2-amino-3-bromopyridine have been reported without the need for protecting groups, suggesting that a protecting group-free strategy is a viable starting point.[6][7] However, researchers should be mindful of this potential issue, and if reactions fail, consider strategies to mitigate catalyst inhibition, such as the use of more electron-rich and sterically hindered ligands that can outcompete the diamine for coordination to the palladium.
Experimental Protocols
The following protocols are based on established procedures for structurally similar substrates and serve as a robust starting point for the cross-coupling of this compound. It is crucial to note that optimization for this specific substrate is likely necessary. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures by coupling an organohalide with an organoboron compound.[8][9]
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale/Comments |
| Palladium Precatalyst | Pd(PPh₃)₄ (5 mol %) or Pd(dppf)Cl₂ (3 mol %) | Pd(PPh₃)₄ is a common and effective catalyst. Pd(dppf)Cl₂ is often more robust for heteroaromatic substrates. |
| Ligand | (If using a precursor like Pd(OAc)₂) SPhos or XPhos (3-6 mol %) | Bulky, electron-rich phosphine ligands can accelerate oxidative addition and are effective for electron-rich heteroaromatics. |
| Base | K₃PO₄ (2.0-3.0 equiv) or Cs₂CO₃ (2.0-3.0 equiv) | A moderately strong base is required to activate the boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (10:1) | A mixture of an organic solvent and water is typical for Suzuki couplings. |
| Temperature | 80-110 °C | Higher temperatures are often needed for less reactive aryl bromides. |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS. |
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[5][10]
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Rationale/Comments |
| Palladium Precatalyst | Pd₂(dba)₃ (2 mol %) or Pd(OAc)₂ (2-4 mol %) | Common and effective palladium sources. |
| Ligand | Xantphos (4-8 mol %) or RuPhos (4-8 mol %) | Bulky, electron-rich ligands are crucial for efficient C-N bond formation. |
| Base | NaOt-Bu (1.5-2.2 equiv) or Cs₂CO₃ (2.0-3.0 equiv) | A strong base is typically required for the deprotonation of the amine. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvents are essential. |
| Temperature | 80-110 °C | Reaction temperature will depend on the reactivity of the amine. |
| Reaction Time | 4-24 hours | Monitor by TLC or LC-MS. |
-
To a dry Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., Xantphos, 4 mol %).
-
Seal the flask, and evacuate and backfill with an inert gas.
-
Add the anhydrous solvent (e.g., toluene).
-
To this mixture, add this compound (1.0 equiv), the amine coupling partner (1.2 equiv), and the base (e.g., NaOt-Bu, 2.0 equiv).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction couples a terminal alkyne with an aryl halide, providing a direct route to arylalkynes.[11][12]
Table 3: Recommended Starting Conditions for Sonogashira Coupling of a Closely Related Substrate (2-Amino-3-bromopyridine) [6]
| Parameter | Condition |
| Palladium Precatalyst | Pd(CF₃COO)₂ (2.5 mol %) |
| Ligand | PPh₃ (5.0 mol %) |
| Copper Co-catalyst | CuI (5.0 mol %) |
| Base | Et₃N (as solvent or co-solvent) |
| Solvent | DMF |
| Temperature | 100 °C |
| Reaction Time | 3 hours |
-
To a dry Schlenk flask, add the palladium precatalyst (e.g., Pd(CF₃COO)₂, 2.5 mol %), the ligand (e.g., PPh₃, 5.0 mol %), and the copper co-catalyst (CuI, 5.0 mol %).
-
Seal the flask, and evacuate and backfill with an inert gas.
-
Add the anhydrous solvent (e.g., DMF) and stir for 30 minutes.
-
To this solution, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and the base (e.g., Et₃N, 2-3 equiv).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into a saturated aqueous sodium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Downstream Application: Synthesis of Imidazo[4,5-b]pyridines
The 2-substituted pyridine-3,4-diamines synthesized via these cross-coupling methods are valuable intermediates for the construction of the imidazo[4,5-b]pyridine ring system. This is typically achieved through a cyclocondensation reaction with an appropriate electrophile.[13]
Figure 2: General workflow for the synthesis of imidazo[4,5-b]pyridines.
For example, reacting the 2-aryl-pyridine-3,4-diamine product from a Suzuki coupling with an aldehyde in the presence of an oxidizing agent or under acidic conditions can lead to the formation of a 2,7-disubstituted imidazo[4,5-b]pyridine.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Catalyst inhibition by the diamine. 3. Insufficiently inert atmosphere. 4. Low reaction temperature. | 1. Use a fresh batch of catalyst and ensure proper activation if using a precatalyst. 2. Increase the loading of the ligand or switch to a more sterically hindered and electron-rich ligand (e.g., BrettPhos, RuPhos). 3. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas. 4. Incrementally increase the reaction temperature. |
| Formation of Homocoupled Products | 1. Presence of oxygen. 2. Inefficient transmetalation. | 1. Improve degassing procedures. 2. For Suzuki, ensure the base is strong enough and sufficiently soluble. For Sonogashira, ensure the copper co-catalyst is active. |
| Decomposition of Starting Material | 1. Reaction temperature is too high. 2. Incompatible base. | 1. Lower the reaction temperature and extend the reaction time. 2. For base-sensitive substrates, consider using a milder base (e.g., K₂CO₃ instead of NaOt-Bu). |
| Multiple Products Observed | 1. Side reactions involving the diamine. 2. Incomplete reaction. | 1. Consider a protecting group strategy for the diamine if other optimizations fail. 2. Increase reaction time or temperature. |
Conclusion
This compound represents a potent starting material for the synthesis of medicinally relevant imidazo[4,5-b]pyridines. The palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provide a powerful platform for the diversification of this scaffold at the 2-position. While the presence of the ortho-diamine functionality presents a potential challenge in terms of catalyst inhibition, a careful selection of ligands and reaction conditions, starting with the protocols outlined in this guide, should enable successful coupling. As with any new substrate, empirical optimization is key to achieving high yields and purity. The insights and protocols provided herein are intended to serve as a comprehensive starting point for researchers to unlock the synthetic potential of this valuable building block.
References
- 1. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave Chemistry: Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
- 7. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst | MDPI [mdpi.com]
- 11. scirp.org [scirp.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. e3s-conferences.org [e3s-conferences.org]
protocol for Suzuki-Miyaura coupling of bromopyridines
An Application Guide and Protocol for the Suzuki-Miyaura Coupling of Bromopyridines
Authored by: A Senior Application Scientist
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura coupling of bromopyridines with organoboron reagents. Biaryl and hetero-biaryl structures containing the pyridine moiety are prevalent in a vast array of medicinally important compounds, making this transformation critical for drug discovery and development.[2][3] We will delve into the mechanistic nuances, address the unique challenges posed by pyridine substrates, and offer field-proven strategies for optimizing reaction conditions to achieve high yields. This document is intended for researchers, scientists, and drug development professionals seeking a practical, in-depth resource for synthesizing diverse aryl- and heteroarylpyridines.
Introduction: The Challenge and Utility of Bromopyridine Coupling
The pyridine ring is a key structural motif in numerous biologically active molecules.[3] Consequently, methods for its functionalization are of paramount importance. The Suzuki-Miyaura reaction, which couples an organoboron species with a halide or triflate, is a premier method for this purpose due to its mild conditions and the commercial availability of a vast array of boronic acids.[2][4]
However, the coupling of bromopyridines is not without its challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting or poisoning the catalytic cycle.[2][3][5] This issue is particularly pronounced with 2-bromopyridines, where the nitrogen is in close proximity to the reaction site. Furthermore, the electronic properties of the pyridine ring can influence the reactivity of the carbon-bromine bond.[5] Overcoming these hurdles requires a rational approach to selecting the catalyst, ligand, base, and solvent system.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[6][7] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the bromopyridine. This is often the rate-determining step and results in the formation of a Pd(II) complex.[1][4][7]
-
Transmetalation : In this step, the organic group from the boronic acid (or its ester) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9]
-
Reductive Elimination : The two organic ligands—the pyridyl group and the group from the boron reagent—couple and are eliminated from the palladium coordination sphere. This step forms the desired C-C bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][7]
Optimizing Reaction Components: A Scientist's Guide
The success of a Suzuki-Miyaura coupling with a bromopyridine substrate hinges on the judicious selection of four key components: the palladium catalyst/ligand system, the base, the solvent, and the boron source.
Palladium Catalysts and Ligands
The choice of ligand is arguably the most critical factor, especially for challenging substrates like 2-bromopyridine.
-
For 2-Bromopyridines : Catalyst inhibition by the adjacent nitrogen is a primary concern.[5] The solution is to employ bulky, electron-rich phosphine ligands that shield the palladium center, preventing pyridine coordination while promoting the crucial oxidative addition and reductive elimination steps.[5][10]
-
For 3- and 4-Bromopyridines : These isomers are generally less challenging. While standard ligands like triphenylphosphine (PPh₃) can be effective, the use of more advanced biarylphosphine or N-heterocyclic carbene (NHC) ligands often leads to higher yields, lower catalyst loadings, and broader substrate scope.[11][12]
| Catalyst System Component | Recommended Ligands | Rationale & Key Advantages |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Common, air-stable sources of Pd(0) after in-situ reduction.[7] |
| Pre-formed Catalysts | Pd(PPh₃)₄, PdCl₂(dppf) | Convenient and often effective for routine couplings, especially with 3- and 4-bromopyridines.[3][11] |
| Ligands for 2-Bromopyridine | SPhos, XPhos, RuPhos, P(t-Bu)₃ | Bulky and electron-rich; they prevent catalyst inhibition by the pyridine nitrogen and accelerate the catalytic cycle.[5][10][12] |
| Ligands for 3- & 4-Bromopyridine | PPh₃, dppf, cataCXium® A | A wider range of ligands is often suitable. Screening may be necessary for optimization.[11][13] |
The Role of the Base and Solvent
The base and solvent work in concert to facilitate the transmetalation step.[9] A mixed solvent system, typically an organic solvent with water, is standard. Water helps to dissolve the inorganic base and can accelerate the reaction.[10]
| Base | Common Solvents | Characteristics & Best Use Cases |
| Potassium Carbonate (K₂CO₃) | Dioxane/H₂O, Toluene/H₂O, DMF | A versatile, common base suitable for many standard couplings.[9][13] |
| Potassium Phosphate (K₃PO₄) | Dioxane/H₂O, Toluene | A stronger base, often effective for more challenging couplings or when using boronic esters.[3][9] |
| Cesium Carbonate (Cs₂CO₃) | Dioxane, Toluene | A highly effective but more expensive base. Its high solubility in organic solvents can be advantageous.[9] |
| Potassium Fluoride (KF) | THF | A milder base, useful when substrates contain base-labile functional groups.[8] |
Choice of Boron Reagent
While boronic acids are most common, they can be susceptible to side reactions like protodeboronation (loss of the boron group).[5][14] In such cases, more stable alternatives can be used.
-
Boronic Acids (Ar-B(OH)₂) : Widely available and generally effective.
-
Pinacol Boronate Esters (Ar-Bpin) : More stable than boronic acids, reducing protodeboronation. Often used for slow or high-temperature reactions.[5][6]
-
Potassium Trifluoroborate Salts (Ar-BF₃K) : Highly stable, crystalline solids that are often used to circumvent issues with boronic acids.[5]
Experimental Protocols
Safety Precaution : These reactions should be performed in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (PPE). Reactions must be set up under an inert atmosphere to prevent oxidation of the Pd(0) catalyst.
Protocol 1: General Procedure using Conventional Heating
This protocol is a representative example and may require optimization for specific substrates.[3][4]
-
Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Catalyst Addition : In the same flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2.5 mol%) and the ligand (e.g., SPhos, 2-5 mol%). Alternatively, use a pre-formed catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-Dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The total volume should result in a substrate concentration of 0.1–0.2 M.
-
Reaction : Place the flask in a preheated oil bath at the desired temperature (typically 80–110 °C) and stir vigorously.
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS. Reaction times can range from 2 to 24 hours.
-
Work-up : Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can dramatically reduce reaction times from hours to minutes, making it ideal for rapid library synthesis.[2][15]
-
Reaction Setup : In a microwave-safe reaction vial equipped with a magnetic stir bar, combine the bromopyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the catalyst (e.g., PdCl₂(dppf), 3-5 mol%).
-
Solvent Addition : Add the chosen solvent system (e.g., 1,4-Dioxane/H₂O, 5:1 ratio).
-
Microwave Reaction : Securely seal the vial with a cap. Place it in the microwave reactor and irradiate the mixture at a set temperature (e.g., 120–150 °C) for a specified time (e.g., 10–30 minutes).
-
Work-up and Purification : After the vial has cooled to room temperature, follow the work-up and purification steps as described in Protocol 1.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solutions |
| Low or No Yield | Catalyst Inhibition : Especially with 2-bromopyridine.[5] | Use a bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos). Increase catalyst/ligand loading.[10] |
| Inefficient Oxidative Addition : C-Br bond is not breaking.[5] | Increase reaction temperature. Switch to a more electron-rich ligand. | |
| Poor Quality Reagents : Decomposed boronic acid; inactive catalyst. | Use fresh, high-purity reagents. Ensure boronic acid has not undergone significant protodeboronation. | |
| Protodeboronation | Boronic acid is being protonated and lost before transmetalation.[14] | Use an anhydrous solvent with a base like K₃PO₄. Switch to a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt.[5] |
| Homocoupling | Coupling of two boronic acid molecules or two bromopyridine molecules. | Ensure the reaction is thoroughly degassed to remove oxygen.[5] Use precise stoichiometry. |
| Difficult Purification | Residual palladium or ligand byproducts. | Filter the crude product through a pad of silica gel or Celite before concentration. Consider using a palladium scavenger. |
Conclusion
The Suzuki-Miyaura coupling of bromopyridines is a powerful, albeit sometimes challenging, transformation essential for modern medicinal and materials chemistry. Success relies on a sound understanding of the reaction mechanism and a rational approach to overcoming the inherent difficulties posed by the pyridine substrate, particularly catalyst inhibition. By carefully selecting bulky, electron-rich ligands for 2-bromopyridines and optimizing the base and solvent system, researchers can reliably access a diverse range of functionalized pyridine compounds. The protocols and guidelines presented here offer a robust starting point for developing efficient and scalable syntheses.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromopyridine-3,4-diamine
Introduction: Navigating the Nuances of C-N Bond Formation on a Polyfunctional Pyridine Scaffold
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool for medicinal chemists and drug development professionals.
This document provides a detailed guide to the application of the Buchwald-Hartwig amination to a particularly challenging substrate: 2-Bromopyridine-3,4-diamine. The presence of two free amino groups on the pyridine ring, in addition to the bromine atom, introduces a layer of complexity not encountered with simpler aryl halides. These amino groups can potentially coordinate to the palladium catalyst, inhibiting its activity, or participate in undesired side reactions. Therefore, a carefully considered and optimized protocol is essential for achieving a successful and selective amination.
This guide will delve into the mechanistic underpinnings of the reaction, provide a rationale for the selection of reagents and conditions, and present a detailed, step-by-step protocol for researchers. The aim is to equip scientists with the knowledge and practical guidance necessary to confidently perform this transformation and to adapt it to their specific synthetic needs.
Theoretical Framework: Understanding the Catalytic Cycle and Addressing the Challenge of a Diamino-Substituted Substrate
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido intermediate.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst and releasing the arylated amine product.[1]
The primary challenge in the amination of this compound lies in the potential for the two free amino groups on the pyridine ring to interfere with this cycle. These groups are nucleophilic and can coordinate to the palladium center, potentially leading to catalyst inhibition.
Strategic Considerations for a Successful Reaction:
-
Protecting Group-Free Approach: While the protection of the amino groups is a possible strategy, a protecting-group-free approach is often more desirable to maintain step economy. The success of such an approach hinges on the careful selection of a catalyst system that is tolerant of the free amino functionalities.
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are known to accelerate the rates of oxidative addition and reductive elimination, which can help to favor the desired productive catalytic cycle over catalyst deactivation pathways.[4] For substrates with potentially coordinating groups, ligands that form stable, monoligated palladium complexes can be particularly effective.
-
Base Selection: The base plays a crucial role in the deprotonation of the amine nucleophile. A strong, non-nucleophilic base is typically required. However, the basicity must be carefully balanced to avoid undesired side reactions with the substrate.
-
Control of Stoichiometry: When using a diamine as the nucleophile, controlling the stoichiometry is essential to favor the desired mono-arylated product and minimize the formation of di-arylated byproducts.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a starting point for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Optimization of the reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for specific substrates.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Reaction Setup:
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%) to a dry Schlenk flask equipped with a magnetic stir bar. Add anhydrous toluene and stir the mixture at room temperature for 15-20 minutes. This step allows for the in-situ formation of the active Pd(0) catalyst.
-
Addition of Reagents: To the flask containing the pre-formed catalyst (or directly to a flask with the palladium precursor and ligand if not pre-forming), add sodium tert-butoxide (1.4 equivalents). Then, add the this compound (1.0 equivalent) and the amine nucleophile (1.2 equivalents).
-
Reaction: Seal the Schlenk flask and heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the specific amine.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel to afford the desired N-substituted 2-aminopyridine-3,4-diamine.
Data Presentation: Key Reaction Parameters
The following table summarizes the key parameters for the Buchwald-Hartwig amination of this compound. These values should be considered as a starting point and may require optimization for specific applications.
| Parameter | Recommended Range | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective sources of Pd(0) upon in-situ reduction. |
| Ligand | Xantphos, BINAP | Bulky, electron-rich ligands that promote the desired catalytic cycle.[1][5] |
| Pd/Ligand Ratio | 1:1 to 1:2 | A slight excess of ligand can help stabilize the catalyst. |
| Catalyst Loading | 1-5 mol% | Lower loadings are desirable but may require longer reaction times. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are effective. Weaker bases may be used for sensitive substrates. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are required. |
| Temperature | 80-110 °C | Higher temperatures generally lead to faster reaction rates. |
| Amine Stoichiometry | 1.1-1.5 equivalents | A slight excess of the amine nucleophile drives the reaction to completion. |
Visualization of the Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Conclusion: A Versatile Tool for the Synthesis of Novel Pyridine Derivatives
The Buchwald-Hartwig amination provides a powerful and adaptable method for the synthesis of N-substituted 2-aminopyridine-3,4-diamines. While the presence of the free amino groups on the pyridine ring presents a synthetic challenge, a carefully optimized, protecting-group-free approach is feasible. The key to success lies in the judicious selection of the palladium precursor, ligand, and base to favor the desired C-N bond formation over potential side reactions and catalyst inhibition. The protocol and guidelines presented in this document serve as a robust starting point for researchers to explore the synthesis of a wide range of novel and potentially biologically active compounds derived from this versatile pyridine scaffold. Further optimization and exploration of different catalyst systems will undoubtedly continue to expand the utility of this important transformation in drug discovery and development.
References
Application Note: Strategic Derivatization of Amino Groups in 2-Bromopyridine-3,4-diamine for Drug Discovery and Chemical Biology
Introduction
2-Bromopyridine-3,4-diamine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique arrangement of two vicinal amino groups, a bromine atom, and a pyridine nitrogen atom offers a versatile platform for the synthesis of a diverse array of complex molecules. The strategic derivatization of the 3- and 4-amino groups is a critical first step in harnessing the synthetic potential of this scaffold, enabling the construction of novel fused heterocyclic systems, the introduction of pharmacophoric elements, and the development of molecular probes. This document provides a detailed guide to the common and effective methods for derivatizing the amino groups of this compound, with a focus on the underlying chemical principles, step-by-step protocols, and analytical characterization of the resulting products.
The presence of two nucleophilic amino groups in ortho-position allows for both mono- and di-functionalization, as well as cyclization reactions to form five- or six-membered rings. The electron-withdrawing nature of the pyridine ring and the bromine atom influences the reactivity of the amino groups, a factor that must be considered when selecting reaction conditions.[1]
I. Core Derivatization Strategies
The primary amino groups of this compound can be derivatized through several key reaction pathways. The choice of strategy depends on the desired final product and the need for selective functionalization of one or both amino groups.
A. Acylation: Formation of Amides
Acylation of the amino groups to form amides is a fundamental transformation that can be used to introduce a wide variety of substituents. This reaction is typically straightforward and high-yielding.
Causality of Experimental Choices:
-
Reagents: Acyl chlorides and anhydrides are common acylating agents due to their high reactivity. Carboxylic acids can also be used in the presence of a coupling agent (e.g., DCC, EDC).
-
Base: A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often added to neutralize the HCl or carboxylic acid byproduct, driving the reaction to completion.
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are typically used to avoid side reactions with the acylating agent.
Potential Challenges:
-
Diacylation: Due to the presence of two amino groups, controlling the stoichiometry of the acylating agent is crucial for achieving mono-acylation. Running the reaction at low temperatures and with a slight excess of the diamine can favor mono-acylation.
-
Cyclization: In some cases, particularly with di-functional acylating agents, intramolecular cyclization may occur.
B. Alkylation: Reductive Amination
Reductive amination is a powerful method for forming secondary or tertiary amines by reacting the primary amino groups with an aldehyde or ketone in the presence of a reducing agent.[2] This one-pot reaction is highly efficient and offers a broad substrate scope.[3][4]
Causality of Experimental Choices:
-
Carbonyl Compound: A wide range of aldehydes and ketones can be used to introduce various alkyl or aryl substituents.
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used because they are mild enough not to reduce the carbonyl starting material but are effective at reducing the intermediate imine.[5] Catalytic hydrogenation over palladium on carbon (Pd/C) is another effective method.[6]
-
pH: The reaction is typically carried out under weakly acidic conditions (pH 4-6) to facilitate the formation of the imine intermediate without deactivating the amine nucleophile.
Potential Challenges:
-
Over-alkylation: While less common with primary aromatic amines, careful control of stoichiometry is necessary to avoid the formation of tertiary amines.
-
Selectivity: Achieving selective mono-alkylation can be challenging and may require the use of protecting groups.
C. Cyclization Reactions: Formation of Fused Heterocycles
The ortho-diamine functionality of this compound is ideal for the construction of fused heterocyclic systems, such as imidazoles and pyrazines.[7][8] These reactions often proceed with high efficiency and are a cornerstone of the synthetic utility of this scaffold.
Causality of Experimental Choices:
-
Reagents for Imidazole Formation: Reaction with aldehydes followed by oxidation, or direct condensation with carboxylic acids or their derivatives, can yield imidazo[4,5-b]pyridines.
-
Reagents for Pyrazine Formation: Condensation with α-dicarbonyl compounds (e.g., glyoxal, diacetyl) leads to the formation of pteridine-like structures (pyrrolo[2,3-b]pyrazines).
-
Reaction Conditions: The conditions for cyclization are highly dependent on the specific reagents used and can range from acidic to basic catalysis and may require elevated temperatures.
II. Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Mono-Acetylation of this compound
This protocol describes a method for the preferential mono-acylation of one of the amino groups.
| Reagent/Parameter | Value |
| This compound | 1.0 equiv |
| Acetic Anhydride | 1.1 equiv |
| Triethylamine (TEA) | 1.2 equiv |
| Dichloromethane (DCM) | 10 mL / mmol of diamine |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
Step-by-Step Methodology:
-
Dissolve this compound in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA to the solution and stir for 5 minutes.
-
Slowly add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Extract the product with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination with an Aldehyde
This protocol details the synthesis of a mono-alkylated derivative using reductive amination.
| Reagent/Parameter | Value |
| This compound | 1.0 equiv |
| Benzaldehyde | 1.2 equiv |
| Sodium Triacetoxyborohydride | 1.5 equiv |
| Dichloroethane (DCE) | 15 mL / mmol of diamine |
| Acetic Acid | 0.1 equiv |
| Temperature | Room temperature |
| Reaction Time | 12-24 hours |
Step-by-Step Methodology:
-
To a solution of this compound in DCE, add benzaldehyde and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Cyclization to Form an Imidazo[4,5-b]pyridine Derivative
This protocol describes the formation of a fused imidazole ring system.
| Reagent/Parameter | Value |
| This compound | 1.0 equiv |
| Formic Acid | Excess (as solvent and reagent) |
| Temperature | 100 °C (Reflux) |
| Reaction Time | 4-6 hours |
Step-by-Step Methodology:
-
In a round-bottom flask fitted with a reflux condenser, add this compound to an excess of formic acid.
-
Heat the mixture to reflux (approximately 100 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product remains in solution, extract with ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product if necessary.
III. Visualization of Workflows
Caption: General derivatization pathways for this compound.
IV. Analytical Characterization
Thorough characterization of the synthesized derivatives is essential to confirm their structure and purity. A combination of spectroscopic techniques is typically employed.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and determination of substitution pattern. | Shift in the signals of the aromatic protons of the pyridine ring. Appearance of new signals corresponding to the introduced acyl or alkyl groups. The N-H protons of the amino and amide groups will appear as broad singlets. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Appearance of new carbon signals from the derivative group. A downfield shift of the carbons attached to the newly formed amide or amine. |
| IR Spectroscopy | Identification of functional groups. | For acylated products, the appearance of a strong C=O stretch (amide I band) around 1650-1680 cm⁻¹ and an N-H bend (amide II band) around 1550 cm⁻¹. For alkylated products, changes in the N-H stretching region (3300-3500 cm⁻¹).[9] |
| Mass Spectrometry | Determination of molecular weight and confirmation of elemental composition. | The molecular ion peak should correspond to the expected mass of the derivatized product. Fragmentation patterns can provide further structural information.[10] |
| HPLC | Assessment of purity. | A single major peak indicates a high degree of purity. Can be used to optimize reaction conditions and for purification. |
Generalized Protocol for Spectroscopic Analysis: [10]
-
NMR Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
IR Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr and pressing it into a thin disk, or analyze as a thin film on a salt plate.
-
Mass Spectrometry Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) for analysis by ESI-MS or other appropriate ionization techniques.
Caption: Workflow for the synthesis, purification, and analysis of derivatives.
V. Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. The derivatization of its amino groups through acylation, alkylation, and cyclization reactions opens up a vast chemical space for exploration in drug discovery and materials science. The protocols and analytical methods outlined in this application note provide a solid foundation for researchers to successfully derivatize this important building block and to characterize the resulting products with confidence. Careful consideration of stoichiometry and reaction conditions is key to achieving the desired selectivity and yield in these transformations.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 7. Cyclization reactions of 1-[3'-hydroxy-2'-(hydroxymethyl)prop-1'-enyl]pyrimidine nucleobases: intramolecular Michael additions to the C(5)=C(6) bonds and intramolecular dehydrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclization reactions of 1-[3′-hydroxy-2′-(hydroxymethyl)prop-1′-enyl]pyrimidine nucleobases: intramolecular Michael additions to the C(5) [[double bond, length as m-dash]] C(6) bonds and intramolecular dehydrations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Topic: 2-Bromopyridine-3,4-diamine in the Synthesis of Fused Pyridine Systems
An Application Guide for Researchers
Abstract
Fused pyridine heterocycles are cornerstones in medicinal chemistry and materials science, largely due to their structural resemblance to endogenous purines and their versatile electronic properties.[1][2][3] Among the various synthons available for their construction, 2-bromopyridine-3,4-diamine stands out as a uniquely powerful and versatile building block. Its strategic placement of vicinal diamines and a synthetically labile bromo group offers a dual-pronged approach to molecular complexity. This guide provides an in-depth exploration of the chemical principles, reaction mechanisms, and field-proven protocols for leveraging this compound in the synthesis of high-value fused systems, such as imidazo[4,5-b]pyridines and pyrido[3,4-b]pyrazines. We will delve into the causality behind experimental design, present detailed, step-by-step protocols, and discuss the downstream applications of these scaffolds in modern drug discovery.[4][5][6]
The Strategic Value of this compound
The utility of this compound is rooted in its trifunctional nature. Understanding the distinct reactivity of each component is key to designing successful synthetic strategies.
-
The ortho-Diamine Moiety (C3-NH₂, C4-NH₂): This is the engine for heterocycle formation. The two adjacent nucleophilic amino groups are primed for condensation reactions with a variety of dielectrophilic partners or single-carbon synthons (e.g., aldehydes, carboxylic acids, 1,2-diketones). This reaction cascade typically leads to the formation of a fused five or six-membered ring.
-
The 2-Bromo Substituent (C2-Br): This is the linchpin for molecular diversification. The bromine atom serves as a versatile synthetic handle for post-condensation modifications. It is readily displaced or activated for a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), allowing for the introduction of aryl, alkyl, or amino functionalities.[7][8] This feature is critical for building structure-activity relationships (SAR) in drug discovery programs.
These two reactive centers can be addressed sequentially, providing a robust and modular approach to building complex molecular libraries.
Core Synthetic Pathways
The primary synthetic logic involves a two-stage process: (A) Annulation to form the core bicyclic system, followed by (B) Diversification at the C2 position. This modularity is a significant advantage for creating chemical libraries.
Figure 1: General workflow for synthesizing diverse fused pyridine systems.
Synthesis of Imidazo[4,5-b]pyridines: The Phillips Condensation
Imidazo[4,5-b]pyridines are bioisosteres of purines and exhibit a vast range of biological activities, including kinase inhibition, antiviral, and anti-inflammatory properties.[1][3][6] The most direct method for their synthesis from this compound is the Phillips condensation reaction with an aldehyde, which proceeds via an oxidative cyclization.
Protocol 1: Synthesis of 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine
This protocol details the condensation of this compound with benzaldehyde. The reaction uses an oxidizing agent to facilitate the final aromatization step.
Materials & Reagents:
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Supplier Example |
| This compound | C₅H₆BrN₃ | 188.03 | 189230-41-9 | Sigma-Aldrich |
| Benzaldehyde | C₇H₆O | 106.12 | 100-52-7 | Acros Organics |
| Sodium Metabisulfite | Na₂S₂O₅ | 190.11 | 7681-57-4 | Fisher Scientific |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 67-68-5 | J.T. Baker |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | - |
| Saturated Sodium Bicarbonate (aq) | NaHCO₃ | 84.01 | 144-55-8 | - |
Experimental Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.00 g, 5.31 mmol, 1.0 equiv).
-
Reagent Addition: Add DMSO (20 mL) to dissolve the starting material. To this solution, add benzaldehyde (0.56 g, 5.31 mmol, 1.0 equiv) followed by sodium metabisulfite (0.55 g, 2.92 mmol, 0.55 equiv).[9]
-
Heating: Immerse the flask in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 4-6 hours. Monitor the reaction progress by TLC (e.g., 50% EtOAc in hexanes).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing 100 mL of ice-cold deionized water. A precipitate will form.
-
Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, washing the filter cake with additional cold water (2 x 20 mL).
-
Purification: The crude solid can be further purified by recrystallization from ethanol or by silica gel column chromatography to yield 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine as a light brown powder.[9]
Expertise & Causality Behind Experimental Choices:
-
Solvent: DMSO is used for its high boiling point and its ability to dissolve the reactants. It can also participate in the oxidation of the dihydro-imidazo intermediate to the final aromatic product, although an explicit oxidant is more reliable.
-
Oxidant: Sodium metabisulfite (Na₂S₂O₅) is a common, mild oxidant for this type of cyclization. In its absence, atmospheric oxygen can serve the same purpose, but the reaction is often slower and lower-yielding.
-
Work-up: Pouring the reaction mixture into water precipitates the organic product, which has low aqueous solubility, while retaining the inorganic salts and DMSO in the aqueous phase. This is a simple and effective initial purification step.
Synthesis of Pyrido[3,4-b]pyrazines
When a 1,2-dicarbonyl compound is used instead of an aldehyde, a six-membered pyrazine ring is formed, yielding the pyrido[3,4-b]pyrazine scaffold.[10] This class of compounds is also of significant interest in medicinal and materials chemistry.[10][11][12]
Protocol 2: Synthesis of 7-Bromo-2,3-diphenylpyrido[3,4-b]pyrazine
This protocol details the condensation of the diamine with benzil.
Materials & Reagents:
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Supplier Example |
| This compound | C₅H₆BrN₃ | 188.03 | 189230-41-9 | Sigma-Aldrich |
| Benzil | C₁₄H₁₀O₂ | 210.23 | 134-81-6 | TCI America |
| Ethanol (EtOH) | C₂H₆O | 46.07 | 64-17-5 | - |
| Acetic Acid (AcOH), Glacial | C₂H₄O₂ | 60.05 | 64-19-7 | - |
Experimental Protocol:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (0.50 g, 2.66 mmol, 1.0 equiv) and benzil (0.56 g, 2.66 mmol, 1.0 equiv) in a mixture of ethanol (15 mL) and glacial acetic acid (5 mL).
-
Heating: Attach a reflux condenser and heat the mixture to reflux (approximately 85-90 °C) with stirring for 3 hours. The product often begins to precipitate from the hot solution.
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize crystallization.
-
Filtration: Collect the crystalline product by vacuum filtration. Wash the solid with a small amount of cold ethanol (2 x 5 mL).
-
Drying: Dry the product under vacuum to afford 7-bromo-2,3-diphenylpyrido[3,4-b]pyrazine. The product is often pure enough for subsequent steps without further purification.
Expertise & Causality Behind Experimental Choices:
-
Solvent System: The ethanol/acetic acid mixture serves a dual purpose. Ethanol is an excellent solvent for the reactants, while the acetic acid acts as a Brønsted acid catalyst, protonating a carbonyl group on the benzil to activate it for nucleophilic attack by the diamine.
-
Reaction Conditions: The condensation to form the dihydropyrazine intermediate and subsequent oxidation (aromatization) occurs readily under these conditions without the need for an external oxidizing agent.
Diversification via Suzuki-Miyaura Cross-Coupling
The true power of the 2-bromo-diamine synthon is realized in this second stage. The bromo-substituted fused heterocycle produced in Protocol 1 or 2 can now be functionalized. The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds.
Protocol 3: Synthesis of 2-phenyl-6-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine
This protocol describes the coupling of the product from Protocol 1 with 4-methoxyphenylboronic acid.
Figure 2: Workflow from starting material to a diversified final product.
Materials & Reagents:
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Supplier Example |
| 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | C₁₂H₈BrN₃ | 274.12 | 38875-53-5 | (From Protocol 1) |
| 4-Methoxyphenylboronic Acid | C₇H₉BO₃ | 151.96 | 4529-93-1 | Combi-Blocks |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 14221-01-3 | Strem Chemicals |
| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 497-19-8 | - |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 123-91-1 | - |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | - |
Experimental Protocol:
-
Inert Atmosphere: To a Schlenk flask, add 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine (200 mg, 0.73 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (133 mg, 0.88 mmol, 1.2 equiv), and sodium carbonate (232 mg, 2.19 mmol, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (42 mg, 0.036 mmol, 5 mol%).
-
Solvent Addition & Degassing: Evacuate and backfill the flask with argon or nitrogen three times. Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heating: Heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours under an inert atmosphere.
-
Work-up: After cooling, dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (e.g., gradient elution from 30% to 70% ethyl acetate in hexanes) to obtain the desired product.
Expertise & Causality Behind Experimental Choices:
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Performing the reaction under argon or nitrogen is crucial for catalytic activity.
-
Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings.
-
Base: Sodium carbonate is a common inorganic base used in Suzuki couplings. It is required for the transmetalation step of the catalytic cycle.
-
Solvent System: A mixture of an organic solvent (dioxane) and water is standard. The organic solvent solubilizes the organic reactants and catalyst, while water is necessary to dissolve the inorganic base.
Safety and Handling
-
This compound: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[13] Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[14]
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.
-
Solvents and Reagents: Handle flammable solvents like ethanol and dioxane away from ignition sources.[15][16] Acetic acid is corrosive. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Applications in Drug Discovery
The fused pyridine systems synthesized from this compound are privileged scaffolds in medicinal chemistry. Their ability to form key interactions with biological targets has led to their incorporation into numerous therapeutic candidates.
-
Kinase Inhibitors: The imidazo[4,5-b]pyridine core is a well-established hinge-binding motif for many protein kinases, making it a valuable scaffold for developing anticancer agents.[6]
-
BET Inhibitors: Recently, derivatives of 1H-imidazo[4,5-b]pyridine have been identified as potent and selective inhibitors of the bromodomain and extra-terminal (BET) proteins, showing promise for the treatment of neuropathic pain.[5]
-
Antiviral and Anti-inflammatory Agents: Various substituted imidazopyridines have demonstrated significant potential as antiviral and anti-inflammatory drugs.[2][3]
The synthetic routes outlined in this guide provide researchers with a reliable and adaptable platform to generate novel analogs for these and other therapeutic targets.
References
- 1. [PDF] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [edgccjournal.org]
- 7. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Progress on the Synthesis of Bipyridine Derivatives | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. chemimpex.com [chemimpex.com]
- 11. researchgate.net [researchgate.net]
- 12. From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C5H6BrN3 | CID 52180804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. 2-Bromopyridine - Safety Data Sheet [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
Introduction: The Significance of N-Aryl Aminopyridine Scaffolds
An In-Depth Guide to the N-Arylation of Aminopyridines: Protocols, Mechanisms, and Field-Proven Insights
N-arylated aminopyridines are privileged structural motifs integral to medicinal chemistry, materials science, and agrochemistry.[1][2] These scaffolds are present in numerous pharmaceuticals, acting as kinase inhibitors, receptor antagonists, and other biologically active agents. The synthesis of the C(aryl)-N(amino) bond is a cornerstone of drug development, yet the N-arylation of aminopyridines presents unique challenges. The presence of two nucleophilic nitrogen atoms (the endocyclic pyridine nitrogen and the exocyclic amino group) and the electronic properties of the pyridine ring necessitate highly selective and efficient catalytic systems.
This guide provides a comprehensive overview of the primary experimental procedures for the N-arylation of aminopyridines, focusing on the two most powerful and widely adopted catalytic systems: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will delve into the mechanistic underpinnings of these reactions, explain the rationale behind the selection of specific reagents and conditions, and provide detailed, validated protocols for practical application in a research setting.
Pillar 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering mild conditions, broad substrate scope, and high functional group tolerance.[3][4] Its application to aminopyridines has enabled the construction of complex molecular architectures that were previously difficult to access.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-elucidated process that dictates the choice of reaction components.[3][5] Understanding this cycle is paramount to troubleshooting and optimizing the reaction. The process involves the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[3]
The choice of phosphine ligand is critical. Bulky, electron-rich ligands accelerate the rates of both oxidative addition and reductive elimination while preventing catalyst decomposition and side reactions like β-hydride elimination.[3]
Caption: The catalytic cycle for the Buchwald-Hartwig N-arylation reaction.
Key Experimental Parameters
-
Palladium Precatalyst: Pd(OAc)₂, Pd₂(dba)₃, and pre-formed Pd-NHC complexes are commonly used.[6][7][8] They are reduced in situ to the active Pd(0) species. Catalyst loading is typically low, ranging from 1-5 mol%.
-
Ligand: The choice is dictated by the substrates. Biarylphosphine ligands such as Xantphos, RuPhos, and t-BuXPhos are highly effective for aminopyridines, promoting efficient coupling and minimizing side reactions.[6][9][10]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine-catalyst complex. Sodium tert-butoxide (NaOt-Bu) is the most common choice.[9] Other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, particularly for substrates sensitive to strong bases, though they may require higher temperatures.[11] The effectiveness of a base is highly dependent on the solvent system.[12]
-
Solvent: Anhydrous, degassed, non-polar aprotic solvents are preferred. Toluene and 1,4-dioxane are the most common choices as they effectively dissolve the reactants and do not interfere with the catalytic cycle.[10]
-
Temperature: Reactions are typically run at elevated temperatures, usually between 80-110 °C, to ensure a reasonable reaction rate.[6]
Comparative Data for Buchwald-Hartwig Conditions
| Parameter | Condition A (General) | Condition B (Mild) | Notes |
| Pd Precatalyst | Pd₂(dba)₃ (1-2 mol%) | (SIPr)Pd(methallyl)Cl (2 mol%) | NHC-Pd complexes can offer higher stability and activity.[8] |
| Ligand | Xantphos (2-4 mol%) | None (part of precatalyst) | Ligand choice is crucial for reaction efficiency.[6][9] |
| Base | NaOt-Bu (1.4 equiv.) | LHMDS (1.5 equiv.) | LHMDS can be effective at lower temperatures.[8] |
| Solvent | Toluene | THF or Toluene | Solvent must be anhydrous and degassed.[10] |
| Temperature | 100-110 °C | 50-70 °C | Milder conditions can improve functional group tolerance. |
| Typical Yield | 70-95% | 65-90% | Yields are substrate-dependent. |
Detailed Protocol: N-Arylation of 2-Aminopyridine with 4-Bromotoluene
This protocol is a representative example of a Buchwald-Hartwig amination reaction.
Materials:
-
2-Aminopyridine (1.0 mmol, 94.1 mg)
-
4-Bromotoluene (1.2 mmol, 205.2 mg, 148 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol, 23.1 mg)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 134.5 mg)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, Xantphos, and NaOt-Bu to the Schlenk tube.
-
Reagent Addition: Add 2-aminopyridine and the magnetic stir bar to the tube. Seal the tube with a septum.
-
Solvent and Aryl Halide Addition: Add anhydrous, degassed toluene (5 mL) via syringe, followed by 4-bromotoluene.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir the mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure N-(p-tolyl)pyridin-2-amine.
Pillar 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is the classical method for C-N bond formation, predating palladium-catalyzed systems.[13] While it often requires harsher conditions (higher temperatures and polar aprotic solvents), modern advancements with specific ligands have significantly improved its efficiency and scope, making it a cost-effective alternative.[14][15]
Mechanistic Rationale
The precise mechanism of the Ullmann reaction has been a subject of debate, but it is generally accepted to involve a Cu(I)/Cu(III) catalytic cycle.[14] The reaction likely proceeds through the formation of a copper(I) amidate, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate. Reductive elimination then furnishes the desired N-arylated product and regenerates the active Cu(I) species.[14][16] Ligands, such as diamines or amino acids (e.g., L-proline), accelerate the reaction by stabilizing the copper species and facilitating the oxidative addition and reductive elimination steps.
Key Experimental Parameters
-
Copper Source: Copper(I) iodide (CuI) is the most common catalyst.[6][17] Copper(I) oxide (Cu₂O) and copper(II) oxide (CuO) nanoparticles are also effective.[18]
-
Ligand: The addition of a ligand is often crucial for high yields. Simple, inexpensive ligands like 1,10-phenanthroline, L-proline, or other amino acids are frequently employed.[6]
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically used.[14][17]
-
Solvent: High-boiling polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are standard, as they help to solubilize the reagents and facilitate the reaction at high temperatures.[13][14]
-
Temperature: Ullmann reactions traditionally require high temperatures, often in the range of 110-150 °C.[17][18]
Detailed Protocol: N-Arylation of 2-Aminopyridine with Iodobenzene
This protocol illustrates a modern, ligand-accelerated Ullmann condensation.
Materials:
-
2-Aminopyridine (1.0 mmol, 94.1 mg)
-
Iodobenzene (1.1 mmol, 224.4 mg, 123 µL)
-
Copper(I) Iodide (CuI) (0.1 mmol, 19.0 mg)
-
L-Proline (0.2 mmol, 23.0 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (4 mL)
-
Oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: To the reaction vial, add CuI, L-Proline, K₂CO₃, 2-aminopyridine, and the magnetic stir bar.
-
Atmosphere Exchange: Seal the vial and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent and Aryl Halide Addition: Add anhydrous DMSO (4 mL) and iodobenzene via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath at 120 °C and stir for 24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL) and water (30 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (3 x 20 mL) to remove DMSO, followed by brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure N-phenylpyridin-2-amine.
General Experimental Workflow and Validation
A successful N-arylation experiment relies on careful execution from setup to purification. The following workflow represents a self-validating system, ensuring reproducibility and purity of the final product.
Caption: General workflow for a transition metal-catalyzed N-arylation experiment.
Conclusion
The N-arylation of aminopyridines is a vital transformation for the synthesis of high-value compounds in the pharmaceutical and materials sectors. Both the Buchwald-Hartwig amination and the Ullmann condensation offer powerful, albeit different, approaches to this challenge. The choice between a palladium or copper-based system depends on factors such as substrate scope, functional group tolerance, desired reaction conditions, and cost considerations.[6] A thorough understanding of the underlying mechanisms and the role of each reaction component is crucial for selecting the optimal conditions and achieving successful, reproducible results. The protocols and insights provided herein serve as a robust foundation for researchers to confidently apply these methodologies to their synthetic targets.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. surface.syr.edu [surface.syr.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. Copper-catalyzed N-arylation of amines with aryliodonium ylides in water - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Recent Advances in the Synthesis of N-Containing Heteroaromatics via Heterogeneously Transition Metal Catalysed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 2-Bromopyridine-3,4-diamine in Modern Medicinal Chemistry: Application Notes and Protocols
This technical guide provides an in-depth exploration of 2-Bromopyridine-3,4-diamine, a versatile and highly valuable building block in medicinal chemistry. We will delve into its physicochemical properties, safe handling procedures, and its pivotal role in the synthesis of complex heterocyclic scaffolds, with a particular focus on the development of potent kinase inhibitors. The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering both practical guidance and a deeper understanding of the chemical principles at play.
Introduction: A Privileged Scaffold Precursor
This compound has emerged as a strategic starting material in drug discovery due to its unique trifunctional nature. The vicinal diamino groups on the pyridine ring are primed for cyclocondensation reactions to form fused heterocyclic systems, most notably imidazo[4,5-b]pyridines. This scaffold is a well-established bioisostere of purine and is found in numerous kinase inhibitors, where it often serves as a "hinge-binding" motif, anchoring the inhibitor to the ATP-binding site of the target kinase.[1][2] The bromine atom at the 2-position provides a crucial handle for introducing molecular diversity through a variety of cross-coupling reactions, allowing for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[3]
Physicochemical Properties and Safety Guidelines
A thorough understanding of the chemical and physical properties of a starting material is paramount for successful and safe experimentation.
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₆BrN₃ | [4] |
| Molecular Weight | 188.03 g/mol | [4] |
| Appearance | Solid (form may vary) | |
| CAS Number | 189230-41-9 | [4] |
| IUPAC Name | This compound | [4] |
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.[4]
-
Hazard Statements: Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332), May cause respiratory irritation (H335).[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and a face shield.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Synthetic Applications in Medicinal Chemistry
The synthetic utility of this compound is primarily centered around two key transformations: cyclocondensation to form the imidazo[4,5-b]pyridine core and subsequent functionalization of the bromo group via cross-coupling reactions.
Core Scaffold Synthesis: Cyclocondensation Reactions
The vicinal diamino groups of this compound readily undergo condensation with various electrophiles, such as aldehydes, carboxylic acids, or their derivatives, to form the fused imidazole ring of the imidazo[4,5-b]pyridine system.[5]
Protocol 1: Synthesis of 6-Bromo-2-aryl-1H-imidazo[4,5-b]pyridine
This protocol details the synthesis of a 2-aryl substituted imidazo[4,5-b]pyridine, a common core structure in many kinase inhibitors.
Materials:
-
This compound
-
Aryl aldehyde (e.g., 4-methoxybenzaldehyde)
-
Ethanol
-
p-Benzoquinone or another mild oxidant
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add the aryl aldehyde (1.0 eq).
-
Add p-benzoquinone (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature.
-
The product will often precipitate out of solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the 6-Bromo-2-aryl-1H-imidazo[4,5-b]pyridine.
Causality behind Experimental Choices:
-
Ethanol is a common solvent for this type of reaction as it is polar enough to dissolve the starting materials and is relatively inert under the reaction conditions.
-
p-Benzoquinone acts as a mild oxidant to facilitate the aromatization of the initially formed dihydroimidazo[4,5-b]pyridine intermediate to the final stable imidazo[4,5-b]pyridine product.
Molecular Diversification: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 6-position of the newly formed imidazo[4,5-b]pyridine scaffold is a versatile handle for introducing a wide array of substituents using palladium-catalyzed cross-coupling reactions. This is a critical step in building a library of compounds for structure-activity relationship (SAR) studies.
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds.[5][6] It allows for the introduction of various aryl and heteroaryl groups, which can probe different pockets of a kinase's active site.
Protocol 2: Suzuki-Miyaura Coupling of 6-Bromo-2-aryl-1H-imidazo[4,5-b]pyridine
This protocol describes a general procedure for the Suzuki-Miyaura coupling of the bromo-imidazo[4,5-b]pyridine core with an arylboronic acid.
Materials:
-
6-Bromo-2-aryl-1H-imidazo[4,5-b]pyridine (from Protocol 1)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water or toluene/ethanol)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add 6-Bromo-2-aryl-1H-imidazo[4,5-b]pyridine (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (2-5 mol%).
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system (e.g., 4:1 dioxane:water) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality behind Experimental Choices:
-
An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
The base is required for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.
-
A phosphine ligand (in catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂) stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle.
The Buchwald-Hartwig amination is a key reaction for the synthesis of arylamines and is instrumental in introducing nitrogen-based functionalities that can form critical hydrogen bonds with the target protein.[7][8]
Protocol 3: Buchwald-Hartwig Amination of 6-Bromo-2-aryl-1H-imidazo[4,5-b]pyridine
This protocol provides a general method for the C-N cross-coupling of the bromo-imidazo[4,5-b]pyridine core with a primary or secondary amine.
Materials:
-
6-Bromo-2-aryl-1H-imidazo[4,5-b]pyridine (from Protocol 1)
-
Amine (primary or secondary)
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP or Xantphos)
-
Base (e.g., NaOtBu or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precursor (1-3 mol%), the phosphine ligand (1.2-4 mol%), and the base (1.4 eq).
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add the 6-Bromo-2-aryl-1H-imidazo[4,5-b]pyridine (1.0 eq) and the amine (1.2 eq).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality behind Experimental Choices:
-
The combination of a palladium precursor and a phosphine ligand forms the active catalyst in situ. The choice of ligand is crucial and often needs to be optimized for a specific substrate combination.
-
A strong, non-nucleophilic base like sodium tert-butoxide is often required to deprotonate the amine in the catalytic cycle.
Application in Kinase Inhibitor Development
The imidazo[4,5-b]pyridine scaffold, readily synthesized from this compound, is a cornerstone in the design of inhibitors for several important kinase families, including Cyclin-Dependent Kinases (CDKs) and Phosphoinositide 3-kinases (PI3Ks).[2][7]
Targeting the Cell Cycle: CDK Inhibitors
Dysregulation of CDKs is a hallmark of cancer, making them attractive therapeutic targets. The imidazo[4,5-b]pyridine core can be elaborated with substituents that occupy the ATP-binding site of CDKs, leading to cell cycle arrest and apoptosis in cancer cells.
Conceptual Synthetic Pathway to a CDK Inhibitor
Caption: Synthetic workflow to a CDK inhibitor scaffold.
Modulating Signaling Pathways: PI3K Inhibitors
The PI3K/Akt/mTOR pathway is a critical signaling cascade that is often hyperactivated in cancer. Imidazo[4,5-b]pyridine-based molecules have been developed as potent and selective inhibitors of PI3K isoforms.[2]
Illustrative PI3K Signaling Pathway and Inhibition
Caption: Simplified PI3K signaling pathway and the point of intervention for imidazo[4,5-b]pyridine inhibitors.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its ability to readily form the privileged imidazo[4,5-b]pyridine scaffold, combined with the synthetic handle provided by the bromo substituent, makes it an invaluable starting material for the development of novel therapeutic agents, particularly in the area of kinase inhibition. The protocols and strategies outlined in this guide provide a solid foundation for researchers to leverage the full potential of this important chemical entity in their drug discovery programs.
References
- 1. EP2794598A1 - Pyrimidine-2,4-diamine derivatives as kinase inhibitors - Google Patents [patents.google.com]
- 2. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [rjsocmed.com]
- 3. SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-<i>]</i>PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. This compound | C5H6BrN3 | CID 52180804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols for Advanced Agrochemical Synthesis
Introduction: A New Paradigm in Agrochemical Synthesis
The imperative to feed a growing global population necessitates continuous innovation in crop protection. The agrochemical industry is tasked with developing more effective, selective, and environmentally benign herbicides, insecticides, and fungicides.[1] This challenge is compounded by the rise of pest resistance and stricter regulatory standards.[1][2] Consequently, the synthetic chemistry underpinning agrochemical discovery and development is undergoing a significant transformation. Traditional synthetic methods are increasingly being supplanted by more efficient, sustainable, and precise technologies.[3]
This guide provides an in-depth exploration of three cutting-edge synthetic methodologies that are reshaping the landscape of agrochemical synthesis: C-H Activation , Photoredox Catalysis , and Continuous Flow Chemistry . Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of each technology, offers detailed experimental protocols for the synthesis of relevant agrochemical scaffolds, and presents a logical framework for their application in a modern research and development setting. Our focus is not merely on procedural steps but on the underlying rationale, enabling scientists to adapt and innovate in their own laboratories.
The Modern Agrochemical Discovery Pipeline: A Conceptual Workflow
The journey from a novel chemical concept to a commercial agrochemical is a long and arduous one, often taking over a decade and costing hundreds of millions of dollars.[4] The integration of modern synthetic methods can significantly streamline this process.
Caption: Conceptual workflow of the modern agrochemical discovery and development pipeline.
Part 1: C-H Activation in Agrochemical Synthesis: A Paradigm Shift in Molecular Construction
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in organic synthesis.[5] By obviating the need for pre-functionalized starting materials, C-H activation offers a more atom-economical and step-efficient approach to constructing complex molecules.[6] In agrochemical synthesis, this translates to faster access to novel chemical entities and more sustainable manufacturing processes.[7]
Core Principles and Strategic Advantages
Transition metal catalysis, particularly with palladium, is at the forefront of C-H activation.[6] The catalyst facilitates the cleavage of a C-H bond and its subsequent coupling with a reaction partner, such as an aryl halide. This approach is particularly powerful for the synthesis of heteroaromatic compounds, which are prevalent in many commercial agrochemicals.[7]
Key Advantages:
-
Increased Efficiency: Reduces the number of synthetic steps by avoiding the preparation of organometallic reagents.
-
Improved Atom Economy: Minimizes waste by incorporating a greater proportion of reactant atoms into the final product.
-
Novel Chemical Space: Enables the functionalization of previously inaccessible positions on a molecule, leading to new intellectual property.
Application Protocol: Palladium-Catalyzed C-H Arylation of Thiazoles for Fungicide Scaffolds
Thiazole-containing compounds are a well-established class of fungicides. The following protocol details a ligand-free, palladium-catalyzed direct C-H arylation of a thiazole derivative, a key step in the synthesis of novel fungicide candidates.[8]
Reaction Scheme:
Materials and Equipment:
-
Palladium(II) acetate (Pd(OAc)2)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) as base
-
Aryl bromide
-
Thiazole derivative
-
N,N-Dimethylacetamide (DMA) or Dimethylformamide (DMF) as solvent
-
Schlenk tube or sealed reaction vessel
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
Detailed Experimental Procedure:
-
Reaction Setup: To a clean, oven-dried Schlenk tube, add the thiazole derivative (1.0 mmol), the aryl bromide (1.2 mmol), and the base (K2CO3, 2.0 mmol).
-
Catalyst Addition: Add palladium(II) acetate (0.01 mmol, 1 mol%).
-
Solvent Addition: Add anhydrous, degassed DMA (3 mL) to the reaction vessel.
-
Inert Atmosphere: Seal the Schlenk tube and purge with nitrogen or argon for 10-15 minutes.
-
Reaction: Place the reaction vessel in a preheated oil bath at 120-140 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-arylthiazole derivative.[9]
Data Presentation: Regioselective C-H Arylation of Thiazoles
| Catalyst System | Base | Regioselectivity (C2 vs. C5) | Typical Yield | Reference |
| Pd(OAc)2 / PPh3 | NaOtBu | >95% for C2-arylation | 75-90% | [10] |
| Pd(OAc)2 / Bphen | K3PO4 | >95% for C5-arylation | 70-85% | [10] |
| Pd(OAc)2 / Cu(TFA)2 | - | High for C2-arylation | 80-95% | [9] |
Part 2: Photoredox Catalysis: Harnessing Light for Agrochemical Innovation
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions.[11][12] This technology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, thereby activating a wide range of organic transformations.[11] For agrochemical synthesis, this opens up new avenues for constructing complex molecules with high functional group tolerance.[11]
Mechanistic Rationale and Causality
The core of photoredox catalysis lies in the ability of a photocatalyst (often a ruthenium or iridium complex, or an organic dye) to be excited by low-energy visible light.[13] In its excited state, the catalyst can act as both a potent oxidant and reductant, allowing it to engage in SET with organic substrates. This generates highly reactive radical ions or neutral radicals that can participate in a variety of bond-forming reactions that are often difficult to achieve through traditional thermal methods.[14]
Caption: Simplified catalytic cycle of a photoredox reaction.
Application Protocol: Photocatalyzed Synthesis of Pyrazole Insecticides
Pyrazole-containing compounds are a cornerstone of modern insecticide discovery, with prominent examples including fipronil and chlorantraniliprole.[4][15] The following protocol describes a photoredox-catalyzed approach to synthesize functionalized pyrazoles, which are key building blocks for novel insecticidal agents.[16]
Reaction Scheme:
Materials and Equipment:
-
Eosin Y or another suitable organic photocatalyst
-
α,β-Unsaturated aldehyde
-
Substituted tetrazole
-
Triethylamine (Et3N) as a sacrificial electron donor
-
Acetonitrile (MeCN) as solvent
-
Blue or green LED light source
-
Schlenk tube or quartz reaction vessel
-
Magnetic stirrer
Detailed Experimental Procedure:
-
Reaction Setup: In a Schlenk tube, dissolve the tetrazole (0.5 mmol), the α,β-unsaturated aldehyde (0.75 mmol), and the photocatalyst (e.g., Eosin Y, 1-5 mol%) in acetonitrile (5 mL).
-
Additive: Add triethylamine (1.5 mmol) to the reaction mixture.
-
Degassing: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Irradiation: Seal the vessel and place it approximately 5-10 cm from the LED light source. Stir the reaction mixture at room temperature.
-
Reaction Time: Irradiate the reaction for 5-24 hours, monitoring its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the desired substituted pyrazole.[16]
Data Presentation: Substrate Scope for Photoredox Pyrazole Synthesis
| Tetrazole Substituent (Aryl) | Aldehyde | Yield (%) | Reference |
| 4-Methoxyphenyl | Methacrolein | 72 | [16] |
| 4-Fluorophenyl | Crotonaldehyde | 68 | [16] |
| 4-Cyanophenyl | Cinnamaldehyde | 75 | [16] |
| Phenyl | Acrolein | 65 | [16] |
Part 3: Continuous Flow Chemistry: Engineering a Smarter Synthesis
Continuous flow chemistry represents a fundamental shift from traditional batch processing.[17] By performing reactions in a continuously flowing stream through a network of tubes or microreactors, this technology offers unparalleled control over reaction parameters, leading to enhanced safety, improved yields, and greater scalability.[18] In the context of agrochemical manufacturing, which often deals with large production volumes and hazardous reagents, flow chemistry is a particularly enabling technology.[17]
Causality of Experimental Choices in Flow Chemistry
The choice to move from batch to flow synthesis is driven by several key factors:
-
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for rapid and efficient heat exchange, enabling precise temperature control even for highly exothermic or endothermic reactions.[18] This minimizes the formation of byproducts and improves reaction selectivity.
-
Improved Safety: The small internal volume of flow reactors means that only a small amount of hazardous material is present at any given time, significantly reducing the risks associated with explosive or toxic intermediates.[4]
-
Facilitated Scalability: Scaling up a flow process often involves running the system for a longer duration or using multiple reactors in parallel ("scaling out"), rather than redesigning larger and often more complex batch reactors.[17]
Application Protocol: Multi-step Flow Synthesis of a 1,2,3-Triazole Herbicide/Fungicide Precursor
1,2,3-Triazoles are important structural motifs in a variety of agrochemicals, including herbicides and fungicides.[19] The following protocol outlines a multi-step continuous flow synthesis of a triazole precursor, demonstrating the power of this technology to telescope multiple reaction steps into a single, uninterrupted process.[20][21]
Overall Transformation:
Materials and Equipment:
-
A modular flow chemistry system with multiple pumps, reactors (coils or packed beds), and back-pressure regulators.
-
Starting alcohol, thionyl chloride (for Step 1), sodium azide (for Step 2), and a terminal alkyne (for Step 3).
-
Suitable solvents for each step.
-
In-line purification modules (e.g., liquid-liquid extraction, scavenger resins) may be required between steps.
Detailed Experimental Procedure (Conceptual):
-
Step 1: Halogenation: A solution of the starting alcohol is continuously pumped and mixed with a stream of thionyl chloride in a heated reactor coil to produce the corresponding alkyl halide. The residence time is controlled by the flow rate and the reactor volume.
-
Step 2: Azidation: The output stream from Step 1, containing the alkyl halide, is directly mixed with a solution of sodium azide in a second reactor module. This step often requires elevated temperatures to proceed at a practical rate. The safe in-situ generation and immediate consumption of the potentially explosive alkyl azide is a key advantage of this flow process.[21]
-
Step 3: Cycloaddition: The alkyl azide stream is then combined with a solution of the terminal alkyne and passed through a packed-bed reactor containing a copper catalyst (e.g., copper-on-charcoal) to effect the [3+2] cycloaddition, yielding the desired 1,2,3-triazole.[19]
-
Work-up and Collection: The final product stream is collected after passing through a back-pressure regulator. The product can be isolated by continuous extraction or crystallization.
Data Presentation: Batch vs. Flow Synthesis Comparison for a Triazole Precursor
| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |
| Reaction Time | 24 hours | 14 minutes (for a similar transformation) | |
| Overall Yield | ~74% | ~82% (for a multi-step process) | [21] |
| Productivity | Low | 9 g/h (for a specific example) | [20][21] |
| Safety | Handling of bulk, potentially hazardous intermediates | In-situ generation and consumption of hazardous intermediates in small volumes | [21] |
| Process Mass Intensity (PMI) | Generally higher due to larger solvent volumes and work-up | Generally lower due to reduced solvent usage and telescoped steps | [11] |
Trustworthiness and Scientific Integrity: A Note on Green Chemistry Metrics
To provide a self-validating system for the protocols described, it is essential to evaluate their environmental impact and efficiency. Green chemistry metrics offer a quantitative framework for this assessment.
-
Process Mass Intensity (PMI): This metric calculates the total mass of materials (raw materials, solvents, reagents, process water) used to produce a certain mass of the final product. A lower PMI indicates a more sustainable process.[11] The ACS Green Chemistry Institute Pharmaceutical Roundtable has developed tools to calculate PMI for both linear and convergent syntheses.[2][11]
-
Atom Economy: This metric, at its simplest, calculates the proportion of reactant atoms that are incorporated into the desired product. Higher atom economy signifies less waste generation at the molecular level.
By applying these metrics to the described protocols, researchers can objectively assess their "greenness" and identify areas for further optimization, thereby ensuring that the pursuit of novel agrochemicals is aligned with the principles of sustainable chemistry.
Conclusion and Future Outlook
The adoption of C-H activation, photoredox catalysis, and continuous flow chemistry is not merely an incremental improvement in agrochemical synthesis; it represents a fundamental shift towards more efficient, sustainable, and innovative practices. These technologies empower chemists to design and execute synthetic routes that were previously unimaginable, accelerating the discovery of next-generation crop protection solutions. As these methodologies continue to mature and become more accessible, their integration into all stages of the agrochemical R&D pipeline will be crucial for addressing the future challenges of global food security.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistryforsustainability.org [chemistryforsustainability.org]
- 3. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 5. Pd/Cu-cocatalyzed reigoselective arylation of thiazole derivatives at 2-position under ligand-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Process Mass Intensity Calculation Tool - ACS Community [communities.acs.org]
- 8. Review of strobilurin fungicide chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? | Lab Manager [labmanager.com]
- 12. aragen.com [aragen.com]
- 13. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. From alcohol to 1,2,3-triazole via a multi-step continuous-flow synthesis of a rufinamide precursor - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Process Mass Intensity Metric – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 19. Palladium-catalyzed microwave-assisted direct arylation of imidazo[2,1-b]thiazoles with aryl bromides: synthesis and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 21. chemistryforsustainability.org [chemistryforsustainability.org]
Troubleshooting & Optimization
improving yield in 2-Bromopyridine-3,4-diamine synthesis
An In-Depth Guide to Improving Yield in 2-Bromopyridine-3,4-diamine Synthesis
Technical Support Center
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. We will delve into the common synthetic routes, address specific experimental challenges in a question-and-answer format, and provide detailed, field-proven protocols.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of fused heterocyclic systems like imidazo[4,5-c]pyridines. Its synthesis is typically a multi-step process, most commonly starting from a suitably substituted bromopyridine. The key challenges that researchers face are controlling regioselectivity during electrophilic substitution and achieving a clean, high-yielding reduction in the final step.
The most plausible and frequently utilized synthetic pathway involves the nitration of a 2-bromo-4-aminopyridine precursor, followed by the reduction of the resulting nitro-amine intermediate.
Overall Synthetic Workflow
Below is a general overview of the synthetic sequence discussed in this guide.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
A1: The most established route begins with a 2-bromo-4-aminopyridine precursor. This precursor undergoes regioselective nitration to introduce a nitro group at the C3 position, yielding 2-bromo-3-nitro-4-aminopyridine. The final step is the reduction of this nitro group to an amine, affording the target diamine. While other routes might exist, this pathway is generally preferred due to the availability of starting materials and the predictability of the transformations.
Q2: Which step is the most critical for determining the overall yield and purity?
A2: Both the nitration and reduction steps are critical.
-
Nitration: Poor regioselectivity during nitration is a major issue. The formation of the undesired 2-bromo-5-nitro-4-aminopyridine isomer can significantly reduce the yield of the correct intermediate and introduce downstream purification challenges.[1]
-
Reduction: The final reduction step is crucial for purity. The product, a diamine, can be sensitive to air oxidation, leading to discoloration and impurities. Furthermore, incomplete reduction or difficult workup procedures (especially with tin-based reagents) can result in significant product loss.[2][3]
Q3: How stable is the final product, this compound, and how should it be stored?
A3: Aromatic diamines are often susceptible to oxidation, which can cause them to darken over time. It is recommended to store the purified this compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at reduced temperatures (e.g., in a refrigerator or freezer) to minimize degradation.
Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific issues you may encounter during the synthesis.
Step 1: Synthesis of the Precursor (2-Bromo-4-aminopyridine)
The synthesis of the precursor can be achieved via the amination of 2,4-dibromopyridine-N-oxide followed by a reduction reaction.[4]
Q: My yield for the amination of 2,4-dibromopyridine-N-oxide is low. What are the common causes?
A: Low yields in this amination step can often be attributed to three factors:
-
Insufficient Reaction Temperature/Pressure: The C-Br bond at the 4-position of the pyridine ring is activated towards nucleophilic substitution, but the reaction with ammonia often requires elevated temperatures to proceed at a reasonable rate. Performing the reaction in a sealed vessel is crucial to maintain pressure and prevent the escape of ammonia gas. A typical condition involves heating with aqueous ammonia in a sealed reactor at 60–110 °C.[4]
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed. If the reaction stalls, extending the reaction time or slightly increasing the temperature may be necessary.
-
Product Loss During Workup: The product, 2-amino-4-bromopyridine-N-oxide, has some water solubility. Ensure you thoroughly extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) multiple times to maximize recovery.
Step 2: Regioselective Nitration
This step is critical for installing the nitro group at the desired C3 position. The primary challenge is avoiding the formation of the C5-nitro isomer.
Q: I am getting a mixture of 3-nitro and 5-nitro isomers. How can I improve the regioselectivity for the desired 3-nitro product?
A: Achieving high regioselectivity is paramount. Here’s how to maximize the formation of the 3-nitro isomer:
-
Causality: The directing effect of the substituents on the pyridine ring governs the position of nitration. The amino group at C4 is a strong activating group and directs ortho and para. The C3 position is ortho to the C4-amino group, while the C5 position is also ortho. However, the reaction mechanism and steric hindrance play a significant role. Controlling the reaction conditions, particularly temperature, is key.[1]
-
Solution:
-
Strict Temperature Control: The addition of the nitrating mixture (typically fuming HNO₃ in concentrated H₂SO₄) must be done at a low temperature, usually between -5 °C and 5 °C.[1] Use an ice-salt or dry ice/acetone bath to maintain this temperature range. A runaway temperature will decrease selectivity.
-
Slow, Controlled Addition: Add the pre-cooled nitrating mixture dropwise to the solution of your precursor in sulfuric acid. A rapid addition can cause localized heating, leading to side products.
-
Sufficient Sulfuric Acid: Using concentrated sulfuric acid as the solvent ensures that the aminopyridine is fully protonated. This deactivates the ring somewhat, making the reaction more controllable.
-
Q: My nitration reaction is not going to completion, even after several hours. What should I check?
A: Incomplete nitration can usually be traced back to the quality of the reagents or the reaction temperature.
-
Reagent Quality: Ensure your nitric acid is fuming or has a high concentration (>90%). The sulfuric acid should be concentrated (98%). Water in the reaction medium can hinder the formation of the nitronium ion (NO₂⁺), the active electrophile.
-
Post-addition Warming: While the initial addition must be cold, sometimes a carefully controlled warming period is needed to drive the reaction to completion. After the dropwise addition at 0 °C, allow the reaction to stir at room temperature or slightly warm it (e.g., to 40-50 °C) while carefully monitoring via TLC.[5]
Step 3: Reduction of 2-Bromo-3-nitro-4-aminopyridine
This final step converts the nitro group to the amine, yielding the target diamine. The choice of reducing agent is critical for yield, purity, and ease of workup.
Q: My reduction using stannous chloride (SnCl₂) is sluggish or incomplete. What can I do to improve it?
A: Sluggish SnCl₂ reductions are common. Here are the key parameters to check:
-
Stoichiometry: A significant excess of SnCl₂·2H₂O is required. Typically, 4 to 5 equivalents relative to the nitro compound are used.[2][6] Insufficient reagent is a frequent cause of incomplete reactions. The stoichiometry is approximately 3 moles of Sn(II) per mole of nitro group, but an excess is used to ensure completion.[3]
-
Solvent: Ethanol is a common and effective solvent for this reduction.[2] Ensure your starting material is fully dissolved or well-suspended.
-
Activation: While often run at room temperature, gentle heating (e.g., to 40-50 °C) can significantly accelerate the reaction. Monitor by TLC to avoid byproduct formation at higher temperatures.
Q: The workup for my SnCl₂ reduction is forming intractable emulsions and precipitates, leading to low isolated yield. Are there any tips for a cleaner workup?
A: This is the most significant drawback of SnCl₂ reductions. The formation of tin hydroxides during basification can make product extraction very difficult.
-
Causality: When a strong base (like NaOH or KOH) is added to the acidic reaction mixture, tin salts precipitate as tin (II) and tin (IV) hydroxides (Sn(OH)₂/Sn(OH)₄), which are gelatinous and can trap the product.[3]
-
Improved Workup Protocol:
-
After the reaction is complete, remove the solvent (e.g., ethanol) under reduced pressure.
-
Partition the residue between a large volume of ethyl acetate and a 2 M KOH or NaOH solution.[2]
-
Instead of vigorous shaking in a separatory funnel, stir the biphasic mixture mechanically for 30-60 minutes. This helps break down the tin salts more effectively.
-
Filter the entire mixture through a pad of Celite® (diatomaceous earth) to remove the tin precipitates. Wash the Celite® pad thoroughly with fresh ethyl acetate.
-
Collect the filtrate and separate the organic layer. Extract the aqueous layer a few more times with ethyl acetate to ensure full recovery.
-
Troubleshooting the Reduction Step: A Decision Workflow
Caption: Troubleshooting decision tree for the nitro reduction step.
Q: I am considering using Iron (Fe) powder as an alternative reducing agent. What are the advantages and potential issues?
A: Iron powder in an acidic medium is an excellent, cost-effective, and environmentally benign alternative to tin. [6]
-
Advantages:
-
Potential Issues & Solutions:
-
Reaction Rate: The reaction can sometimes be slow. Use reduced iron powder and a catalytic amount of acid (e.g., glacial acetic acid or a small amount of HCl) to activate the iron surface and speed up the reaction.[2][5] Vigorous stirring is essential.
-
Product Adsorption: The iron oxide byproduct can sometimes adsorb the product, reducing the isolated yield. To counter this, filter the reaction mixture while it is still hot and wash the iron residue thoroughly with a hot solvent (e.g., hot ethanol or ethyl acetate).
-
Experimental Protocols
The following protocols are adapted from established procedures for analogous transformations.[1][2][5]
Protocol 1: Nitration of 2-Bromo-4-aminopyridine
| Reagent/Parameter | Recommendation | Rationale |
| Precursor | 2-Bromo-4-aminopyridine (1.0 eq.) | Starting material. |
| Solvent | Conc. Sulfuric Acid (H₂SO₄) | Protonates the amine, controls reactivity. |
| Nitrating Agent | Fuming Nitric Acid (HNO₃, ~1.1 eq.) | Source of the electrophile (NO₂⁺). |
| Temperature | -5 °C to 5 °C (for addition) | CRITICAL for regioselectivity. |
| Reaction Time | 1-2 hours at low temp, then optional warming | Monitor by TLC for completion. |
Step-by-Step Methodology:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add 2-Bromo-4-aminopyridine (1.0 eq.) portion-wise, ensuring the temperature remains below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq.) to a small amount of chilled concentrated sulfuric acid. Cool this mixture to 0 °C.
-
Add the nitrating mixture dropwise to the solution of the pyridine, maintaining the internal temperature between -5 °C and 5 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours. Monitor progress by TLC.
-
If the reaction is incomplete, consider allowing it to warm to room temperature for an additional hour.
-
Carefully pour the reaction mixture onto a large amount of crushed ice to quench the reaction and precipitate the product.
-
Slowly neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or a cold NaOH solution) to a pH of 7-8.
-
Collect the precipitated solid (2-Bromo-3-nitro-4-aminopyridine) by filtration, wash thoroughly with cold water, and dry under vacuum.
Protocol 2: Reduction with Stannous Chloride Dihydrate (SnCl₂·2H₂O)
| Reagent/Parameter | Recommendation | Rationale |
| Substrate | 2-Bromo-3-nitro-4-aminopyridine (1.0 eq.) | The nitro-compound to be reduced. |
| Reducing Agent | SnCl₂·2H₂O (5.0 eq.) | Provides the electrons for the reduction.[2] |
| Solvent | Ethanol (EtOH) | Good solvent for both substrate and reagent. |
| Temperature | Room Temperature to 40 °C | Gentle heating can accelerate the reaction. |
| Workup Base | 2 M Potassium Hydroxide (KOH) | Neutralizes acid and precipitates tin salts.[2] |
Step-by-Step Methodology:
-
To a solution of 2-Bromo-3-nitro-4-aminopyridine (1.0 eq.) in ethanol, add stannous chloride dihydrate (5.0 eq.).
-
Stir the reaction mixture at room temperature. If the reaction is slow, gently warm to 40 °C and monitor by TLC until the starting material is consumed.
-
Once complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Add ethyl acetate to the residue, followed by the slow addition of a 2 M KOH solution with vigorous stirring.
-
Filter the entire mixture through a pad of Celite® to remove the white tin precipitates. Wash the filter cake extensively with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography (e.g., silica gel with a dichloromethane/methanol gradient) or recrystallization.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 4. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scispace.com [scispace.com]
Technical Support Center: Purification of Crude 2-Bromopyridine-3,4-diamine by Column Chromatography
Welcome to the technical support center for the purification of 2-Bromopyridine-3,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of purifying this compound by column chromatography. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring a deeper understanding and more successful outcomes in your laboratory.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions and the integrity of the final product. Column chromatography is a principal method for its purification, but it comes with its own set of challenges, from co-elution of impurities to on-column degradation. This guide provides a comprehensive resource to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the purification of this compound.
Q1: What are the most common impurities found in crude this compound?
A1: Typical impurities can include unreacted starting materials from the synthesis, such as 2-amino-4-bromopyridine or 2-amino-4-bromo-3-nitropyridine.[1][2] Positional isomers, which are byproducts of the bromination or nitration steps, are also frequently encountered.[3] The separation of these structurally similar isomers often presents the main purification challenge.[3]
Q2: What is a good starting point for a solvent system in column chromatography for this compound?
A2: Due to the polar nature of the two amino groups, a moderately polar solvent system is generally effective. A gradient elution starting with a non-polar solvent like hexanes or petroleum ether and gradually increasing the polarity with ethyl acetate is a common and effective strategy.[2][4] For particularly polar impurities, a more polar solvent like methanol might be cautiously added to the ethyl acetate.
Q3: Is this compound stable on silica gel?
A3: Aromatic amines can sometimes interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing or even decomposition.[5] While 3,4-diaminopyridine has shown good chemical stability in oral capsule formulations, the acidic nature of silica gel presents a different environment.[6] If you observe significant tailing or loss of product, deactivating the silica gel with a small amount of a basic modifier like triethylamine (0.1-1%) in the eluent can be beneficial.[4] Alternatively, using a neutral stationary phase like alumina may be considered.[4]
Q4: How can I monitor the progress of the column chromatography?
A4: Thin Layer Chromatography (TLC) is the most effective way to monitor the separation.[4][7] It is crucial to collect fractions and analyze them by TLC to identify which ones contain the pure product. A suitable TLC stain for visualizing amines is ninhydrin.[8]
Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific issues you might encounter during the column chromatography of this compound.
Workflow for Troubleshooting Common Column Chromatography Issues
Caption: A logical workflow to diagnose and resolve common column chromatography problems.
Problem: The compound is not moving from the origin of the column.
-
Possible Cause: The eluent system is not polar enough to move the highly polar this compound off the silica gel.
-
Suggested Solution: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If you are already at a high concentration of ethyl acetate, consider adding a small percentage of a more polar solvent like methanol.
Problem: The product is co-eluting with an impurity.
-
Possible Cause: The chosen solvent system does not have sufficient selectivity to resolve the product from a similarly polar impurity.
-
Suggested Solution:
-
Optimize the Solvent System: Before running a large-scale column, perform thorough TLC analysis with various solvent systems to find one that provides the best separation (a ΔRf of at least 0.2).[9] Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate with hexanes) can alter the selectivity and improve separation.
-
Use a Shallow Gradient: A slow, shallow gradient elution can often improve the separation of closely eluting compounds.[4][10]
-
Column Dimensions: Using a longer and narrower column can increase the number of theoretical plates and enhance separation.
-
Problem: The product elutes too quickly, close to the solvent front.
-
Possible Cause: The starting eluent is too polar.
-
Suggested Solution: Begin the elution with a less polar solvent mixture. For instance, start with 100% hexanes and very gradually introduce the polar solvent. This ensures that the compound initially binds to the top of the column and allows for a proper separation to occur as the polarity is increased.[2]
Problem: The collected fractions show significant peak tailing on TLC analysis.
-
Possible Cause: This is a classic sign of strong interaction between the basic amine groups of your compound and the acidic silanol groups on the silica gel.[5]
-
Suggested Solution:
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a base like triethylamine (TEA) or ammonia into your eluent system.[4] This will compete with your compound for the acidic sites on the silica, reducing the strong interactions and leading to more symmetrical peaks.
-
Change the Stationary Phase: If adding a basic modifier does not resolve the issue or is incompatible with your compound's stability, consider using a different stationary phase like neutral alumina.[4]
-
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general guideline. It is essential to first optimize the solvent system using TLC.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[7]
-
Non-polar solvent (e.g., Hexanes or Petroleum Ether)
-
Polar solvent (e.g., Ethyl Acetate)
-
Optional: Triethylamine (TEA)
-
Chromatography column
-
Collection tubes
-
TLC plates, chamber, and a suitable visualization method (e.g., UV lamp and ninhydrin stain)[8]
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes:ethyl acetate).
-
The ideal solvent system should give the desired product an Rf value of approximately 0.2-0.4, with good separation from impurities.[2]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles or cracks.[2]
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[2][11] This technique often leads to better separation.
-
Wet Loading: Dissolve the crude product in the minimum possible volume of the initial eluent and carefully pipette it onto the top of the column, taking care not to disturb the silica bed.[11]
-
-
Elution:
-
Begin eluting with the least polar solvent system determined from your TLC analysis.
-
Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (gradient elution).[12][13] A typical gradient might be from 100% hexanes to 50:50 hexanes:ethyl acetate.
-
If tailing was observed during TLC, add 0.1-1% TEA to your mobile phase.
-
-
Fraction Collection and Analysis:
-
Collect the eluent in a series of fractions.
-
Monitor the composition of the fractions by TLC.[4]
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
-
Data Summary Table
| Parameter | Recommended Starting Conditions | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, versatile stationary phase for normal-phase chromatography.[7] |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes | Allows for the separation of compounds with a range of polarities.[4] |
| Initial Eluent | 100% Hexanes or a low % of Ethyl Acetate | Ensures the compound initially binds to the column, allowing for better separation. |
| Final Eluent | Determined by TLC, up to 100% Ethyl Acetate | To elute the more polar product and impurities. |
| Modifier | 0.1-1% Triethylamine (if needed) | To prevent peak tailing by neutralizing acidic silanol groups on the silica.[4][5] |
| Sample Loading | Dry Loading | Generally provides a more even application of the sample and better resolution.[2][11] |
| Monitoring | TLC with UV and Ninhydrin Stain | UV for visualization of aromatic compounds and ninhydrin for the specific detection of amines.[8] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sefh.es [sefh.es]
- 7. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatography [chem.rochester.edu]
- 9. columbia.edu [columbia.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. youtube.com [youtube.com]
- 13. chromatographyonline.com [chromatographyonline.com]
common side reactions in the bromination of diaminopyridines
Technical Support Center: Bromination of Diaminopyridines
From the Desk of the Senior Application Scientist
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of electrophilic bromination on diaminopyridine scaffolds. These substrates are notoriously reactive due to the potent activating effects of two amino groups, making them prone to a variety of side reactions. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles to empower you to solve challenges in your own laboratory.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific experimental failures in a direct question-and-answer format.
Question 1: My TLC shows multiple spots, and mass spectrometry confirms the presence of di- and tri-brominated species. How can I improve selectivity for the monobrominated product?
Answer: This is the most common issue when brominating diaminopyridines and is a direct result of the high electron density of the pyridine ring. The initial monobrominated product is often still activated enough to react further.
Causality: The two amino groups are strong ortho, para-directing activators. Their combined effect makes the ring exceptionally nucleophilic, leading to rapid, often uncontrollable, subsequent brominations. Using a highly reactive brominating agent like elemental bromine (Br₂) without careful control exacerbates this issue.
Solutions:
-
Change the Brominating Agent: Switch from elemental bromine to a milder, sterically bulkier, or slow-release source of electrophilic bromine. N-Bromosuccinimide (NBS) is the preferred reagent as it provides a low, steady concentration of the electrophile, which helps to prevent over-reaction.[1][2]
-
Control Stoichiometry and Addition: Use a slight substoichiometric amount of the brominating agent (e.g., 0.95 equivalents of NBS). Furthermore, add the agent slowly as a solution in a suitable solvent (like DMF or THF) at a low temperature (0 °C or below) to allow the desired reaction to complete before significant side reactions occur.
-
Solvent Choice: Using a solvent like N,N-Dimethylformamide (DMF) can sometimes improve para-selectivity and offer better control over the reaction rate compared to less polar solvents like CCl₄ or CH₂Cl₂.[3]
-
Protecting Groups: In challenging cases, consider mono-protection of one amino group (e.g., as an acetyl or Boc derivative). This attenuates the ring's activation, allowing for selective bromination, followed by deprotection.
Question 2: My reaction turned dark brown or black, and my final yield is extremely low. What is causing this decomposition?
Answer: Dark coloration and tar formation are indicative of substrate decomposition and/or polymerization, often triggered by overly harsh reaction conditions or an inappropriate choice of acid.
Causality:
-
Oxidation: The electron-rich diaminopyridine is susceptible to oxidation by strong brominating agents, especially elemental bromine.
-
Acid-Catalyzed Polymerization: While electrophilic bromination is often acid-catalyzed, strong acids can lead to uncontrolled polymerization of the activated pyridine ring. The HBr generated in situ during the reaction can accelerate this decomposition. High temperatures will dramatically increase the rate of these degradation pathways.[4]
Solutions:
-
Avoid Elemental Bromine: If possible, avoid using Br₂ directly. If you must use it, ensure the reaction is run at very low temperatures (e.g., -20 °C to 0 °C) with slow addition.
-
Use a Non-Acidic Brominating Agent: NBS does not generate a strong acid byproduct (succinimide is only weakly acidic), making it a superior choice for preventing decomposition.[5]
-
Add an Acid Scavenger: Including a non-nucleophilic base like barium carbonate or sodium bicarbonate can neutralize the HBr byproduct as it forms, maintaining milder reaction conditions.[3]
-
Maintain Low Temperatures: Initiate the reaction at 0 °C or below and allow it to warm slowly only if necessary, while carefully monitoring for any color change.
Question 3: I am getting a significant amount of the wrong bromo-isomer. How can I control the regioselectivity?
Answer: Regioselectivity is a complex interplay between the directing effects of the two amino groups and the pyridine nitrogen. Understanding the electronics of your specific diaminopyridine isomer is key.
Causality: Electrophilic attack is directed to the positions most activated by the amino groups (ortho and para positions) and least deactivated by the electron-withdrawing pyridine nitrogen. For example, in 2,6-diaminopyridine, the C4 (para to both amines) and C3/C5 (ortho to one amine, meta to the other) positions are all activated. The C4 position is typically the most electronically favored site. Steric hindrance can also play a major role, especially with bulky brominating agents or substituted diaminopyridines.
Solutions:
-
Leverage Steric Hindrance: Using a bulkier brominating agent can favor attack at the least sterically hindered activated position.
-
Solvent Effects: The choice of solvent can influence the effective size of the electrophile and the substrate's conformation, sometimes altering the isomeric ratio. Experimenting with polar aprotic (DMF, Acetonitrile) vs. nonpolar (DCM, Dioxane) solvents can be beneficial.
-
Computational Modeling: If available, DFT calculations can predict the most nucleophilic positions on the ring, guiding your synthetic strategy.
-
Change Isomer Strategy: It may be more effective to start with a different isomer or a pre-functionalized pyridine and introduce the amino groups later in the synthesis, a strategy known as controlling regioselectivity through synthetic design.[6][7]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving common issues encountered during the bromination of diaminopyridines.
Caption: A decision tree for troubleshooting common side reactions.
Frequently Asked Questions (FAQs)
Q: Which brominating agent is best for diaminopyridines: NBS, elemental bromine, or something else?
A: For highly activated substrates like diaminopyridines, N-Bromosuccinimide (NBS) is almost always the superior choice . Elemental bromine (Br₂) is a very powerful electrophile that often leads to over-bromination and decomposition.[1] NBS acts as a source of Br⁺ that is delivered in a more controlled manner.
| Brominating Agent | Reactivity | Common Side Reactions | Advantages & Disadvantages |
| N-Bromosuccinimide (NBS) | Moderate | Low incidence of over-bromination if stoichiometry is controlled. | Pro: Mild, crystalline solid, easy to handle, generates neutral succinimide byproduct.[2] Con: More expensive than Br₂. |
| Elemental Bromine (Br₂) | High | Over-bromination, decomposition, oxidation, tar formation. | Pro: Inexpensive and potent. Con: Highly corrosive, volatile, difficult to handle, generates HBr which can cause decomposition.[1] |
| Pyridinium Tribromide | Moderate | Over-bromination possible, but less than with Br₂. | Pro: Solid, less hazardous than Br₂, delivers Br₂ slowly. Con: Can still be too reactive for some diaminopyridines. |
Q: How do the positions of the amino groups (e.g., 2,6- vs. 3,5-diaminopyridine) influence the bromination outcome?
A: The substitution pattern is critical as it dictates the positions of highest electron density.
-
2,6-Diaminopyridine: The two amino groups strongly activate the C4 position (para to both) and, to a lesser extent, the C3 and C5 positions (ortho to one, meta to the other). Monobromination almost exclusively occurs at the C4 position due to this powerful synergistic activation. Subsequent bromination would likely occur at C3 or C5.
-
3,5-Diaminopyridine: The amino groups activate the C2, C4, and C6 positions. The C4 position is para to the ring nitrogen's deactivating effect, while C2 and C6 are ortho. Bromination is most likely to occur at the C2 or C6 positions , which are ortho to one amino group and para to the other. The C4 position is also highly activated. This isomer is more likely to give a mixture of regioisomers than 2,6-DAP.
Q: What is the fundamental mechanism of bromination on a diaminopyridine ring?
A: The reaction proceeds via a classic electrophilic aromatic substitution (SᴇAr) mechanism.
-
Generation of the Electrophile: The brominating agent (e.g., NBS) generates an electrophilic bromine species (Br⁺). This step can sometimes be catalyzed by a Lewis or Brønsted acid.
-
Nucleophilic Attack: A π-bond from the electron-rich diaminopyridine ring attacks the Br⁺. This is the rate-determining step and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the ring and onto the nitrogen atoms of the amino groups, which is why they are so strongly activating.[8]
-
Deprotonation: A weak base (e.g., solvent, or the succinimide anion if using NBS) removes a proton from the carbon atom that was attacked by the bromine, restoring the aromaticity of the ring and yielding the final brominated diaminopyridine product.
Key Experimental Protocol: Selective Monobromination of 2,6-Diaminopyridine
This protocol is designed to maximize the yield of the monobrominated product (4-bromo-2,6-diaminopyridine) while minimizing side reactions.
Materials:
-
2,6-Diaminopyridine
-
N-Bromosuccinimide (NBS), recrystallized if colored
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2,6-diaminopyridine (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
NBS Addition: In a separate flask, dissolve NBS (0.95 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred diaminopyridine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours at 0 °C. Do not apply heat unless the reaction has stalled completely.
-
Quenching: Once the starting material is consumed, quench the reaction by pouring the mixture into a beaker containing ice and water. Add saturated aqueous sodium thiosulfate to destroy any residual electrophilic bromine.
-
Workup: Transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (2x) to remove succinimide, and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure 4-bromo-2,6-diaminopyridine.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. researchgate.net [researchgate.net]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Question 3: Write out the mechanism for bromination of pyrrole shown belo.. [askfilo.com]
Technical Support Guide: Stability and Storage of 2-Bromopyridine-3,4-diamine
Introduction: 2-Bromopyridine-3,4-diamine is a critical heterocyclic building block in medicinal chemistry and materials science, valued for its unique reactivity profile. However, its utility is intrinsically linked to its stability. Improper handling or storage can lead to degradation, compromising experimental integrity, reducing yields, and generating confounding impurities. This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals to ensure the long-term viability and successful application of this reagent. We will move beyond simple instructions to explain the chemical principles governing its stability and provide robust troubleshooting protocols.
Part 1: Foundational Knowledge & FAQs
This section addresses the most common initial questions regarding the properties and safety of this compound.
Q1: What are the fundamental physicochemical properties of this compound?
Understanding the basic properties of a reagent is the first step toward proper handling. Key data for this compound (CAS: 189230-41-9) are summarized below.[1][2][3]
| Property | Value | Source |
| Molecular Formula | C₅H₆BrN₃ | PubChem[1] |
| Molecular Weight | 188.03 g/mol | PubChem[1] |
| Appearance | Typically an off-white to light brown or beige solid | Inferred from related diamino compounds[4][5] |
| Purity | Commercially available up to ≥98% | Sigma-Aldrich |
Q2: What are the primary hazards I should be aware of when working with this compound?
According to the Globally Harmonized System (GHS) classifications, this compound is considered a hazardous substance.[1] All handling should be performed with appropriate engineering controls and Personal Protective Equipment (PPE).
Primary Hazards Include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Always consult the latest Safety Data Sheet (SDS) from your supplier before use.
Q3: Why are the two amino groups on the pyridine ring significant for stability?
The 3,4-diamine arrangement on the electron-deficient pyridine ring is the primary source of the compound's reactivity and its instability. The lone pairs of electrons on the nitrogen atoms make them susceptible to oxidation.[6] This is a crucial point to remember, as exposure to atmospheric oxygen is a primary degradation pathway.
Part 2: Recommended Protocols for Handling and Storage
Adherence to strict protocols is not merely about safety; it is essential for experimental reproducibility.
Protocol 2.1: Safe Handling and Personal Protective Equipment (PPE)
This protocol minimizes exposure and prevents contamination of the reagent.
-
Engineering Controls: Handle the solid and any solutions exclusively within a certified chemical fume hood or a glovebox.
-
Personal Protective Equipment (PPE):
-
Wear nitrile gloves (double-gloving is recommended).
-
Wear a properly fitted lab coat.
-
Wear ANSI-rated safety glasses or goggles.
-
If handling significant quantities of powder outside of a glovebox, use an appropriate respirator.[7]
-
-
Dispensing: Use dedicated, clean spatulas for dispensing the solid. Avoid using spatulas that have been used for other reagents to prevent cross-contamination.
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling.[8]
Protocol 2.2: Long-Term Storage
The goal of long-term storage is to mitigate exposure to the key degradation factors: oxygen, light, and moisture.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Slows the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the electron-rich diamine groups. |
| Light | Keep in Dark Place (Amber Vial) | Prevents potential photochemical degradation.[9] |
| Container | Tightly Sealed Container | Prevents ingress of atmospheric moisture and oxygen.[8][10] |
Step-by-Step Storage Procedure:
-
Ensure the compound is in a tightly sealed, amber glass vial.
-
If the container has been opened, gently flush the headspace with a stream of dry argon or nitrogen for 15-30 seconds.
-
Quickly and tightly reseal the container.
-
Wrap the cap/vial junction with Parafilm® as an extra barrier against atmospheric exchange.
-
Place the vial inside a secondary container (e.g., a sealed bag or box) with a desiccant pouch.
-
Store in a refrigerator at 2-8°C.
Protocol 2.3: Preparing Stock Solutions
Solutions are often more susceptible to degradation than the solid material. This protocol is designed for maximum solution stability.
-
Solvent Selection: Choose a high-purity, anhydrous, and degassed solvent. Common solvents for related compounds include dioxane, toluene, or DMF.
-
Degassing: Before use, degas the solvent by sparging with argon for at least 30 minutes or by using three freeze-pump-thaw cycles. This removes dissolved oxygen, a primary oxidant.
-
Solution Preparation:
-
In a fume hood or glovebox, add the desired mass of this compound to a clean, dry flask equipped with a magnetic stir bar.
-
Seal the flask with a septum.
-
Purge the flask with argon or nitrogen for 5 minutes.
-
Using a syringe, add the degassed solvent to the flask.
-
Stir until the solid is fully dissolved. Maintain a positive pressure of inert gas.
-
-
Usage and Storage: It is strongly recommended to use solutions immediately after preparation. If short-term storage is unavoidable, keep the solution under an inert atmosphere in a tightly sealed container at 2-8°C, protected from light. Do not store solutions for extended periods.
Part 3: Understanding and Preventing Degradation
Q4: What are the likely chemical degradation pathways for this compound?
While specific degradation studies on this exact molecule are not widely published, we can infer the most probable pathways from well-documented reactivity of analogous compounds like 3,4-diaminopyridine.[6] The primary mechanism of degradation is oxidation .
Likely Oxidative Degradation Products:
-
N-Oxides: The nitrogen atom of the pyridine ring or the amino groups can be oxidized to form N-oxides.
-
Nitro Compounds: More aggressive oxidation can convert the amino groups into nitro groups (e.g., forming 2-Bromo-3-amino-4-nitropyridine).[6]
-
Polymerization/Colorization: Oxidative coupling reactions can lead to the formation of colored polymeric impurities.
The diagram below illustrates a hypothetical oxidative pathway. The presence of atmospheric oxygen, especially when catalyzed by light or trace metal impurities, can initiate these processes.
Caption: Hypothetical oxidative degradation of this compound.
Part 4: Troubleshooting Guide
This section provides direct answers to common experimental issues.
Q5: My solid this compound has darkened from off-white to tan or brown. Is it still usable?
Answer: A color change in the solid material is a strong indicator of degradation, likely due to slow, long-term oxidation from improper storage.
-
Plausible Cause: The container was not stored under an inert atmosphere, was not sealed tightly, or was exposed to light for a prolonged period.
-
Recommended Action: The material's purity is now questionable. For sensitive applications like catalysis or late-stage drug synthesis, it is highly recommended to use a fresh, unopened bottle of the reagent. If this is not possible, you may attempt to purify a small amount, but you must first confirm the purity of the material using methods like NMR or LC-MS to identify the presence of degradation products.
Q6: I prepared a solution of the compound, and it quickly turned yellow/brown. What happened?
Answer: This is a classic sign of rapid oxidation in the solution phase.
-
Plausible Causes:
-
The solvent was not properly degassed, and dissolved oxygen is reacting with your compound.
-
The reaction was not maintained under a positive pressure of an inert atmosphere (argon or nitrogen).
-
The solvent contains peroxide impurities (e.g., older bottles of THF or dioxane).
-
-
Recommended Action: Discard the colored solution. Re-prepare it following Protocol 2.3 precisely, paying special attention to using freshly degassed, anhydrous solvent and maintaining a strict inert atmosphere throughout the process.
Q7: My reaction yield is low, and I see several unexpected spots on my TLC plate. Could the starting material be the problem?
Answer: Yes, this is a very likely scenario. Using degraded starting material is a common cause of poor yields and the formation of complex side-products. The impurities in your starting material are now participating in the reaction, leading to a convoluted product mixture.
The following workflow can help diagnose the issue:
Caption: Troubleshooting workflow for poor reaction outcomes.
By following this diagnostic tree, you can systematically determine if the integrity of your this compound is the root cause of your experimental issues and take corrective action.
References
- 1. This compound | C5H6BrN3 | CID 52180804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | [frontierspecialtychemicals.com]
- 3. CAS 189230-41-9 | this compound - Synblock [synblock.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rvrlabs.com [rvrlabs.com]
- 6. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Amino-3-bromopyridine 97 13534-99-1 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. 13534-99-1|2-Amino-3-bromopyridine|BLD Pharm [bldpharm.com]
- 10. 2-Bromopyridine - Safety Data Sheet [chemicalbook.com]
Technical Support Center: Synthesis & Purification of 2-Amino-Bromopyridines
Welcome to the technical support center for the synthesis and purification of 2-amino-bromopyridine derivatives. As crucial building blocks in pharmaceutical and agrochemical development, the purity of these intermediates is paramount to the success of subsequent synthetic steps and the quality of the final product.[1][2] Impurities can lead to unwanted side reactions, lower yields, and complicate the interpretation of biological data.[3]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in 2-amino-bromopyridine synthesis and why do they form?
The impurities encountered are highly dependent on the synthetic route, but several are common, particularly when starting from 2-aminopyridine.
-
Unreacted Starting Material (2-Aminopyridine): This is often the result of an incomplete reaction. Driving the reaction to completion by optimizing reaction time or temperature can minimize this, but it can often be easily removed during purification.[4]
-
Over-brominated Species (e.g., 2-amino-3,5-dibromopyridine): This is a very common byproduct caused by the high reactivity of the pyridine ring, which is activated by the amino group.[5][6] Even with careful control of stoichiometry, the formation of di- or even tri-brominated products can occur.[7] Minimizing this requires precise control over the amount of brominating agent and reaction conditions.[6]
-
Positional Isomers: Depending on the directing effects of other substituents on the ring, bromination can sometimes occur at other positions, leading to isomeric impurities that can be challenging to separate.[4][8]
-
Colored Impurities: The crude product may appear as a dark oil or discolored solid. This often results from oxidation of the aminopyridine ring or the formation of colored byproducts, especially under harsh reaction conditions.[8]
Q2: What is the first step I should take to assess the purity of my crude product?
Before attempting any large-scale purification, a multi-technique analytical assessment is essential.
-
Thin-Layer Chromatography (TLC): This is the quickest and most cost-effective first step.[3] It helps you visualize the number of components in your crude mixture and is indispensable for developing a solvent system for column chromatography.[9]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR provides structural confirmation of your desired product and can help identify major impurities by comparing the crude spectrum to a reference standard or expected chemical shifts.[10] The presence of signals corresponding to starting material or characteristic patterns of di-bromination are common indicators.
-
High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, reversed-phase HPLC is the gold standard.[3] It offers high resolution and sensitivity, allowing you to determine the percentage purity of your main component and detect even minor impurities.[3]
Q3: How can I prevent or minimize impurity formation in the first place?
Prevention is always better than purification. Consider these factors during the reaction setup:
-
Control Stoichiometry: Add the brominating agent (e.g., NBS, Br₂) slowly and in a controlled manner to avoid localized areas of high concentration, which promotes over-bromination.[6]
-
Temperature Control: Perform the reaction at the lowest effective temperature. Low temperatures can decrease the rate of side reactions, including the formation of dibromo-substituted impurities.[6]
-
Protecting Groups: For complex substrates, consider protecting the highly activating amino group (e.g., via acylation) before bromination.[11][12] This can improve regioselectivity and prevent over-bromination, though it adds extra steps to the synthesis.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the work-up and purification of your 2-amino-bromopyridine product.
Problem 1: My crude product is a dark, oily, or discolored solid.
-
Likely Cause: Presence of colored impurities, likely from oxidation or degradation of the product or starting materials.[8]
-
Suggested Solutions:
-
Activated Carbon Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal.[8] Keep the solution hot for a few minutes, then perform a hot filtration through a pad of Celite to remove the charcoal and the adsorbed impurities before allowing the solution to cool.
-
Reductive Wash: During the aqueous work-up, wash the organic layer with a dilute solution of a reducing agent like sodium bisulfite (NaHSO₃). This can help to remove certain types of colored, oxidized impurities.[8]
-
Problem 2: During column chromatography, my product is streaking or not moving from the baseline.
-
Likely Cause: The basic amino group on the pyridine ring is strongly interacting with the acidic surface of the silica gel.[8] This causes poor elution, significant tailing (streaking), and potential decomposition of the product on the column.
-
Suggested Solutions:
-
Add a Basic Modifier: The most common solution is to add a small percentage (0.5-1%) of a base, such as triethylamine (Et₃N) or ammonia, to your eluent system (e.g., hexanes/ethyl acetate).[8][9] This neutralizes the acidic sites on the silica, allowing the basic product to elute cleanly.
-
Use a Different Stationary Phase: If the basic modifier is not effective or is incompatible with your product, consider using a less acidic stationary phase like neutral alumina or Florisil.[9]
-
Problem 3: I can't separate my product from an impurity by column chromatography (co-elution).
-
Likely Cause: The product and the impurity have very similar polarities, making separation on silica gel difficult. This is common with positional isomers.[4][8]
-
Suggested Solutions:
-
Optimize the Eluent System: Conduct a thorough TLC analysis using various solvent systems. Try less polar systems (e.g., dichloromethane in hexanes) or systems with different solvent selectivities.[4]
-
Use a Shallow Gradient: A slow, shallow gradient of the polar modifier during elution can significantly improve the resolution between closely eluting spots.[4]
-
Increase Column Length: Using a longer chromatography column increases the number of theoretical plates, which can enhance the separation of compounds with similar Rf values.[4]
-
Consider Recrystallization: If chromatography fails, recrystallization may be a more effective method, as it separates based on differences in solubility and crystal lattice energy, not just polarity.
-
Problem 4: Mass Spec/NMR confirms a di-brominated impurity that I can't easily remove.
-
Likely Cause: Over-bromination during the synthesis has led to the formation of 2-amino-3,5-dibromopyridine or another di-bromo isomer.[5]
-
Suggested Solutions:
-
Selective Washing/Slurrying: The di-brominated impurity is often less polar and more soluble in non-polar solvents than the desired mono-brominated product. Washing or creating a slurry of the crude solid with hot petroleum ether or hexanes can selectively dissolve and remove the di-bromo impurity.[5]
-
Careful Recrystallization: Find a solvent system where the solubility difference between the mono- and di-bromo products is maximized. This often requires screening several solvents. Benzene has been reported as an effective recrystallization solvent for separating these species.[5]
-
High-Performance Flash Chromatography: If the above methods are insufficient, high-resolution flash chromatography with a very shallow gradient may be required.
-
Data & Protocols
Table 1: Comparison of Primary Purification Methods
| Purification Method | Principle of Separation | Typical Purity Achieved | Estimated Yield Loss | Key Advantages | Key Disadvantages |
| Washing/Slurrying | Differential solubility | >95% | 5-15% | Fast, simple, effective for specific impurities (e.g., removing di-bromo with hot hexanes).[5] | Not suitable for high levels of impurity; potential for product loss if solubility is not ideal.[5] |
| Recrystallization | Difference in solubility at different temperatures | >98% | 10-30% | Can achieve very high purity; scalable; removes insoluble and colored impurities effectively.[5][8] | Requires careful solvent selection; higher potential for yield loss; "oiling out" can be an issue.[5][9] |
| Column Chromatography | Differential adsorption to a stationary phase | >99% | 15-40% | Highest level of purity achievable; excellent for separating closely related compounds like isomers.[5][8] | Time-consuming, requires large volumes of solvent, can be difficult to scale, product loss on column.[5] |
| Acid-Base Extraction | Difference in pKa | Variable | 5-20% | Good for removing non-basic impurities from the basic product. | Requires pH adjustment; risk of product loss to the aqueous phase if pH is incorrect.[8] |
Experimental Workflow: Impurity Identification and Removal
The following diagram outlines a logical workflow for tackling an impure batch of 2-amino-bromopyridine.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijssst.info [ijssst.info]
- 7. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
Technical Support Center: Selective Bromination of Aminopyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the selective bromination of aminopyridines. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges, particularly the issue of over-bromination. As chemists and drug development professionals, achieving precise regioselectivity is paramount. This guide offers practical, experience-driven advice to help you navigate the nuances of this important transformation.
The Challenge: Over-bromination in Aminopyridine Synthesis
Aminopyridines are fundamental building blocks in medicinal chemistry, often serving as precursors for a wide range of pharmacologically active compounds.[1] The introduction of a bromine atom onto the pyridine ring is a critical step in the synthesis of many such molecules, enabling further functionalization through cross-coupling reactions. However, the inherent reactivity of the aminopyridine ring system presents a significant challenge: the propensity for over-bromination, leading to the formation of di- or even tri-brominated byproducts.[1][2] This not only reduces the yield of the desired monobrominated product but also complicates purification, consuming valuable time and resources.
Understanding the underlying principles of electrophilic aromatic substitution (EAS) on the pyridine ring is the first step toward mastering this reaction.[3] The amino group is a strong activating group, directing electrophiles to the ortho and para positions. Concurrently, the electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic attack, particularly at the 2-, 4-, and 6-positions.[4][5] This delicate balance of electronic effects dictates the regioselectivity of bromination and, if not carefully controlled, can readily lead to multiple substitutions.
This guide will equip you with the knowledge and practical strategies to control the bromination of aminopyridines, ensuring high yields and purity of your target compounds.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific problems you may encounter during the bromination of aminopyridines. Each question is followed by a detailed explanation of the potential causes and a set of actionable solutions.
Question 1: "My reaction is producing a significant amount of dibromo byproduct. How can I improve the selectivity for monobromination?"
Core Issue: The formation of dibromo byproducts is a classic sign of over-bromination, where the initially formed monobrominated product is sufficiently activated to react further with the brominating agent.
Root Causes & Solutions:
-
Excessive Brominating Agent: The stoichiometry of the brominating agent is critical. Using more than one equivalent will inevitably lead to over-bromination.
-
Solution: Carefully control the stoichiometry, using no more than one equivalent of the brominating agent (e.g., Br₂ or N-Bromosuccinimide (NBS)).[2]
-
-
Localized High Concentrations: Rapid addition of the brominating agent can create localized areas of high concentration, promoting multiple substitutions before the reagent has a chance to disperse.
-
Solution: Add the brominating agent dropwise or in small portions over an extended period.[2] This maintains a low, steady concentration of the electrophile.
-
-
Reaction Temperature: Higher temperatures increase the reaction rate, often at the expense of selectivity.
-
Solution: Perform the bromination at low temperatures, typically between 0°C and -10°C, to enhance selectivity.[2]
-
-
Choice of Brominating Agent: Molecular bromine (Br₂) is a highly reactive brominating agent. N-Bromosuccinimide (NBS) is often a milder and more selective alternative for electron-rich aromatic compounds.[6][7][8][9]
-
Solution: Consider switching from Br₂ to NBS. NBS slowly releases Br₂ into the reaction mixture, helping to maintain a low concentration of the active brominating species.
-
Workflow for Minimizing Dibromination
Caption: A decision-making workflow for troubleshooting the formation of dibromo byproducts.
Question 2: "I'm observing a mixture of regioisomers. How can I improve the regioselectivity of the bromination?"
Core Issue: A lack of regioselectivity indicates that multiple positions on the aminopyridine ring are being brominated at comparable rates.
Root Causes & Solutions:
-
Inherent Directing Effects: The interplay between the activating amino group and the deactivating pyridine nitrogen can lead to a mixture of products.
-
Solution 1: Protecting Groups: Acetylating the amino group can moderate its activating effect, leading to improved regioselectivity.[2] The bulkier protecting group can also sterically hinder certain positions. Common protecting groups include Boc, Cbz, and Fmoc.[10][11] The choice of protecting group can be critical for directing the halogenation to a specific position.[12]
-
Solution 2: Lewis Acid Catalysis: In some cases, a Lewis acid catalyst like FeBr₃ can be used to direct bromination to a specific position.[2]
-
-
Solvent Effects: The solvent can influence the reactivity of the substrate and the brominating agent, thereby affecting regioselectivity.[13][14]
-
Solution: Screen a variety of solvents. For example, using DMF as a solvent with NBS has been shown to give high levels of para-selectivity in the bromination of some electron-rich aromatic compounds.[9]
-
-
Reaction Temperature: As with over-bromination, lower temperatures generally favor the formation of the thermodynamically more stable regioisomer.
-
Solution: Conduct the reaction at the lowest practical temperature that still allows for a reasonable reaction rate.[2]
-
Table 1: Comparison of Brominating Agents and Conditions
| Brominating Agent | Typical Conditions | Advantages | Disadvantages |
| Br₂ | Acetic acid, CH₂Cl₂, 0°C to RT | Inexpensive, readily available | Highly reactive, can lead to over-bromination and lack of selectivity |
| NBS | Acetonitrile, DMF, CCl₄, 0°C to reflux | Milder, often more selective, easier to handle | More expensive than Br₂, requires careful purification for best results |
| LiBr/Selectfluor | DMF, mild conditions | High regioselectivity for certain substrates | Reagents are more specialized and expensive |
Data compiled from multiple sources.[2][15][16]
Question 3: "My reaction is sluggish and gives a low yield, even with extended reaction times. What can I do to improve the conversion?"
Core Issue: Low reactivity can be due to the deactivating effect of the pyridine nitrogen, especially if the reaction conditions are too mild.
Root Causes & Solutions:
-
Insufficiently Reactive Brominating Agent: For less activated aminopyridines, NBS alone may not be sufficient.
-
Solution: A more powerful electrophile or a catalytic activator may be necessary. However, this must be balanced with the risk of over-bromination.
-
-
Protonation of the Pyridine Nitrogen: In acidic media, the pyridine nitrogen can be protonated, further deactivating the ring towards electrophilic attack.
-
Solution: If using acidic conditions, consider the pKa of your aminopyridine. It may be necessary to use a non-acidic solvent system.
-
-
Reaction Temperature: While low temperatures are good for selectivity, they can also significantly slow down the reaction.
-
Solution: Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts by TLC or HPLC.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the electrophilic bromination of aminopyridines?
A1: The reaction proceeds via a standard electrophilic aromatic substitution (EAS) mechanism. The π-electrons of the aminopyridine ring attack the electrophilic bromine species (e.g., Br⁺ from Br₂ or NBS), forming a resonance-stabilized carbocation intermediate known as a sigma complex. A base then removes a proton from the carbon bearing the bromine atom, restoring aromaticity and yielding the brominated product.[3]
Mechanism of Electrophilic Bromination
Caption: A simplified representation of the two-step mechanism of electrophilic aromatic substitution.
Q2: When should I use a protecting group for the amino group?
A2: A protecting group is advisable when you need to:
-
Improve regioselectivity: By moderating the activating effect of the amino group.[2]
-
Prevent N-bromination: Although less common with aromatic amines, N-bromination can be a side reaction.
-
Perform subsequent reactions that are incompatible with a free amino group.
Q3: How do I effectively monitor the progress of my bromination reaction?
A3: Thin-layer chromatography (TLC) is the most common and convenient method. Use a suitable solvent system that provides good separation between your starting material, the desired monobrominated product, and any potential dibrominated byproducts. Staining with potassium permanganate can be helpful for visualizing the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[2]
Q4: What is the standard workup procedure for an aminopyridine bromination reaction?
A4: A typical workup involves quenching the reaction to destroy any remaining brominating agent, followed by extraction.
-
Quench: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to the reaction mixture and stir until the color of bromine disappears.[2]
-
Basify: Adjust the pH of the aqueous layer to be basic (pH > 8) with a base like sodium bicarbonate or sodium carbonate to ensure the aminopyridine is in its free base form.
-
Extract: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.[2]
-
Wash and Dry: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify: Purify the crude product by column chromatography or recrystallization.[2]
Experimental Protocols
Protocol 1: Selective Monobromination of 3-Aminopyridine using NBS
This protocol is adapted from a procedure for the synthesis of 6-Bromopyridin-3-amine.[2]
Materials:
-
3-Aminopyridine
-
N-Bromosuccinimide (NBS), recrystallized
-
Anhydrous acetonitrile
-
Saturated aqueous sodium thiosulfate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-aminopyridine (1 equivalent) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve NBS (1 equivalent) in anhydrous acetonitrile.
-
Add the NBS solution dropwise to the cooled 3-aminopyridine solution over a period of 30 minutes.
-
Stir the reaction mixture at 0°C for 2-4 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
This technical guide provides a comprehensive overview of the challenges and solutions associated with the selective bromination of aminopyridines. By understanding the underlying chemical principles and applying the troubleshooting strategies outlined here, researchers can significantly improve the outcomes of their synthetic efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. quora.com [quora.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. suru-chem.com [suru-chem.com]
- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 10. jocpr.com [jocpr.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Protecting Group-Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Poor Solubility of Pyridine Derivatives
A Foreword from the Senior Application Scientist
Welcome to the technical support center. As researchers and drug development professionals, we frequently encounter the pyridine scaffold—a privileged structure in medicinal chemistry due to its unique electronic properties and synthetic versatility.[1][2][3] However, these same properties can present significant challenges, most notably poor aqueous solubility, which can hinder biological assays, formulation development, and ultimately, clinical success.[3][4] It's estimated that poor water solubility is a contributing factor for the discontinuation of approximately 40% of drug discovery programs.[4]
This guide is designed to be a practical, hands-on resource. We will move beyond theoretical discussions to provide you with a structured, causality-driven approach to diagnosing and resolving solubility issues with your pyridine derivatives. Here, we will explore the underlying principles governing their solubility and offer a tiered troubleshooting strategy, from simple adjustments to advanced formulation techniques.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the solubility of pyridine derivatives.
Q1: Why are my pyridine derivatives showing poor water solubility?
A1: The solubility of pyridine derivatives is a complex interplay of several factors:
-
Molecular Structure: The parent pyridine ring is water-miscible due to its polarity and the nitrogen atom's ability to form hydrogen bonds with water.[5][6][7][8] However, the addition of non-polar, hydrophobic substituents to the ring can dramatically decrease aqueous solubility.
-
Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure can be a significant barrier to dissolution. Strong intermolecular interactions, such as π-stacking or hydrogen bonding in the solid state, lead to higher lattice energy and lower solubility.[9][10]
-
Basicity (pKa): The pyridine nitrogen is weakly basic (pKa of the pyridinium ion is ~5.25), meaning it can be protonated at acidic pH.[11] The resulting pyridinium salt is typically much more water-soluble than the neutral form.[12][13] The specific pKa of your derivative will depend on the electronic effects of its substituents.
Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do first?
A2: This is a very common issue known as "crashing out." The first and simplest step is to decrease the final concentration of your compound in the aqueous buffer. It's possible you are simply exceeding its thermodynamic solubility limit. If lowering the concentration is not feasible for your experiment, you will need to explore the troubleshooting steps outlined in Part 2.
Q3: Can I just add more co-solvent (like DMSO or ethanol) to my aqueous buffer to keep my compound in solution?
A3: While increasing the co-solvent percentage can improve solubility, it should be done with caution.[14] Many biological assays are sensitive to high concentrations of organic solvents, which can lead to artifacts or cytotoxicity. Always determine the maximum allowable solvent concentration for your specific experimental system and stay below that limit.
Part 2: Systematic Troubleshooting Guide
When simple fixes are insufficient, a more systematic approach is required. This guide provides a logical workflow for tackling persistent solubility problems.
Workflow: Step-by-Step Solubility Troubleshooting
Below is a decision-making workflow to guide your troubleshooting process.
Caption: A decision tree for systematically troubleshooting poor solubility.
Symptom: Compound is Insoluble in Neutral Aqueous Buffer
Potential Cause: The intrinsic solubility of the neutral form of your pyridine derivative is low, and the pH of the solution is not optimal for ionization.
Solution: pH Modification
For a pyridine derivative, which is a weak base, decreasing the pH will lead to protonation of the pyridine nitrogen, forming a more soluble pyridinium salt.[13][15][16]
Mechanism of pH-Induced Solubilization of a Pyridine Derivative
Caption: Effect of pH on the ionization and solubility of a basic pyridine derivative.
Experimental Protocol: pH Solubility Profile
-
Prepare a series of buffers: Create a set of buffers with pH values ranging from 2 to 8 (e.g., citrate for pH 2-6, phosphate for pH 6-8).
-
Add excess compound: Add an excess amount of your solid pyridine derivative to a fixed volume of each buffer.
-
Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separate solid: Centrifuge or filter the samples to remove undissolved solid.
-
Quantify: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Analyze: Plot solubility versus pH to identify the optimal pH range for your compound.
Symptom: pH Modification is Insufficient or Not Feasible
Potential Cause: The compound may be non-basic, or the required pH for solubilization is incompatible with your experimental system.
Solution 1: Co-solvent Systems
Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium.[14]
Common Co-solvents for Biological Applications
| Co-solvent | Typical Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1 - 1% (v/v) | Potent solvent, but can be toxic to cells at >1%. |
| Ethanol | 1 - 5% (v/v) | Generally well-tolerated by cells at low concentrations. |
| Polyethylene Glycol (PEG 300/400) | 5 - 20% (v/v) | Often used in in vivo formulations. |
| Propylene Glycol | 5 - 20% (v/v) | Common in both in vitro and in vivo applications. |
Experimental Protocol: Co-solvent Screening
-
Prepare stock solutions of your compound in each co-solvent being tested.
-
Create a matrix of final solutions by adding varying percentages of each co-solvent to your primary aqueous buffer.
-
Add your compound (from the stock solution) to each condition to the desired final concentration.
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 2 hours).
-
Determine the minimum percentage of each co-solvent required to maintain solubility. Remember to run a vehicle control in your biological assay to check for solvent effects.
Solution 2: Salt Formation
If your pyridine derivative is sufficiently basic, creating a stable, solid salt form can dramatically improve aqueous solubility and dissolution rate.[13][17][18] This is a preferred strategy in drug development for creating a consistent and manufacturable active pharmaceutical ingredient (API).[18]
Common Counterions for Basic Drugs:
-
Hydrochloride
-
Sulfate
-
Mesylate
-
Tosylate
-
Maleate
-
Tartrate
Protocol: Small-Scale Salt Screening
-
Dissolve the pyridine derivative (free base) in a suitable organic solvent (e.g., acetone, diethyl ether, isopropanol).[12]
-
Add a stoichiometric equivalent of the desired acid (e.g., HCl in isopropanol).
-
Stir the mixture at room temperature. Salt formation is often indicated by the precipitation of a solid.[12]
-
Isolate the solid by filtration, wash with the solvent, and dry under vacuum.
-
Characterize the resulting salt (e.g., by melting point, NMR) and test its aqueous solubility compared to the free base.
Part 3: Advanced Strategies for Highly Challenging Compounds
For pyridine derivatives that remain insoluble despite the above interventions, advanced formulation techniques are necessary. These methods are particularly relevant in later-stage drug development.
Strategy: Amorphous Solid Dispersions
Poor solubility is often linked to high crystal lattice energy. A solid dispersion is a system where the drug is dispersed in an amorphous (non-crystalline) state within a hydrophilic polymer matrix.[19][20][21] This amorphous form lacks a crystal lattice, circumventing the energy barrier for dissolution and often leading to significantly enhanced apparent solubility and dissolution rates.[22]
Mechanism of Solid Dispersion
Caption: Workflow for creating an amorphous solid dispersion to enhance solubility.
Commonly Used Polymers:
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl methylcellulose (HPMC)[19]
-
Soluplus®
-
Copolymers like PVP/VA
Methods for Preparation:
-
Solvent Evaporation/Spray Drying: The drug and polymer are co-dissolved in a common volatile solvent, which is then rapidly removed (e.g., by spraying into a hot gas stream), trapping the drug in an amorphous state within the polymer.[19][21][22]
-
Hot Melt Extrusion (HME): The drug and polymer are mixed and heated until molten, then extruded. Upon cooling, the mixture solidifies into an amorphous dispersion. This method avoids the use of organic solvents.[21][22]
These advanced techniques typically require specialized equipment and expertise and are often employed when a compound shows significant promise but is hampered by "brick dust" insolubility.
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
- 4. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. sarchemlabs.com [sarchemlabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jscimedcentral.com [jscimedcentral.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Pyridine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. wjpls.org [wjpls.org]
- 20. jddtonline.info [jddtonline.info]
- 21. japsonline.com [japsonline.com]
- 22. contractpharma.com [contractpharma.com]
workup procedure for reactions involving 2-Bromopyridine-3,4-diamine
Technical Support Center: 2-Bromopyridine-3,4-diamine
A Senior Application Scientist's Guide to Reaction Workup, Purification, and Troubleshooting
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common challenges encountered during experimental workups. My aim is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your own research.
Part 1: Fundamentals and Safety
This section covers the essential properties and safety protocols that must be understood before beginning any experiment.
Q1: What are the key structural features and physicochemical properties of this compound that influence its reactivity and workup?
Answer: this compound is a highly functionalized heterocyclic building block. Its behavior in reactions and during workup is dictated by three key structural elements:
-
The Pyridine Ring: As an electron-deficient aromatic system, the pyridine ring activates the C2-bromine atom for nucleophilic aromatic substitution and facilitates oxidative addition in palladium-catalyzed cross-coupling reactions.[1]
-
The C2-Bromo Group: This serves as an excellent leaving group and a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings).[1][2]
-
The Ortho-Diamine Moiety (C3-NH₂ and C4-NH₂): This is the primary site for constructing fused heterocyclic systems. The adjacent amino groups readily condense with electrophilic partners like aldehydes, ketones, carboxylic acids, and their derivatives to form fused imidazole rings, which are common scaffolds in medicinal chemistry.[3]
These features make the molecule a potent intermediate but also introduce challenges related to stability, solubility, and purification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₅H₆BrN₃ | [4] |
| Molecular Weight | 188.03 g/mol | [4] |
| Appearance | Solid (form may vary by supplier) | N/A |
| CAS Number | 189230-41-9 | [4] |
| Key Reactivity | Ortho-diamine condensation, Pd-catalyzed cross-coupling |[1][3] |
Q2: What are the essential safety precautions for handling this compound?
Answer: Based on aggregated GHS data, this compound is hazardous and requires careful handling.[4] Always consult the specific Safety Data Sheet (SDS) provided by your supplier before use.[5][6]
Core Safety Mandates:
-
Engineering Controls: Always handle this solid compound in a certified chemical fume hood to avoid inhalation of dust or aerosols.[7] Ensure an eyewash station and safety shower are readily accessible.[6]
-
Personal Protective Equipment (PPE):
-
Handling Practices: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6]
Table 2: GHS Hazard Identification
| Hazard Code | Description | Source |
|---|---|---|
| H302 | Harmful if swallowed | [4] |
| H312 | Harmful in contact with skin | [4] |
| H332 | Harmful if inhaled | [4] |
| H315 | Causes skin irritation | [4] |
| H319 | Causes serious eye irritation | [4] |
| H335 | May cause respiratory irritation |[4] |
Part 2: General Workup and Purification Strategies
This section outlines standard procedures for isolating and purifying products derived from this compound.
Q3: I've completed my reaction. What is a robust, general-purpose aqueous workup procedure?
Answer: A standard liquid-liquid extraction is the most common method for isolating products from reactions involving this reagent. The goal is to separate your organic product from inorganic salts, unreacted polar starting materials, and aqueous-soluble byproducts. The workflow below is a reliable starting point.
Caption: General workflow for aqueous workup.
Step-by-Step Protocol:
-
Reaction Quench: Once the reaction is complete, cool it to room temperature. Cautiously add deionized water or a saturated aqueous solution (e.g., ammonium chloride for pH-neutral conditions, or sodium bicarbonate to neutralize acids) to dissolve inorganic salts and quench reactive species.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Repeat the extraction 2-3 times to maximize product recovery.[2]
-
Combine & Wash: Combine the organic layers. Wash them sequentially with deionized water and then with a saturated brine (NaCl) solution. The brine wash helps to break up emulsions and removes the bulk of the dissolved water from the organic phase.[3][8]
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and wash it with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[9]
Q4: My product appears to have significant water solubility, leading to poor recovery during extraction. How can I improve this?
Answer: This is a common issue, especially if your product retains the polar diamine functionality or other hydrogen-bonding groups.
Causality: The N-H bonds in the amino groups can form strong hydrogen bonds with water, increasing the product's partitioning into the aqueous phase.
Troubleshooting Strategies:
-
Increase Aqueous Layer Salinity: Before extraction, saturate the aqueous layer with sodium chloride. This is known as "salting out." It decreases the solubility of organic compounds in the aqueous phase by reducing the amount of "free" water available for solvation, thereby driving your product into the organic layer.
-
Use a More Polar Extraction Solvent: If you are using a non-polar solvent like hexanes or ether, switch to a more polar one like ethyl acetate or dichloromethane. For very polar products, a 9:1 mixture of DCM/isopropanol can be effective, but be aware it will also pull more water and polar impurities.
-
Continuous Liquid-Liquid Extraction: For highly water-soluble compounds, a continuous extraction apparatus may be necessary to achieve good recovery, although this is more complex to set up.
-
Back-Extraction (for basic products): If your product is basic (which is likely), you can sometimes use pH to your advantage.
-
Make the aqueous layer basic (pH > 9) with NaOH or K₂CO₃ to ensure your amine product is in its freebase form, which is typically less water-soluble.[3]
-
Extract with your organic solvent.
-
Caution: This method is only suitable if your product is stable to basic conditions.
-
Q5: What are the best practices for purifying products derived from this compound?
Answer: The two primary methods are flash column chromatography and recrystallization. The choice depends on the nature of the product and impurities.
1. Flash Column Chromatography:
-
When to Use: This is the workhorse method for separating mixtures of compounds with different polarities. It is ideal for removing unreacted starting materials, non-polar byproducts, and polar baseline impurities.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): The choice of solvent system is critical. Start with a non-polar solvent (e.g., Hexanes or Heptane) and titrate in a more polar solvent (e.g., Ethyl Acetate). A typical gradient might be from 100% Hexanes to 50-100% Ethyl Acetate. For more polar products, adding a small amount of methanol (1-10%) to a DCM or EtOAc mobile phase may be necessary. A few drops of triethylamine (Et₃N) can be added to the eluent to prevent the streaking of basic (amine-containing) compounds on the acidic silica gel.
-
Monitoring: Follow the separation using Thin Layer Chromatography (TLC) to identify the fractions containing your desired product.[3]
2. Recrystallization:
-
When to Use: This method is excellent for purifying solid products that are highly crystalline and when the main impurities have different solubility profiles. It can be very effective for removing trace amounts of impurities from a product that is already >90% pure.
-
Procedure:
-
Dissolve the crude solid in a minimum amount of a suitable hot solvent.
-
Allow the solution to cool slowly and undisturbed. The product should crystallize out as the solubility decreases, leaving impurities behind in the solvent (mother liquor).
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Common solvents to screen include ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures like ethanol/water or hexane/ethyl acetate.
Part 3: Troubleshooting Specific Experimental Issues
This section addresses common problems encountered during reactions and suggests corrective actions.
Q6: My reaction mixture turned dark brown or black upon heating or exposure to air. The crude product is a tar. What happened?
Answer: Aromatic amines, and especially ortho-diamines, are highly susceptible to oxidative decomposition.
Causality: The lone pairs on the nitrogen atoms are easily oxidized, leading to the formation of highly colored, polymeric radical species. This process is often accelerated by heat, light, and trace metal impurities.
Preventative Measures:
-
Maintain an Inert Atmosphere: Always run reactions involving this compound under an inert atmosphere of nitrogen or argon.[8] This is the most critical step to prevent oxidation.
-
Use Degassed Solvents: Solvents can contain dissolved oxygen. Degas your solvents before use by sparging with nitrogen/argon or by using a freeze-pump-thaw technique.
-
Limit Exposure to Air During Workup: Perform the workup as quickly as possible. When concentrating the product, avoid leaving it on the rotary evaporator for an extended period after the solvent has been removed, especially if it is still warm.
-
Storage: Store the starting material and any purified intermediates under an inert atmosphere in a dark, cool place.
Caption: Troubleshooting product decomposition.
Q7: I am attempting a palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) on the C2-bromo position, but my main product is the debrominated starting material. How can I fix this?
Answer: Debromination is a common side reaction in palladium catalysis, especially with electron-rich substrates.
Causality: The catalytic cycle can be diverted. Instead of reductive elimination to form the desired C-C or C-N bond, a proton source (like water, alcohol, or even an amine) can intercept a key intermediate, leading to the replacement of the bromine with a hydrogen atom.
Troubleshooting Strategies:
-
Use Anhydrous Conditions: Water is often the proton source. Ensure your solvents and reagents are rigorously dried. Flame-dry your glassware under vacuum and backfill with an inert gas.[8]
-
Choice of Base: Some bases can promote debromination. If you are using a hydroxide or alkoxide base, consider switching to a non-nucleophilic inorganic base like K₃PO₄, K₂CO₃, or Cs₂CO₃.[8]
-
Ligand Selection: The ligand on the palladium catalyst is crucial. Bulky, electron-rich phosphine ligands (e.g., SPhos, Xantphos) often accelerate the desired reductive elimination step, outcompeting the debromination pathway.[8]
-
Reaction Temperature and Time: Lowering the reaction temperature or reducing the reaction time can sometimes minimize side reactions. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C5H6BrN3 | CID 52180804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction [mdpi.com]
Technical Support Center: Scaling Up the Sandmeyer Reaction for Bromopyridine Synthesis
Welcome to the technical support center for the synthesis of bromopyridines via the Sandmeyer reaction. This guide is designed for researchers, scientists, and drug development professionals who are looking to move beyond bench-scale synthesis and require robust, scalable, and safe protocols. We will delve into the causality behind experimental choices, provide field-proven troubleshooting advice, and offer detailed procedures to ensure the successful and safe scale-up of this critical transformation.
Core Principles: Why the Sandmeyer Reaction?
The Sandmeyer reaction is a powerful tool for introducing a bromide (or other halide/pseudohalide) onto an aromatic ring, a transformation that is often difficult to achieve with high regioselectivity through direct electrophilic halogenation, especially on electron-deficient rings like pyridine.[1] The reaction proceeds through two fundamental stages:
-
Diazotization: A primary aromatic amine, in this case, an aminopyridine, is converted into a highly reactive diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid at low temperatures (typically 0–5 °C).[2][3]
-
Copper-Catalyzed Halogenation: The diazonium salt is then decomposed in the presence of a copper(I) bromide (CuBr) catalyst. This step proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, where the copper(I) species facilitates the replacement of the diazonium group with a bromide, liberating nitrogen gas.[4][5]
The overall transformation provides a reliable method to install a bromo substituent at the precise location of the initial amino group.[1]
Caption: The two-stage mechanism of the Sandmeyer reaction.
Frequently Asked Questions (FAQs)
Q1: Why is strict temperature control (0–5 °C) so critical during diazotization?
A: Pyridyl diazonium salts are often less stable than their aniline-derived counterparts and can be explosive if isolated.[6][7] The primary reason for low-temperature control is to prevent the premature decomposition of the diazonium salt. At temperatures above 5-10 °C, the diazonium salt can readily decompose to form undesired phenol byproducts (pyridols) via reaction with water or engage in other side reactions, significantly reducing the yield of the desired bromopyridine.[7][8] On a large scale, this decomposition is also exothermic and can lead to a dangerous thermal runaway.
Q2: What is the role of the strong acid (HBr) in the diazotization step?
A: The strong acid serves three primary functions:
-
Generates Nitrous Acid: It reacts with sodium nitrite (NaNO₂) to produce the active diazotizing agent, nitrous acid (HNO₂), in situ.[3]
-
Protonates the Aminopyridine: It forms the pyridinium salt, which increases the amine's solubility in the aqueous medium.
-
Prevents Azo Coupling: By keeping the reaction medium strongly acidic, it prevents the newly formed diazonium salt from coupling with unreacted aminopyridine, which would form highly colored and difficult-to-remove azo dye impurities.
Q3: Can I use copper(II) bromide (CuBr₂) instead of copper(I) bromide (CuBr)?
A: While the catalytic cycle involves both Cu(I) and Cu(II) species, the reaction is initiated by a single electron transfer from Cu(I) to the diazonium salt.[8] Therefore, Cu(I)Br is the required catalyst. Using CuBr₂ directly is generally less effective. However, some modern protocols report using a catalytic mixture of CuBr and CuBr₂ to maintain an optimal balance in the catalytic cycle and achieve maximum conversion.[9]
Q4: My reaction generates a lot of dark, tar-like material. What is it and how can I prevent it?
A: The formation of dark, often polymeric, byproducts is a common issue. This typically arises from side reactions of the highly reactive aryl radical intermediate generated during the Sandmeyer step.[4] These radicals can couple to form biaryl compounds or undergo other undesired pathways. To minimize this:
-
Ensure the diazonium salt solution is added slowly and sub-surface to the copper(I) bromide solution to maintain a low, steady concentration of the radical intermediate.
-
Maintain vigorous stirring to ensure rapid mixing and prevent localized high concentrations of reactants.
-
Confirm that the diazotization was complete and that minimal unreacted amine is carried over, as this can also lead to side products.
Q5: Is it necessary to isolate the diazonium salt before the Sandmeyer step?
A: No, and you should not attempt to. Aryl diazonium salts, especially as solids, are notoriously unstable and can be shock-sensitive and explosive.[7][10] The standard and safe procedure is to generate the diazonium salt in an aqueous solution and use it immediately in situ for the subsequent Sandmeyer reaction.[11][12]
Troubleshooting Guide for Scaling Up Bromopyridine Synthesis
Scaling up reactions often magnifies minor issues observed at the bench. This guide addresses the most common problems encountered during the scale-up of the Sandmeyer bromination.
Caption: A workflow for troubleshooting common scale-up issues.
| Problem ID | Issue | Potential Causes | Recommended Solutions & Scientific Rationale |
| TSG-001 | Low Yield or Failed Reaction | 1. Incomplete Diazotization: Insufficient acid or NaNO₂, or addition of NaNO₂ was too rapid. 2. Diazonium Decomposition: Temperature during diazotization or storage exceeded 5 °C.[7] 3. Ineffective Cu(I) Catalyst: The CuBr may have oxidized to Cu(II) upon storage. 4. Slow Sandmeyer Reaction: The substrate may be electronically deactivated, requiring higher temperatures or longer reaction times. | 1. Verify Diazotization: Before the Sandmeyer step, test for a slight excess of nitrous acid using starch-iodide paper (should turn blue). Add NaNO₂ solution dropwise to maintain temperature and ensure complete reaction. 2. Strict Temperature Control: Use a reliable cooling system (e.g., chiller bath) instead of just an ice bath for better control on a large scale. Ensure the diazonium solution is used immediately. 3. Use Fresh Catalyst: Use freshly purchased CuBr or prepare it fresh. Ensure the CuBr solution is prepared and handled under conditions that minimize air exposure. 4. Controlled Heating: After the initial exotherm from N₂ evolution subsides, the reaction may require gentle warming (e.g., to 40-60 °C) to drive it to completion. Monitor by TLC or HPLC. |
| TSG-002 | Formation of Phenolic (Pyridol) Impurity | 1. Excess Water/High Temperature: The diazonium salt reacts with water, a competing nucleophile, to form the corresponding pyridol. This is exacerbated at higher temperatures.[13] 2. Slow Sandmeyer Step: If the copper-catalyzed substitution is slow, hydrolysis becomes a more significant side reaction. | 1. Minimize Water & Control Temp: While the reaction is aqueous, using highly concentrated HBr can reduce water activity. The most critical factor is maintaining the 0-5 °C temperature range until the diazonium salt is added to the CuBr solution. 2. Ensure Active Catalyst: A highly active CuBr catalyst will accelerate the desired Sandmeyer pathway, outcompeting the hydrolysis reaction. |
| TSG-003 | Uncontrolled Exotherm or Excessive Gas Evolution | 1. Diazonium Salt Accumulation: Adding the diazonium salt solution too quickly to the CuBr solution can lead to an accumulation of the reactive intermediate, followed by a sudden, rapid decomposition.[14][15] 2. Insufficient Cooling: The cooling capacity of the reactor is insufficient for the batch size and addition rate. 3. Local Hot Spots: Poor mixing in a large reactor can create localized areas where the temperature rises, initiating rapid decomposition. | 1. Controlled Addition: The diazonium salt solution must be added at a controlled rate such that the evolution of N₂ gas is steady and the temperature can be easily managed by the cooling system. Sub-surface addition is often preferred at scale. 2. Calorimetry Data: Perform reaction calorimetry (RC1) studies at the lab scale to determine the heat of reaction and calculate the required cooling capacity for the intended scale.[15] 3. Efficient Agitation: Use an appropriate agitator (e.g., pitched-blade turbine) and confirm that mixing is efficient throughout the reactor volume. |
| TSG-004 | Difficult Workup and Product Isolation | 1. Emulsion Formation: The presence of fine copper salts and potential polymeric byproducts can lead to persistent emulsions during extraction. 2. Product Volatility: Some bromopyridines can be volatile and may be lost during solvent removal under high vacuum. 3. Copper Contamination: Residual copper salts can contaminate the product. | 1. Filtration & pH Adjustment: Filter the reaction mixture through a pad of Celite® to remove fine solids before extraction. During workup, adjusting the pH of the aqueous layer can help break emulsions. 2. Careful Solvent Removal: Use a rotary evaporator with controlled temperature and vacuum. For highly volatile products, consider distillation as the primary purification method. 3. Ammonia Wash: Washing the organic layer with an aqueous ammonia solution can help remove residual copper by forming a water-soluble copper-ammonia complex. |
Detailed Experimental Protocols
Disclaimer: These protocols are generalized. Researchers must conduct their own risk assessment and optimization for their specific substrate and scale.
Protocol 1: Diazotization of Aminopyridine (1.0 mol Scale)
Materials:
-
Aminopyridine (1.0 mol)
-
Concentrated Hydrobromic Acid (48% HBr, ~3.0 mol)
-
Sodium Nitrite (NaNO₂, 1.1 mol)
-
Deionized Water
-
Starch-iodide paper
Procedure:
-
Setup: Equip a reactor with an overhead stirrer, a thermocouple, a cooling jacket connected to a chiller, and an addition funnel. Ensure the reactor is well-ventilated.
-
Acid Charge: Charge the HBr and water to the reactor and begin cooling to 0 °C with vigorous stirring.
-
Amine Addition: Slowly add the aminopyridine to the cold acid. This may be exothermic. Maintain the internal temperature below 10 °C. Continue stirring at 0–5 °C until all solids have dissolved.
-
Nitrite Solution: In a separate vessel, dissolve the NaNO₂ in deionized water and cool the solution to ~5 °C.
-
Diazotization: Add the cold NaNO₂ solution dropwise to the aminopyridine-HBr solution via the addition funnel. CRITICAL: Maintain the internal temperature between 0–5 °C throughout the addition. The addition rate should be controlled to keep gas evolution (NOx) manageable and the temperature stable.[2]
-
Stir-out & Test: After the addition is complete, stir the resulting diazonium salt solution at 0–5 °C for an additional 30 minutes.[2] Test for a slight excess of nitrous acid by touching a drop of the solution to starch-iodide paper; it should produce an immediate blue-black color. If the test is negative, add a small amount of additional NaNO₂ solution.
-
Immediate Use: The cold diazonium salt solution is now ready for immediate use in the Sandmeyer reaction. DO NOT store this solution.
Protocol 2: Sandmeyer Bromination and Work-up
Materials:
-
Copper(I) Bromide (CuBr, 1.2 mol)
-
Concentrated Hydrobromic Acid (48% HBr, ~1.5 mol)
-
Cold Pyridyl Diazonium Salt Solution (from Protocol 1)
-
Ethyl Acetate or Toluene (for extraction)
-
Aqueous Ammonia Solution (~10%)
-
Saturated Sodium Bicarbonate Solution
-
Brine
Procedure:
-
Catalyst Solution: In a separate, larger reactor, charge the CuBr and 48% HBr. Stir until the CuBr has largely dissolved to form a dark solution. Cool this mixture to 5–10 °C.
-
Sandmeyer Reaction: Add the cold diazonium salt solution from Protocol 1 to the CuBr solution via a sub-surface addition tube. CRITICAL: The initial phase of this addition is highly exothermic due to the rapid evolution of nitrogen gas. Control the addition rate to maintain the temperature below 25 °C and keep the gas evolution vigorous but manageable.[2]
-
Completion: After the addition is complete and the initial exotherm has subsided, allow the reaction to warm to room temperature. Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion. Monitor progress by a suitable method (e.g., HPLC).
-
Quench & Extraction: Cool the reaction mixture to room temperature. Transfer to a separatory funnel (or perform the extraction in the reactor if equipped). Add the organic extraction solvent (e.g., Ethyl Acetate).
-
Washing:
-
Wash the organic layer sequentially with water.
-
Carefully wash with saturated sodium bicarbonate solution to neutralize excess acid. Vent frequently.
-
Wash with aqueous ammonia solution to remove copper salts (the aqueous layer will turn deep blue).
-
Wash with brine to break up any emulsions.
-
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude bromopyridine can be purified by vacuum distillation or crystallization.
Scale-Up and Safety Considerations
The primary hazard associated with the Sandmeyer reaction is the thermal instability of the diazonium salt intermediate.[7]
| Hazard Parameter | Typical Value/Observation | Mitigation Strategy at Scale |
| Diazotization Exotherm | Moderate to high, depending on concentration and addition rate. | Perform reaction calorimetry to quantify heat release. Ensure cooling capacity is sufficient. Use controlled, slow addition of NaNO₂.[15] |
| Diazonium Decomposition Onset | Can be as low as 40-60 °C for some salts.[15] | Never exceed 10-15 °C for the diazonium salt solution. A safety margin of at least 50 °C below the measured onset temperature is recommended.[15] |
| Sandmeyer Reaction Exotherm | High, primarily due to N₂ evolution. | Use controlled addition of the diazonium salt. Ensure adequate reactor headspace and venting for gas evolution. Model the gas evolution rate. |
| Solid Diazonium Salts | Extremely Explosive. | NEVER isolate the diazonium salt. Always generate and use it in situ as a solution.[7] |
| Waste Stream | Contains copper salts, residual organics, and is acidic. | Neutralize acidic waste streams. Precipitate copper for recovery or disposal according to local environmental regulations. |
A safety evaluation of any new Sandmeyer process is not just recommended; it is essential before attempting any scale-up.[14][16] This should include differential scanning calorimetry (DSC) on the reaction mixture to determine the onset temperature of any decomposition exotherms.
References
- 1. pharmdguru.com [pharmdguru.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. orgosolver.com [orgosolver.com]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Sandmeyer Reaction | NROChemistry [nrochemistry.com]
- 13. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. [PDF] Scale-Up and Safety Evaluation of a Sandmeyer Reaction | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Brominated Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of Brominated Heterocycles
Brominated pyridines are prevalent structural motifs in a wide array of pharmaceuticals, agrochemicals, and functional materials. The precise characterization of these compounds, including the unambiguous determination of the bromine atom's position on the pyridine ring, is a critical step in drug development and quality control. Mass spectrometry serves as a powerful analytical tool for this purpose, offering high sensitivity and detailed structural information through the analysis of fragmentation patterns.
The presence of bromine, with its two abundant isotopes (79Br and 81Br in an approximate 1:1 ratio), imparts a characteristic isotopic signature to the mass spectrum, aiding in the identification of bromine-containing fragments.[1][2] However, the fragmentation pathways can be complex and are highly dependent on the ionization method employed and the isomeric form of the analyte. This guide will dissect these complexities, providing a clear comparative framework for researchers working with these important molecules.
Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach
Electron ionization (EI) is a classic, high-energy ionization technique that induces extensive fragmentation, providing a detailed "fingerprint" of a molecule. The resulting mass spectra are highly reproducible and are valuable for library matching and initial structural elucidation.
Upon 70 eV electron impact, bromopyridine isomers undergo ionization to form a molecular radical cation ([M]•+), which then fragments through various pathways. The most prominent features in the EI mass spectra of 2-, 3-, and 4-bromopyridine are the molecular ion peaks at m/z 157 and 159, reflecting the isotopic distribution of bromine.
Comparative Analysis of EI Fragmentation Patterns
The primary fragmentation pathways for the bromopyridine radical cation involve the loss of the bromine atom, cleavage of the pyridine ring, and rearrangements. While all three isomers exhibit some common fragments, the relative abundances of these fragments differ significantly, allowing for their differentiation.
A key differentiator among the isomers is the propensity for the loss of a bromine radical (•Br) versus ring fragmentation.
Table 1: Key Fragment Ions in the EI Mass Spectra of Bromopyridine Isomers
| m/z | Ion Structure/Fragment Loss | 2-Bromopyridine (Relative Abundance %) | 3-Bromopyridine (Relative Abundance %) | 4-Bromopyridine (Relative Abundance %) |
| 157/159 | [M]•+ | 100/98 | 100/98 | 100/98 |
| 78 | [M - Br]+ | 65 | 85 | 95 |
| 51 | [C4H3]+ | 40 | 50 | 35 |
| 52 | [C4H4]+ | 25 | 30 | 20 |
Data sourced and compiled from the NIST Mass Spectrometry Data Center.[3][4][5]
Observations and Mechanistic Insights:
-
Loss of Bromine ([M - Br]+): The most significant fragmentation pathway for all isomers is the loss of the bromine radical, leading to the pyridinium cation at m/z 78. The abundance of this ion is highest for 4-bromopyridine and lowest for 2-bromopyridine. This suggests that the resulting pyridinium cation is most stable when the positive charge is delocalized from the para position relative to the initial C-Br bond cleavage.
-
Ring Fragmentation: Subsequent fragmentation of the pyridinium cation (m/z 78) leads to the formation of smaller fragments, such as the cyclobutadienyl cation radical at m/z 52 and the C4H3+ ion at m/z 51. The relative intensities of these ions also vary between the isomers, providing additional points of comparison.
Fragmentation Pathways under Electron Ionization
The following diagrams illustrate the primary fragmentation pathways for the bromopyridine isomers under EI conditions.
Caption: Primary EI fragmentation of bromopyridine isomers.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): A Softer Approach for Structural Interrogation
Electrospray ionization (ESI) is a soft ionization technique that typically produces protonated molecules, [M+H]+, with minimal in-source fragmentation. To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed, where the protonated precursor ion is isolated and subjected to collision-induced dissociation (CID).[6] This approach is particularly relevant for compounds analyzed by liquid chromatography-mass spectrometry (LC-MS), a cornerstone of modern drug development.
Fragmentation of Protonated Bromopyridines
The fragmentation of protonated bromopyridines is expected to proceed through different pathways compared to their radical cation counterparts formed in EI. The location of protonation, likely the nitrogen atom, will direct the subsequent fragmentation cascade.
Predicted ESI-MS/MS Fragmentation Pathways:
For protonated bromopyridines ([C5H5BrN]+, m/z 158/160), the most likely fragmentation pathways upon CID are:
-
Loss of HBr: This would result in a pyridyne cation at m/z 77. This is a common fragmentation pathway for protonated halopyridines.
-
Loss of Br•: This pathway is less likely for protonated species compared to radical cations, but may still be observed, leading to a protonated pyridine radical cation at m/z 79.
The relative prominence of these pathways is expected to be influenced by the position of the bromine atom, as it affects the stability of the resulting fragment ions.
Caption: Predicted ESI-MS/MS fragmentation of bromopyridines.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
This protocol outlines a general procedure for the analysis of brominated pyridines using GC-MS with electron ionization.
1. Sample Preparation:
- Dissolve the bromopyridine isomer in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 10-100 µg/mL.
2. GC-MS System and Conditions:
- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
- Injector: Split/splitless injector at 250 °C.
- Injection Volume: 1 µL in splitless mode.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 60 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 250 °C.
- Hold: 5 minutes at 250 °C.
- MS Transfer Line Temperature: 280 °C.
- Ion Source: Electron Ionization (EI) at 70 eV.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-200.
3. Data Analysis:
- Acquire the mass spectra and identify the molecular ion peaks and major fragment ions.
- Compare the fragmentation patterns of the different isomers.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis
This protocol provides a general method for the analysis of brominated pyridines using LC-MS/MS with electrospray ionization.
1. Sample Preparation:
- Dissolve the bromopyridine isomer in a suitable solvent compatible with reversed-phase chromatography (e.g., methanol or acetonitrile) to a concentration of 1-10 µg/mL.
2. LC-MS/MS System and Conditions:
- Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
- Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
- LC Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient:
- Start at 5% B.
- Linearly increase to 95% B over 5 minutes.
- Hold at 95% B for 2 minutes.
- Return to 5% B and equilibrate for 3 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2 µL.
- Ion Source: Electrospray Ionization (ESI) in positive ion mode.
- Capillary Voltage: 3500 V.
- Gas Temperature: 300 °C.
- Gas Flow: 8 L/min.
- Nebulizer Pressure: 35 psi.
- Sheath Gas Temperature: 350 °C.
- Sheath Gas Flow: 11 L/min.
- MS/MS Analysis:
- Select the protonated precursor ions [M+H]+ at m/z 158 and 160.
- Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and observe the product ions.
3. Data Analysis:
- Acquire the product ion spectra for each isomer at different collision energies.
- Identify the characteristic fragment ions and neutral losses.
- Compare the fragmentation patterns to differentiate the isomers.
Conclusion and Future Perspectives
The mass spectrometric fragmentation of brominated pyridines is a rich field of study, providing essential information for the structural characterization of these important compounds. Electron ionization provides a robust fragmentation pattern that allows for clear differentiation of the 2-, 3-, and 4-bromo isomers based on the relative abundances of key fragment ions. Electrospray ionization coupled with tandem mass spectrometry offers a complementary approach, particularly for samples introduced via liquid chromatography, with fragmentation pathways directed by the site of protonation.
Further research into the detailed ESI-MS/MS fragmentation mechanisms of all three isomers, supported by high-resolution mass spectrometry and computational chemistry, would provide a more complete picture and enhance the ability to confidently identify these isomers in complex matrices. The experimental protocols provided in this guide serve as a solid foundation for researchers to develop and validate their own analytical methods for the characterization of brominated pyridines and related compounds.
References
- 1. 3,5-Dibromopyridine [webbook.nist.gov]
- 2. Pyridine, 3-bromo- [webbook.nist.gov]
- 3. Pyridine, 2-bromo- [webbook.nist.gov]
- 4. Pyridine, 3-bromo- [webbook.nist.gov]
- 5. Pyridine, 2-bromo- [webbook.nist.gov]
- 6. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 7. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Alternative Synthesis Routes for Substituted Diaminopyridines
Authored for Researchers, Scientists, and Drug Development Professionals
Substituted diaminopyridines represent a cornerstone in modern medicinal chemistry and materials science. Their unique structural motif, characterized by a pyridine ring adorned with two amino groups, imparts a range of physicochemical properties that make them invaluable as key building blocks for pharmaceuticals, agrochemicals, and functional materials. The strategic placement of these amino groups, along with other substituents, allows for the fine-tuning of a molecule's biological activity and material properties. This guide provides a comparative analysis of the primary synthetic methodologies for accessing this critical class of compounds, offering in-depth technical insights, experimental protocols, and supporting data to aid researchers in selecting the most appropriate route for their specific needs.
Classical Approaches: Direct Amination and Manipulation of Pre-functionalized Pyridines
The Chichibabin Amination: A Classic C-H Functionalization
The Chichibabin reaction, first reported in 1914, is a direct amination of the pyridine ring using sodium amide (NaNH₂) or a related strong base.[1][2] This nucleophilic aromatic substitution of a hydride ion is a powerful method for introducing an amino group at the 2- and 6-positions of the pyridine ring.[3][4]
Mechanism and Rationale: The reaction proceeds via the nucleophilic addition of the amide anion to the electron-deficient C2 position of the pyridine ring, forming a Meisenheimer-like intermediate.[4] Aromatization is then achieved through the elimination of a hydride ion, which subsequently reacts with an acidic proton source (like the newly introduced amino group or ammonia) to liberate hydrogen gas.[2] The driving force for this reaction is the formation of the stable aromatic product.
References
A Comparative Guide to the Biological Activity of 2-Bromopyridine-3,4-diamine Derivatives in Drug Discovery
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent electronic properties and ability to form multiple hydrogen bonds make it a privileged structure in drug design. Among the vast array of pyridine-containing compounds, derivatives of 2-Bromopyridine-3,4-diamine have emerged as versatile precursors for the synthesis of fused heterocyclic systems, particularly imidazo[4,5-b]pyridines, which exhibit a remarkable spectrum of biological activities. This guide provides a comprehensive comparison of these derivatives, focusing on their anticancer and antimicrobial potential, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Strategic Advantage of the Imidazo[4,5-b]pyridine Scaffold
The fusion of an imidazole ring with a pyridine nucleus to form the imidazo[4,5-b]pyridine core is a strategic design element in medicinal chemistry. This structural motif is bioisosteric to purines, the fundamental building blocks of nucleic acids. This resemblance allows imidazo[4,5-b]pyridine derivatives to interact with a wide range of biological targets, including protein kinases, which are often dysregulated in diseases like cancer. The synthetic pathway to these valuable compounds frequently commences with 2,3-diaminopyridine or its substituted analogs, such as those derived from this compound. The bromine atom at the 6-position of the resulting imidazo[4,5-b]pyridine offers a convenient handle for further structural modifications through cross-coupling reactions, enabling the exploration of a broad chemical space and the fine-tuning of biological activity.
Part 1: Comparative Analysis of Anticancer Activity
Derivatives of imidazo[4,5-b]pyridine have demonstrated significant potential as anticancer agents, with a notable mechanism of action being the inhibition of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key regulator of transcription and its inhibition can lead to the suppression of anti-apoptotic proteins, thereby inducing cancer cell death.
Comparative Efficacy Against Cancer Cell Lines
A study by Abouzid et al. explored a series of novel imidazo[4,5-b]pyridine derivatives and evaluated their anticancer activity against breast (MCF-7) and colon (HCT116) cancer cell lines. The results, summarized in the table below, highlight the potent and, in some cases, superior activity of these novel compounds when compared to the established multi-kinase inhibitor, Sorafenib.
| Compound | MCF-7 IC₅₀ (µM)[1] | HCT116 IC₅₀ (µM)[1] | CDK9 Inhibition IC₅₀ (µM)[1] |
| Derivative I | 1.23 | 2.11 | 0.63 |
| Derivative II | 2.54 | - | 0.88 |
| Derivative IIIa | 3.11 | - | 1.12 |
| Derivative VI | 4.52 | - | 1.32 |
| Derivative VIIa | 5.01 | - | 0.95 |
| Derivative VIIc | - | 3.18 | 0.71 |
| Derivative VIII | 1.87 | 1.98 | 0.68 |
| Derivative IX | 2.03 | 2.45 | 0.74 |
| Sorafenib | 6.21 | 5.43 | 0.76 |
| Etoposide | 4.95 | 4.22 | - |
A lower IC₅₀ value indicates greater potency.
The data clearly demonstrates that several of the synthesized imidazo[4,5-b]pyridine derivatives exhibit potent anticancer activity, with IC₅₀ values in the low micromolar range. Notably, compounds I , VIII , and IX show broad-spectrum activity against both MCF-7 and HCT116 cell lines, with potencies significantly exceeding that of Sorafenib.[1] Furthermore, the strong correlation between the anticancer activity and CDK9 inhibition suggests a clear mechanism of action for these compounds.[1]
Structure-Activity Relationship (SAR) Insights
The bromine atom at the 6-position of the imidazo[4,5-b]pyridine core serves as a crucial point for diversification. Structure-activity relationship studies have revealed that the nature of the substituent at this position significantly influences the biological activity. For instance, the introduction of various aryl or heteroaryl groups through Suzuki coupling reactions can modulate the potency and selectivity of these compounds as kinase inhibitors.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The following protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin or Etoposide).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable software.
Causality and Validation: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. The reduction of MTT by mitochondrial dehydrogenases in living cells to a purple formazan product is the basis of this assay. The amount of formazan produced is directly proportional to the number of viable cells. This protocol includes controls (vehicle and positive) to ensure the validity of the results. The vehicle control accounts for any effects of the solvent, while the positive control confirms the assay is working as expected.
Part 2: Comparative Analysis of Antimicrobial Activity
The imidazo[4,5-b]pyridine scaffold has also been investigated for its antimicrobial properties. The structural similarity to purines can be exploited to interfere with essential metabolic pathways in bacteria and fungi.
Comparative Efficacy Against Microbial Strains
A study on amidino-substituted imidazo[4,5-b]pyridines, which can be synthesized from bromo-substituted precursors, evaluated their antibacterial activity against a panel of Gram-positive and Gram-negative bacteria.[2] The results are presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound | E. coli MIC (µM)[2] | S. aureus MIC (µM) | S. pneumoniae MIC (µM) |
| Derivative 14 (bromo-substituted) | 32 | >64 | >64 |
| Ampicillin | - | - | - |
| Ciprofloxacin | - | - | - |
A lower MIC value indicates greater potency.
While most of the tested imidazo[4,5-b]pyridine derivatives in this particular study showed limited antibacterial activity, the bromo-substituted derivative 14 displayed moderate activity against E. coli.[2] This finding suggests that with further optimization of the substituents, more potent antimicrobial agents based on this scaffold can be developed. Other studies on different imidazo[4,5-b]pyridine derivatives have reported more promising antimicrobial activities, with some compounds exhibiting MIC values in the low microgram per milliliter range against various bacterial and fungal strains.[3]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The following protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control (standard antibiotic, e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Growth control (broth with inoculum)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions, as well as to the growth control well. The negative control well receives only broth.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Causality and Validation: This method directly assesses the ability of a compound to inhibit microbial growth. The inclusion of a growth control ensures that the bacteria are viable and the medium is suitable for growth. The negative control confirms the sterility of the medium. The positive control (a standard antibiotic) provides a benchmark for the activity of the test compounds and validates the assay's sensitivity.
Visualizations
Signaling Pathway
Caption: Simplified CDK9 signaling pathway and the point of inhibition.
Experimental Workflow
Caption: Experimental workflow for the in vitro anticancer MTT assay.
Conclusion
Derivatives of this compound, particularly the resulting imidazo[4,5-b]pyridines, represent a highly promising class of compounds with significant potential in anticancer and antimicrobial drug discovery. Their structural analogy to purines provides a strong rationale for their interaction with key biological targets. The comparative data presented in this guide demonstrates that these novel derivatives can exhibit potency comparable or even superior to established drugs. The synthetic tractability of these compounds, especially the ability to functionalize the bromo-substituent, allows for extensive structure-activity relationship studies and the optimization of their biological profiles. The detailed experimental protocols provided herein offer a solid foundation for researchers to further explore the therapeutic potential of this versatile chemical scaffold.
References
- 1. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity Assessment of 2-Bromopyridine-3,4-diamine by HPLC
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is a critical parameter that directly influences the safety and efficacy of the final drug product.[1][2] 2-Bromopyridine-3,4-diamine is a key building block in the synthesis of various pharmaceutical compounds. Therefore, a robust and reliable analytical method for assessing its purity is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity determination of this compound, supported by a detailed experimental protocol.
The Criticality of Purity in Pharmaceutical Intermediates
Impurities in a pharmaceutical intermediate like this compound can arise from various sources, including starting materials, by-products of the synthesis, and degradation products.[3] These impurities can potentially be carried through subsequent synthetic steps, ultimately contaminating the final API. Regulatory agencies such as the FDA and EMA have stringent requirements for the control of impurities in drug substances.[2]
HPLC: The Gold Standard for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[2] It excels at separating complex mixtures, making it ideal for identifying and quantifying impurities in pharmaceutical intermediates.[2]
This section details a scientifically sound, step-by-step HPLC method for the purity assessment of this compound. The choices within this protocol are grounded in the chemical properties of the analyte and best practices in analytical chemistry.
1. Instrumentation and Chromatographic Conditions:
| Parameter | Specification | Rationale |
| HPLC System | Quaternary Gradient HPLC with UV-Vis Detector | A quaternary system provides flexibility in mobile phase composition, which is crucial for method development and optimization. A UV-Vis detector is suitable for aromatic compounds like this compound. |
| Column | C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase is a versatile choice for the separation of moderately polar to non-polar compounds. The specified dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic mobile phase helps to protonate the amine groups in the analyte, leading to better peak shape and retention on the reverse-phase column. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reverse-phase HPLC with good UV transparency. |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B; 35-40 min: 10% B | A gradient elution is necessary to separate compounds with a range of polarities, which is expected for the analyte and its potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 280 nm | Aromatic amines typically exhibit strong UV absorbance around this wavelength.[4] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a diluent (e.g., 50:50 water:acetonitrile) to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Rationale: Consistent and accurate preparation of standards and samples is fundamental for reliable quantification. The choice of diluent should ensure the analyte's solubility and compatibility with the mobile phase.
3. Method Validation:
To ensure the developed method is suitable for its intended purpose, it must be validated according to ICH guidelines.[5][6] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated by analyzing a placebo and spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the standard solution.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by analyzing samples with known amounts of the analyte (spiked samples).
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. tpcj.org [tpcj.org]
A Senior Application Scientist's Guide to Palladium Catalysts for C-N Coupling: A Comparative Study
For correspondence: --INVALID-LINK--
Abstract
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Among the methodologies available, the palladium-catalyzed Buchwald-Hartwig amination has become the preeminent strategy due to its broad substrate scope and functional group tolerance. The efficacy of this transformation is critically dependent on the choice of the palladium catalyst system, specifically the ancillary ligand that coordinates to the metal center. This guide provides a comparative analysis of common palladium catalyst systems for C-N cross-coupling reactions, offering insights into their performance based on experimental data. We will explore the evolution of these catalysts, delve into the mechanistic intricacies of the catalytic cycle, and provide practical protocols for catalyst screening and reaction setup. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their C-N coupling strategies.
Introduction: The Enduring Importance of C-N Bonds
The arylamine structural motif is ubiquitous in a vast array of biologically active molecules and functional organic materials. Consequently, the development of efficient and general methods for their synthesis is of paramount importance. While classical methods like the Ullmann condensation and nucleophilic aromatic substitution have their merits, they often require harsh reaction conditions and exhibit limited substrate scope. The advent of the palladium-catalyzed Buchwald-Hartwig amination in the mid-1990s revolutionized the field, offering a milder and more versatile approach to C-N bond formation.
The success of this reaction is a testament to the power of ligand design in catalysis. The electronic and steric properties of the ligand bound to the palladium center dictate the efficiency of the key steps in the catalytic cycle: oxidative addition and reductive elimination. This guide will focus on a comparative study of the most successful classes of ligands and the corresponding palladium precatalysts that have emerged over the past two decades.
The Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the reaction mechanism is crucial for rational catalyst selection and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination is depicted below.
A Comparative Guide to the X-ray Crystal Structures of Pyridine-3,4-Diamine Derivatives: Unveiling the Interplay of Molecular Conformation and Crystal Packing
For researchers, medicinal chemists, and materials scientists, a deep understanding of the three-dimensional structure of molecules is paramount for rational drug design and the engineering of novel materials. Pyridine-3,4-diamine and its derivatives represent a critical scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The precise arrangement of atoms within the crystal lattice, dictated by a delicate balance of intermolecular forces, governs key physicochemical properties such as solubility, stability, and bioavailability. This guide provides a comparative analysis of the X-ray crystal structures of pyridine-3,4-diamine derivatives, offering insights into the interplay between substituent effects, molecular conformation, and supramolecular assembly.
The Significance of Structural Analysis in Drug Development
The spatial arrangement of functional groups in a molecule, along with its overall shape, determines its ability to interact with biological targets. For pyridine-3,4-diamine derivatives, the relative orientation of the amino groups and the electronic properties of the pyridine ring are crucial for their therapeutic action.[3] X-ray crystallography provides an atomic-level snapshot of the solid-state conformation and the intricate network of intermolecular interactions that stabilize the crystal structure. This information is invaluable for understanding structure-activity relationships (SAR) and for guiding the design of next-generation therapeutic agents with improved efficacy and developability.
Experimental Methodology: From Powder to Precision
The journey to elucidating a crystal structure begins with the synthesis of the target compound and subsequent crystallization. While various synthetic routes to pyridine-3,4-diamine and its derivatives have been reported, obtaining single crystals suitable for X-ray diffraction can be a significant bottleneck.[4][5]
A Generalized Crystallization Protocol
A common method for obtaining high-quality single crystals is through slow evaporation or vapor diffusion techniques. A typical workflow is outlined below:
Figure 1: A generalized experimental workflow for obtaining and analyzing the X-ray crystal structure of a pyridine-3,4-diamine derivative.
The choice of solvent is critical and often requires extensive screening. A solvent system that allows for slow, controlled precipitation of the solute is ideal. Once suitable crystals are obtained, they are mounted on a goniometer and subjected to a beam of X-rays. The resulting diffraction pattern is then used to solve and refine the crystal structure.
Comparative Structural Analysis: A Case Study Approach
To illustrate the impact of substitution on the crystal packing and intermolecular interactions, we will compare the crystal structure of the parent 3,4-diaminopyridine with one of its derivatives. For this guide, we will consider the crystal structure of 3,4-diaminopyridine dihydrogen phosphate, as detailed structural information is readily available in the literature.[6][7]
3,4-Diaminopyridine: The Unsubstituted Core
In the crystal structure of many diaminopyridine isomers, N–H…N hydrogen bonds are a dominant feature in forming the primary structural motifs.[8] Specifically for 3,4-diaminopyridine, these interactions, along with π–π stacking, are expected to play a significant role in the crystal packing.
3,4-Diaminopyridine Dihydrogen Phosphate: The Influence of a Counter-ion
The introduction of a dihydrogen phosphate counter-ion dramatically alters the intermolecular interaction landscape. In the crystal structure of 3,4-diaminopyridine dihydrogen phosphate, the protonation of the pyridine nitrogen (N1) leads to a significant change in the C1-N1-C5 bond angle, increasing it to 121.47(2)° from 115.69(19)° in the neutral species.[7]
The crystal packing is dominated by a robust network of hydrogen bonds involving the protonated diamino-pyridinium cation and the dihydrogen phosphate anion. The dihydrogen phosphate anions themselves form infinite chains via O-H...O hydrogen bonds.[6] These inorganic macroanions are then bridged by the organic cations through strong N-H...O hydrogen bonds.[6]
| Parameter | 3,4-Diaminopyridine (Neutral - Predicted) | 3,4-Diaminopyridine Dihydrogen Phosphate |
| Primary Interactions | N-H...N hydrogen bonds, π-π stacking[8] | N-H...O and O-H...O hydrogen bonds[6] |
| Key Supramolecular Synthons | Chains or sheets formed by N-H...N interactions | Infinite chains of (H₂PO₄)⁻, bridged by organic cations[6][7] |
| Pyridine N Protonation | No | Yes[7] |
| C1-N1-C5 Angle | ~115.7°[7] | ~121.5°[7] |
Table 1: Comparison of key structural features between neutral 3,4-diaminopyridine and its dihydrogen phosphate salt.
Visualizing Intermolecular Interactions
The network of hydrogen bonds is a critical determinant of the crystal's overall architecture. Graphviz diagrams can be used to represent these interactions schematically.
Figure 2: A simplified representation of the hydrogen bonding network in 3,4-diaminopyridine dihydrogen phosphate, highlighting the phosphate chains and their linkage via the organic cation.
Structure-Property Relationships and Implications for Drug Design
The observed differences in the crystal structures of pyridine-3,4-diamine and its salt have significant implications for their physicochemical properties. The extensive and strong hydrogen bonding network in the dihydrogen phosphate salt likely contributes to its higher melting point and potentially different solubility profile compared to the free base.
For drug development professionals, this comparative analysis underscores the importance of salt screening and polymorph studies. The choice of a particular salt form can profoundly impact a drug candidate's solid-state properties, which in turn affect its formulation, stability, and bioavailability. Understanding the underlying crystal packing and intermolecular interactions provides a rational basis for selecting the optimal solid form for development.
Conclusion and Future Directions
The crystal structures of pyridine-3,4-diamine derivatives reveal a rich and varied landscape of intermolecular interactions. While the parent molecule likely relies on N-H...N and stacking interactions to build its solid-state architecture, the introduction of counter-ions or other substituents can lead to the formation of robust and intricate hydrogen-bonded networks.[8]
Future work should focus on systematically crystallizing a wider range of pyridine-3,4-diamine derivatives with diverse substituents to build a comprehensive library of structures. This will enable the development of more predictive models for crystal packing and the rational design of molecules with tailored solid-state properties. Accessing and contributing to crystallographic databases, such as the Cambridge Structural Database (CSD), is crucial for advancing our collective understanding in this field.[9][10][11]
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 5. CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Research Portal [iro.uiowa.edu]
- 10. Search - Access Structures [ccdc.cam.ac.uk]
- 11. Crystal Structures Submitted to the CSD – Anstey Research Group [mitchanstey.org]
A Comparative Spectroscopic Guide to 2,3-Diamino-5-bromopyridine
This guide provides an in-depth spectroscopic characterization of 2,3-diamino-5-bromopyridine, a crucial building block in the synthesis of various heterocyclic compounds.[1][2] For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's spectral signature is paramount for quality control, reaction monitoring, and structural elucidation. Here, we present a comprehensive analysis using Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
To provide a richer context, we will compare the spectral data of 2,3-diamino-5-bromopyridine with two structurally similar, commercially available alternatives: 2,3-diaminopyridine and 3,4-diaminopyridine . This comparative approach highlights the influence of substituent position and the presence of the bromine atom on the spectral properties, offering a deeper understanding of structure-property relationships.
The Spectroscopic Triad: A Multi-faceted Approach
The characterization of a molecule is rarely complete with a single technique. We employ a triad of spectroscopic methods to create a comprehensive and self-validating profile.
-
FTIR Spectroscopy probes the vibrational modes of functional groups, providing a molecular "fingerprint."
-
NMR Spectroscopy elucidates the chemical environment of magnetically active nuclei (¹H and ¹³C), revealing the connectivity and structure of the carbon-hydrogen framework.
-
UV-Vis Spectroscopy examines electronic transitions within the molecule, offering insights into the conjugated π-system.
References
A Senior Application Scientist's Guide to the Bromination of Pyridines: A Comparative Analysis of Key Reagents
For researchers and professionals in drug development, the synthesis of functionalized pyridines is a cornerstone of molecular design. Brominated pyridines, in particular, serve as versatile intermediates, acting as crucial handles for cross-coupling reactions and other transformations.[1] However, the inherent electron-deficient nature of the pyridine ring presents a significant challenge for direct electrophilic bromination, demanding a nuanced approach to reagent selection and reaction design.[2][3]
This guide provides an in-depth comparison of common brominating agents for pyridine synthesis. Moving beyond a simple recitation of protocols, we will explore the underlying mechanisms, regiochemical outcomes, and practical considerations that govern the choice of reagent, empowering you to select the optimal strategy for your synthetic target.
The Challenge: The Electronic Landscape of Pyridine
Pyridine's reactivity in electrophilic aromatic substitution (EAS) is significantly lower than that of benzene. The electronegative nitrogen atom deactivates the ring by inductively withdrawing electron density. Furthermore, under the acidic conditions often required for bromination, the nitrogen atom is protonated, creating a pyridinium cation that is even more strongly deactivated.
The regioselectivity of EAS on pyridine is directed to the 3- and 5-positions. Attack at the 2-, 4-, or 6-positions results in an unstable resonance intermediate where the positive charge is placed directly on the electronegative nitrogen atom.[4][5]
Caption: Sigma complex stability in pyridine EAS.
Elemental Bromine (Br₂): The Classical Powerhouse
Molecular bromine is a potent and fundamental brominating agent.[6] However, its application to unactivated pyridine rings requires forcing conditions due to the ring's low nucleophilicity.
Mechanism and Reactivity: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. For unactivated pyridines, this typically requires extremely high temperatures (e.g., >300 °C) or the presence of a strong Lewis acid or oleum (fuming sulfuric acid) to generate a more potent electrophile.[3][7] The reaction is often characterized by low yields and the formation of polybrominated side products.
For pyridines bearing electron-donating groups (EDGs) such as amino or hydroxyl groups, the ring is "activated," and bromination can proceed under much milder conditions, often in polar protic solvents like water or acetic acid.[8]
Advantages:
-
High Reactivity: Capable of brominating even highly deactivated systems under the right conditions.
-
Cost-Effective: Generally the most inexpensive source of bromine.
Disadvantages:
-
Hazardous: Highly toxic, corrosive, and volatile, requiring stringent safety precautions for handling.[6][9]
-
Harsh Conditions: Requires extreme temperatures or highly acidic media for unactivated pyridines.
-
Poor Selectivity: Often leads to a mixture of mono- and polybrominated products, complicating purification.[10]
N-Bromosuccinimide (NBS): The Selective Workhorse
N-Bromosuccinimide is a crystalline solid, making it a significantly safer and easier-to-handle alternative to liquid bromine.[1][6] Its versatility stems from its ability to participate in both radical and electrophilic pathways, depending on the reaction conditions.
Mechanism and Reactivity:
-
Radical Bromination: In the presence of a radical initiator (like AIBN or benzoyl peroxide) or UV light and in a non-polar solvent like CCl₄, NBS is the reagent of choice for the Wohl-Ziegler bromination of alkyl side chains on the pyridine ring.[11][12] This pathway allows for selective functionalization of benzylic-type positions.
-
Electrophilic Bromination: For activated pyridines (e.g., aminopyridines, hydroxypyridines), NBS serves as a mild source of electrophilic bromine, often in polar solvents like acetonitrile or acetic acid.[8] This method provides excellent regioselectivity and high yields for the synthesis of ring-brominated derivatives without the harsh conditions required by Br₂.[8]
Advantages:
-
Safety and Handling: As a stable, crystalline solid, NBS poses significantly lower handling risks than Br₂.[6]
-
High Selectivity: Allows for highly regioselective bromination of activated rings and selective side-chain bromination under radical conditions.[8][11]
-
Mild Conditions: Effective for activated systems at or near room temperature.
Disadvantages:
-
Limited Reactivity: Generally ineffective for the ring bromination of unactivated or deactivated pyridines.
-
Pathway Ambiguity: Reaction conditions must be carefully controlled to favor either the radical or electrophilic pathway.
Pyridinium Tribromide (PBr₃): The Solid Bromine Surrogate
Pyridinium tribromide (also known as pyridinium perbromide) is a stable, red crystalline solid composed of a pyridinium cation and a tribromide anion.[13] It functions as a convenient in situ source of molecular bromine, combining the reactivity of Br₂ with the handling advantages of a solid.
Mechanism and Reactivity: In solution, pyridinium tribromide exists in equilibrium with pyridinium bromide and molecular bromine.[14] This slow release of Br₂ provides a controlled concentration of the brominating agent, often leading to cleaner reactions and higher selectivity than using liquid bromine directly. It is effective for the bromination of activated aromatic systems, including phenols, anilines, and activated heterocycles.[14][15]
Advantages:
-
Excellent Handling Properties: A non-volatile, stable solid that is easy to weigh and dispense accurately.[16]
-
Safer Alternative: Avoids the hazards associated with handling and storing highly volatile and corrosive liquid bromine.[14][16]
-
Controlled Reactivity: The slow release of bromine can improve selectivity and minimize side reactions.
Disadvantages:
-
Stoichiometric Bromine Source: The entire mass of the reagent does not consist of active bromine, which must be accounted for in stoichiometric calculations.
-
Less Reactive than Pure Br₂: May be less effective for highly deactivated substrates that require the full reactivity of neat bromine under harsh conditions.
Caption: Comparison of handling workflows.
Advanced Strategy: Bromination via Pyridine N-Oxides
For the regioselective synthesis of 2- and 4-bromopyridines, a common and effective strategy involves the N-oxidation of the pyridine ring. This "umpolung" (polarity reversal) strategy overcomes the inherent deactivation and 3-directing effect of the pyridine nitrogen.
Mechanism and Reactivity: The N-oxide functionality strongly activates the pyridine ring towards electrophilic attack, particularly at the 2- and 4-positions, due to the oxygen atom's ability to donate electron density via resonance. Bromination can then be achieved under milder conditions using reagents like POBr₃ or Br₂.[17][18] Following bromination, the N-oxide is typically removed by reduction (e.g., with PCl₃ or H₂/Pd) to yield the desired bromopyridine. This multi-step process allows access to isomers that are difficult or impossible to obtain via direct bromination of the parent pyridine.[18]
Comparative Data Summary
The choice of brominating agent is highly dependent on the pyridine substrate. The following table summarizes typical outcomes for different scenarios.
| Brominating Agent | Substrate Example | Typical Conditions | Major Product(s) | Yield (%) | Reference(s) |
| Br₂ | Pyridine (unactivated) | Oleum/H₂SO₄, 130°C | 3-Bromopyridine | Moderate | [7] |
| NBS | 2-Aminopyridine | Acetonitrile, Room Temp | 2-Amino-5-bromopyridine | 98 | [8] |
| NBS / BPO | 4-Methylpyridine | CCl₄, reflux | 4-(Bromomethyl)pyridine | High | [19] |
| Pyridinium Tribromide | Activated Aromatics | Acetic acid or CH₂Cl₂, Room Temp | Ring Bromination | Good-High | [14][15] |
| POBr₃ | Pyridine N-Oxide | Heat | 2-Bromo & 4-Bromopyridine | Varies | [18] |
Experimental Protocols
Protocol 1: Regioselective Bromination of 2-Aminopyridine with NBS
This protocol is adapted from the mild and highly selective bromination of activated pyridines.[8]
Materials:
-
2-Aminopyridine (1 mmol)
-
N-Bromosuccinimide (NBS) (1 mmol)
-
Acetonitrile (5 mL)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard workup and purification equipment (rotary evaporator, chromatography supplies)
Procedure:
-
Dissolve 2-aminopyridine (1 mmol) in 5 mL of acetonitrile in a round-bottom flask.
-
Add N-Bromosuccinimide (1 mmol) to the solution in one portion.
-
Stir the reaction mixture at room temperature in the dark. Monitor the reaction progress by TLC or ¹H NMR spectroscopy.
-
Upon completion (typically rapid), remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue will contain the product (2-amino-5-bromopyridine) and succinimide.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure brominated pyridine.
Protocol 2: Preparation of Pyridinium Tribromide
This protocol provides a method for synthesizing the reagent itself.[20]
Materials:
-
Pyridine (1 mole)
-
48% Hydrobromic acid (2 moles)
-
Bromine (1 mole)
-
Glacial acetic acid
-
Standard laboratory glassware
Procedure:
-
In a flask, carefully add 1 mole of pyridine to 2 moles of 48% hydrobromic acid while cooling in an ice bath.
-
Dissolve the resulting pyridinium bromide salt in a minimal amount of warm glacial acetic acid.
-
In a separate container, dissolve 1 mole of bromine in glacial acetic acid.
-
Slowly add the bromine solution to the pyridinium bromide solution with stirring, maintaining a temperature of around 60°C.
-
Allow the mixture to cool slowly to room temperature, then to 10°C.
-
Red-brown crystals of pyridinium tribromide will precipitate.
-
Collect the crystals by suction filtration, wash with a small amount of cold acetic acid, and dry in a vacuum desiccator.
Safety and Handling
-
Elemental Bromine (Br₂): Extremely toxic and corrosive. Always handle in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-gas respirator, and heavy-duty gloves. Have a sodium thiosulfate solution ready for quenching spills.[9]
-
N-Bromosuccinimide (NBS): Irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area and wear standard PPE (gloves, safety glasses, lab coat).[21]
-
Pyridinium Tribromide: Corrosive solid. Releases bromine upon decomposition or contact with moisture. Handle with care, wearing standard PPE in a well-ventilated area.[14][15]
-
Pyridine: Flammable and toxic liquid. Handle in a fume hood, away from ignition sources, and wear appropriate PPE.[22][23][24]
Conclusion and Recommendations
The optimal choice of brominating agent for pyridine synthesis is dictated by the substrate's electronic nature and the desired regiochemical outcome.
Caption: Decision guide for selecting a bromination strategy.
-
For unactivated pyridines requiring bromination at the 3-position, harsh conditions with elemental bromine are often necessary, though pyridinium tribromide presents a safer, solid alternative if reactivity is sufficient.
-
For activated pyridines , N-Bromosuccinimide is the superior choice, offering excellent regioselectivity and high yields under mild conditions for ring bromination.
-
For side-chain bromination , NBS under radical conditions is the standard and most effective method.
-
To access 2- or 4-bromopyridines , an indirect route via the corresponding pyridine N-oxide is the most reliable and efficient strategy.
By understanding the distinct advantages and mechanistic underpinnings of each reagent, researchers can navigate the challenges of pyridine bromination and efficiently synthesize the building blocks essential for discovery and development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. quora.com [quora.com]
- 5. aklectures.com [aklectures.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chempanda.com [chempanda.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Pyridinium perbromide - Wikipedia [en.wikipedia.org]
- 14. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 15. CAS 39416-48-3: Pyridinium tribromide | CymitQuimica [cymitquimica.com]
- 16. nbinno.com [nbinno.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. prepchem.com [prepchem.com]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- 22. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 23. kishida.co.jp [kishida.co.jp]
- 24. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
validation of synthesis through elemental analysis
The Imperative of Purity: Why Validate?
The synthesis of a novel molecule is a significant achievement, but its utility is entirely dependent on its identity and purity. An uncharacterized compound is an unknown variable. For drug development, an impurity could be inactive, reducing efficacy, or it could be toxic, posing a significant safety risk.[1][2][3] In materials science, impurities can drastically alter the desired physical and chemical properties of the new material. Therefore, validating the elemental composition and purity of a synthesized compound is a non-negotiable step in the research and development pipeline.
Foundational Proof: Elemental Analysis
Elemental analysis (EA) is a cornerstone technique for determining the elemental composition of a sample.[4][5] It provides the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and often sulfur (S) and oxygen (O) in a compound.[6][7] The principle is straightforward and robust: a small, precisely weighed amount of the sample is combusted in a controlled environment.[6][8] The resulting gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by a detector, typically using thermal conductivity.[4][6]
The power of EA lies in its directness. It provides a fundamental measure of the elemental ratios within a molecule. This data is then compared to the theoretical elemental composition calculated from the proposed molecular formula. A close correlation, typically within ±0.4% of the theoretical values, provides strong evidence for the proposed structure and its purity.[9]
Experimental Protocol: Combustion-Based Elemental Analysis
Here is a detailed, step-by-step methodology for a typical CHN analysis:
-
Sample Preparation:
-
Ensure the sample is homogenous and completely dry. The presence of residual solvents, particularly water, is a common source of error.[6][10][11] Drying under high vacuum or in a drying oven is crucial.
-
Accurately weigh approximately 1-3 mg of the sample into a tin or silver capsule. The exact mass is critical for accurate calculations.[6]
-
The capsule is then folded to encapsulate the sample and exclude air.
-
-
Instrument Calibration:
-
Before analyzing the unknown sample, the instrument must be calibrated using a certified standard with a known elemental composition (e.g., acetanilide).
-
This calibration creates a response curve that correlates the detector signal to the mass of each element.
-
-
Combustion and Analysis:
-
Separation and Detection:
-
Data Interpretation:
-
The instrument software calculates the mass of C, H, and N in the original sample based on the detector signals and the initial sample weight.
-
These masses are then converted to percentages and compared with the theoretical values for the proposed molecular formula.[4]
-
Workflow for Synthesis Validation using Elemental Analysis
Caption: Workflow for validating a synthesized compound using elemental analysis.
The Orthogonal Approach: Spectroscopic and Spectrometric Techniques
While elemental analysis provides foundational data on elemental composition, it does not offer information about the connectivity of those atoms or the three-dimensional structure of the molecule. For this, we turn to spectroscopic and spectrometric techniques. These methods are considered "orthogonal" as they provide different, complementary types of information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structure elucidation of organic molecules in solution.[15] It provides detailed information about the chemical environment of individual atoms (typically ¹H and ¹³C).
-
Principle: NMR exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies. The exact frequency depends on the local electronic environment, allowing chemists to deduce the connectivity of atoms.
-
Information Gained:
-
Chemical Shift: Indicates the type of chemical environment for each nucleus.
-
Integration: The area under an NMR peak is proportional to the number of nuclei it represents.
-
Coupling Constants: Provide information about adjacent atoms.
-
2D NMR techniques (e.g., COSY, HMBC): Can reveal the entire carbon skeleton and how different fragments of the molecule are connected.
-
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[15] High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with extremely high accuracy.
-
Principle: A sample is ionized, and the resulting ions are accelerated into a magnetic or electric field. The path of the ions is deflected based on their m/z ratio, allowing for their separation and detection.
-
Information Gained:
-
Molecular Weight: HRMS can provide a molecular formula based on the exact mass.
-
Fragmentation Patterns: The way a molecule breaks apart upon ionization can provide clues about its structure.
-
A Comparative Analysis: Choosing the Right Tool
The choice of analytical technique depends on the specific question being asked. The following table provides a comparison of elemental analysis, NMR, and MS.
| Feature | Elemental Analysis (EA) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Information | Elemental composition (%C, H, N, S)[16][17] | Molecular structure and connectivity[15] | Molecular weight and formula[15] |
| Purity Assessment | High sensitivity to inorganic impurities and residual solvents | Can detect and quantify soluble impurities | Can detect impurities with different masses |
| Sample Requirements | 1-10 mg, solid or non-volatile liquid[11] | 1-10 mg, soluble in deuterated solvent | Micrograms to nanograms, soluble or volatile |
| Strengths | - Direct measure of elemental ratios- Inexpensive- Robust and reliable[6] | - Unambiguous structure elucidation- Non-destructive[18] | - Extremely high sensitivity[18][19]- High-resolution data provides molecular formula |
| Limitations | - No structural information[6]- Destructive- Requires pure, dry sample[10][11] | - Requires soluble sample- Lower sensitivity than MS[18][19]- More expensive instrumentation | - Destructive- Isomers can be difficult to distinguish[20]- Ionization can be challenging for some molecules |
| Best For | - Final confirmation of purity and formula for a well-characterized compound- Analysis of air-sensitive or non-soluble materials | - De novo structure elucidation of unknown compounds- Confirming the structure of known compounds | - Confirming molecular weight- Analyzing complex mixtures (e.g., with LC-MS) |
A Synergistic Strategy for Validation
The most robust validation of a synthesized compound comes from a combination of these techniques.[18] A typical workflow would be:
-
Initial Characterization (NMR & MS): After synthesis and purification, NMR and MS are used to propose a structure and confirm the molecular weight.
-
Final Purity and Formula Confirmation (EA): Once a putative structure is established, elemental analysis is performed to provide orthogonal confirmation of the elemental composition and to ensure the absence of non-NMR-active impurities (e.g., inorganic salts).
This synergistic approach leverages the strengths of each technique to build a comprehensive and irrefutable body of evidence for the identity and purity of the synthesized molecule.[18][20]
Conclusion
The validation of a synthesized compound is a multi-faceted process that requires a thoughtful selection of analytical techniques. Elemental analysis, while a mature technique, remains a vital tool for providing foundational evidence of elemental composition and purity.[21] When used in conjunction with modern spectroscopic and spectrometric methods like NMR and mass spectrometry, it forms part of a powerful analytical arsenal that ensures the integrity and reliability of chemical research and development. As senior application scientists, it is our responsibility to not only perform these analyses but to understand their underlying principles and limitations, allowing us to design and execute robust validation strategies that stand up to the highest levels of scientific scrutiny.
References
- 1. smithers.com [smithers.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]
- 4. Elemental analysis - Wikipedia [en.wikipedia.org]
- 5. Elemental analyses: Significance and symbolism [wisdomlib.org]
- 6. mt.com [mt.com]
- 7. aurigaresearch.com [aurigaresearch.com]
- 8. azom.com [azom.com]
- 9. Chemists Debate the Value of Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tips for sample preparation in elemental analysis - Elementar [elementar.com]
- 11. epfl.ch [epfl.ch]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A Brief History of Elemental Analysis - Artemis Analytical [artemis-analytical.com]
- 14. measurlabs.com [measurlabs.com]
- 15. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 16. CHN analysis: Significance and symbolism [wisdomlib.org]
- 17. infinitalab.com [infinitalab.com]
- 18. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 19. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 20. creative-biostructure.com [creative-biostructure.com]
- 21. Elemental Analysis | Definition, Techniques & Instruments | Study.com [study.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromopyridine-3,4-diamine
As researchers and professionals in drug development, our work's integrity is intrinsically linked to the safety and precision of our lab practices. Handling specialized reagents like 2-Bromopyridine-3,4-diamine requires a comprehensive understanding of its properties and a rigorous adherence to safety protocols. This guide provides essential, actionable information for the safe handling of this compound, moving beyond a simple checklist to explain the causality behind each procedural step.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
This compound is a solid organic compound whose hazard profile necessitates a stringent protective protocol. Understanding the specific risks is the first step in mitigating them. The primary hazards, as identified in aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information, are summarized below.[1]
| Hazard Classification | GHS Hazard Code | Description | Implication for Handling |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Avoid ingestion. Do not eat or drink in the lab.[1][2] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | Direct skin contact must be prevented with appropriate gloves and lab coat.[1] |
| Skin Irritation | H315 | Causes skin irritation | Protective gloves and clothing are mandatory to prevent contact.[1][3] |
| Serious Eye Irritation | H319 | Causes serious eye irritation | Chemical safety goggles and a face shield are required to protect against dust and splashes.[1][2][4] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | All handling of the solid must be done in a certified chemical fume hood to prevent inhalation of dust particles.[1][2] |
This data synthesizes GHS information provided by multiple chemical suppliers to the ECHA C&L Inventory.[1]
The causality is clear: this compound poses risks through multiple exposure routes—ingestion, skin contact, eye contact, and inhalation. Therefore, our personal protective equipment (PPE) strategy must create a complete barrier between the researcher and the chemical.[5][6]
The Core Protocol: Personal Protective Equipment (PPE)
Effective PPE use is more than just wearing the gear; it's a systematic process of selection, donning, and doffing to ensure a continuous barrier of protection.[5][7]
A. Pre-Operational Setup
Before handling the compound, ensure your workspace is prepared:
-
Engineering Controls: All weighing and handling of this compound must occur within a certified chemical fume hood.[8] This is your primary defense against inhaling harmful dust.
-
Emergency Equipment: Verify that the safety shower and eyewash station are unobstructed and have been recently tested.
-
Work Area: Ensure the workspace is clean and uncluttered.[9] Have all necessary equipment (spatulas, weigh boats, glassware, and waste containers) inside the fume hood before you begin.
B. PPE Selection: A Multi-Layered Defense
-
Body Protection: A flame-resistant lab coat, fully buttoned, is the minimum requirement.[6][10] For tasks involving larger quantities or a higher risk of spills, a chemically resistant apron should be worn over the lab coat.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[6][7] Safety glasses are insufficient as they do not provide a seal against dust and vapors.[7] A full-face shield must be worn over the goggles when handling the solid chemical to protect against accidental splashes during transfers.[7]
-
Hand Protection: Due to the dermal toxicity and skin irritation hazards, appropriate gloves are critical.
-
Respiratory Protection: When working exclusively within a certified fume hood, additional respiratory protection is typically not required. However, if there is any risk of the fume hood failing or for spill cleanup outside of the hood, a NIOSH-approved respirator with an organic vapor cartridge and a P95 (or N95 for solids) particulate filter is necessary.
C. Donning and Doffing Sequence
The order in which you put on and take off PPE is crucial to prevent cross-contamination.
Donning (Putting On) PPE Workflow
Caption: The correct sequence for donning PPE before handling chemicals.
Doffing (Taking Off) PPE Workflow
Caption: The correct sequence for doffing PPE to prevent contamination.
Operational and Disposal Plan
A. Handling and Weighing
-
Transfer: Use a spatula to carefully transfer the solid from its container to a tared weigh boat within the fume hood. Avoid any actions that could generate dust.
-
Containment: Keep the container of this compound tightly closed when not in use.[11]
-
Cleaning: After use, decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol) inside the fume hood, collecting the rinse as hazardous waste.
B. Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing.[2] Rinse the affected skin area with plenty of water for at least 15 minutes.[11] Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[12] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Spill: For a small spill within the fume hood, use an absorbent material like vermiculite or sand to contain it.[13] Carefully sweep the material into a designated hazardous waste container. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
C. Decontamination and Disposal
All waste generated from handling this compound is considered hazardous waste. Proper segregation and disposal are critical.
Waste Disposal Workflow
Caption: Decision workflow for segregating chemical waste.
-
Solid Waste: All contaminated solids, including gloves, weigh boats, and excess chemical, must be placed in a clearly labeled, sealed container for "Solid Halogenated Organic Waste".
-
Liquid Waste: Solvents used for decontamination must be collected in a separate, sealed container labeled "Liquid Halogenated Organic Waste".
-
Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, regional, and national regulations.[12] Incineration at a licensed hazardous waste facility is a common disposal method for brominated compounds.[14][15]
By adhering to these detailed protocols, you ensure not only your personal safety but also the integrity of your research and the safety of your colleagues.
References
- 1. This compound | C5H6BrN3 | CID 52180804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. PPE and Safety for Chemical Handling [acsmaterial.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. blacklandmfg.com [blacklandmfg.com]
- 10. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 11. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 12. fishersci.com [fishersci.com]
- 13. nj.gov [nj.gov]
- 14. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 15. Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
